Retrocyclin-1
Description
Structure
2D Structure
Properties
IUPAC Name |
1-[3-[(1R,4S,7R,10S,16S,22R,25S,28R,31S,34R,37S,43S,49R,52S)-10,25,37,52-tetrakis[(2S)-butan-2-yl]-4,31,43-tris(3-carbamimidamidopropyl)-3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54-octadecaoxo-56,57,60,61,64,65-hexathia-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53-octadecazatetracyclo[26.26.4.47,22.434,49]hexahexacontan-16-yl]propyl]guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C74H128N30O18S6/c1-9-35(5)53-67(119)99-45-31-125-123-29-43(59(111)89-25-49(105)91-39(17-13-21-83-71(75)76)57(109)87-27-51(107)101-53)97-69(121)55(37(7)11-3)104-66(118)48-34-128-127-33-47(95-61(113)41(93-63(45)115)19-15-23-85-73(79)80)65(117)103-56(38(8)12-4)70(122)98-44-30-124-126-32-46(64(116)94-42(62(114)96-48)20-16-24-86-74(81)82)100-68(120)54(36(6)10-2)102-52(108)28-88-58(110)40(18-14-22-84-72(77)78)92-50(106)26-90-60(44)112/h35-48,53-56H,9-34H2,1-8H3,(H,87,109)(H,88,110)(H,89,111)(H,90,112)(H,91,105)(H,92,106)(H,93,115)(H,94,116)(H,95,113)(H,96,114)(H,97,121)(H,98,122)(H,99,119)(H,100,120)(H,101,107)(H,102,108)(H,103,117)(H,104,118)(H4,75,76,83)(H4,77,78,84)(H4,79,80,85)(H4,81,82,86)/t35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,53-,54-,55-,56-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPMSXLQWRKULW-QYJCGYSGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC2CSSCC(C(=O)NCC(=O)NC(C(=O)NCC(=O)N1)CCCNC(=N)N)NC(=O)C(NC(=O)C3CSSCC(C(=O)NC(C(=O)NC4CSSCC(C(=O)NC(C(=O)N3)CCCNC(=N)N)NC(=O)C(NC(=O)CNC(=O)C(NC(=O)CNC4=O)CCCNC(=N)N)C(C)CC)C(C)CC)NC(=O)C(NC2=O)CCCNC(=N)N)C(C)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N1)CCCNC(=N)N)NC(=O)[C@@H](NC(=O)[C@@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H]4CSSC[C@@H](C(=O)N[C@H](C(=O)N3)CCCNC(=N)N)NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)CNC4=O)CCCNC(=N)N)[C@@H](C)CC)[C@@H](C)CC)NC(=O)[C@@H](NC2=O)CCCNC(=N)N)[C@@H](C)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C74H128N30O18S6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1918.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Ancestral Echo: Unearthing the Origins and Antiviral Potential of Retrocyclin-1
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Retrocyclin-1 emerges not from a continuous evolutionary lineage of expressed proteins in humans, but as a resurrected echo from our primate ancestry. This cyclic 18-residue peptide is the product of scientific ingenuity, synthesized based on a dormant pseudogene within the human genome. While modern humans do not naturally produce θ-defensins like this compound due to a premature stop codon, our primate relatives, such as the rhesus macaque, actively express these potent antimicrobial peptides. The rediscovery and laboratory synthesis of this compound have unveiled a powerful inhibitor of HIV-1 entry, sparking significant interest in its potential as a topical microbicide to prevent sexual transmission of the virus. This document provides an in-depth exploration of the origins, synthesis, mechanism of action, and antiviral efficacy of this compound, presenting key data and experimental methodologies for the scientific community.
The Genetic Ghost: An Evolutionary Perspective
The story of this compound is a fascinating journey into molecular evolution. While humans possess the genetic blueprint for θ-defensins, these genes are functionally silent, classified as pseudogenes.[1][2] This silencing is the result of a single point mutation that introduced a premature termination codon in the signal peptide region of the ancestral gene.[1][3][4] Consequently, the translation of θ-defensin mRNA is halted before a functional peptide can be produced.
However, the genetic sequence for the mature, active peptide has remained remarkably conserved over millions of years.[3] This evolutionary preservation allowed researchers to deduce the amino acid sequence of the ancestral human θ-defensin and recreate it synthetically in the laboratory, giving rise to this compound.[1][4] The name "retrocyclin" itself reflects this unique origin: "retro" for its ancestral nature and "cyclin" for its circular peptide structure.[1] In contrast, Old World monkeys, such as the rhesus macaque, possess intact and functional θ-defensin genes and naturally produce these peptides as part of their innate immune system.[5]
From Pseudogene to Potent Antiviral: Synthesis and Rediscovery
The journey from a silent gene to a promising drug candidate involved both synthetic chemistry and molecular biology.
Chemical Synthesis: Bringing an Ancestral Peptide to Life
This compound and its potent analog, RC-101, are produced through solid-phase peptide synthesis (SPPS).[4][6] This technique allows for the precise, stepwise addition of amino acids to build the linear 18-amino acid precursor peptide on a solid resin support. Following the assembly of the linear chain, the peptide is cleaved from the resin, and the crucial intramolecular disulfide bonds are formed to create the stable, cyclic structure.
Reawakening the Endogenous Gene
Remarkably, research has shown that the endogenous human θ-defensin pseudogene can be "reawakened."[3][7] Studies have demonstrated that certain aminoglycoside antibiotics can induce a ribosomal read-through of the premature stop codon in the θ-defensin mRNA.[3][7] This allows for the translation of the full-length protein and the subsequent cellular processing to yield functional, bioactive this compound.[3][7] This discovery opens a potential therapeutic avenue of inducing the body to produce its own antiviral defense.
Quantitative Efficacy: A Summary of Antiviral Activity
This compound and its analog RC-101 have demonstrated potent activity against a broad range of HIV-1 strains, including both X4- and R5-tropic viruses. Their efficacy has been quantified in various in vitro and ex vivo models, with consistently low cytotoxicity.
| Compound | HIV-1 Strain(s) | Assay Type | Metric | Value | Cell Type | Citation |
| This compound | IIIB (X4), JR-CSF (R5) | p24 antigen | MEC | 10-20 µg/mL | H9, PBMCs | [2] |
| RC-101 | R5-tropic | Cell-cell transmission | IC50 | 0.19 µg/mL | Not specified | [7] |
| RC-101 | R5-tropic (in seminal plasma) | Cell-cell transmission | IC50 | 2.4 µg/mL | Not specified | [7] |
| RC-101 | X4-tropic | Cell-cell transmission | IC50 | 2.1 µg/mL | Not specified | [7] |
| RC-101 | R5-tropic | Cell-cell fusion | IC50 | 0.33 µg/mL | HeLa R5-16 & MAGI-CCR5 | [7] |
| RC-101 | X4-tropic (epithelial) | Cell-cell transmission | IC50 | 2.6 µg/mL | ME-180 & H9 | [7] |
| This compound | Not specified | 6-Helix Bundle Formation | IC50 | 0.585 µM | Cell-free | [8] |
MEC: Minimal Effective Concentration; IC50: Half-maximal Inhibitory Concentration
Experimental Protocols
Solid-Phase Peptide Synthesis of this compound
The synthesis of this compound is typically achieved using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a solid-phase resin.
-
Resin Swelling: The appropriate resin (e.g., Rink amide resin) is swollen in a suitable solvent like N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: The Fmoc protecting group on the resin or the growing peptide chain is removed by treating with a 20% solution of piperidine in DMF. This exposes the free amine group for the next coupling step.
-
Amino Acid Coupling: The carboxyl group of the incoming Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU/HOBt). The activated amino acid is then added to the resin to form a new peptide bond.
-
Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.
-
Repeat Cycles: Steps 2-4 are repeated for each amino acid in the sequence until the full-length linear peptide is assembled.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Cyclization/Oxidation: The linear peptide is subjected to oxidative conditions to facilitate the formation of the three intramolecular disulfide bonds, resulting in the final cyclic this compound.
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
HIV-1 Antiviral Assay (p24 Antigen ELISA)
This assay measures the production of the HIV-1 p24 capsid protein, an indicator of viral replication.
-
Cell Culture: Target cells (e.g., peripheral blood mononuclear cells (PBMCs) or a T-cell line like H9) are cultured in appropriate media.
-
Treatment: Cells are pre-incubated with various concentrations of this compound for a specified period.
-
Infection: A known amount of HIV-1 virus stock is added to the cell cultures.
-
Incubation: The infected cultures are incubated for several days to allow for viral replication.
-
Sample Collection: The cell culture supernatant is collected at specific time points.
-
p24 ELISA: The concentration of p24 antigen in the supernatant is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit.
-
Data Analysis: The percentage of inhibition of viral replication is calculated by comparing the p24 levels in treated versus untreated control wells. The IC50 value is then determined.
gp41 6-Helix Bundle Formation Inhibition Assay (ELISA)
This assay quantifies the ability of this compound to block the interaction between the N-terminal (N36) and C-terminal (C34) heptad repeats of gp41.
-
Plate Coating: A microtiter plate is coated with a synthetic peptide corresponding to the C34 region of gp41.
-
Blocking: The plate is blocked to prevent non-specific binding.
-
Incubation with Inhibitor: A biotinylated N36 peptide is pre-incubated with varying concentrations of this compound.
-
Binding Reaction: The N36/Retrocyclin-1 mixture is added to the C34-coated plate and incubated to allow binding.
-
Detection: The plate is washed, and streptavidin-horseradish peroxidase (HRP) is added to detect the bound biotinylated N36.
-
Substrate Addition: A colorimetric HRP substrate is added, and the absorbance is measured.
-
Data Analysis: A decrease in absorbance indicates inhibition of N36-C34 interaction. The IC50 value is calculated from the dose-response curve.
Mechanism of Action: A Molecular Barrier to HIV-1 Entry
This compound's primary anti-HIV-1 mechanism is the inhibition of viral entry into the host cell.[3][4] This is achieved by targeting the viral envelope glycoprotein gp41, a critical component of the fusion machinery.
The process of HIV-1 entry involves a series of conformational changes in the viral envelope proteins, gp120 and gp41. Upon gp120 binding to the host cell's CD4 receptor and a coreceptor (CCR5 or CXCR4), gp41 undergoes a dramatic structural rearrangement. This exposes a hydrophobic fusion peptide that inserts into the host cell membrane. Subsequently, two heptad repeat regions of gp41, HR1 and HR2, fold back on each other to form a highly stable six-helix bundle. This bundle pulls the viral and cellular membranes into close proximity, leading to membrane fusion and the entry of the viral core into the cytoplasm.
This compound disrupts this critical process by binding to gp41 and preventing the formation of the six-helix bundle.[4] This effectively halts the fusion process before the viral and cellular membranes can merge.
Figure 1. HIV-1 entry pathway and the inhibitory action of this compound.
Figure 2. A generalized workflow for determining the antiviral activity of this compound.
Future Directions and Conclusion
This compound represents a compelling example of how evolutionary genomics can inform modern drug discovery. Its unique origin, potent anti-HIV-1 activity, and favorable safety profile make it a promising candidate for further development, particularly as a topical microbicide. Future research will likely focus on optimizing its formulation and delivery, exploring its activity against other enveloped viruses, and potentially developing strategies to safely induce its endogenous production as a novel form of immunotherapy. The story of this compound serves as a powerful reminder of the untapped therapeutic potential that may lie dormant within our own genetic code.
References
- 1. researchgate.net [researchgate.net]
- 2. Retrocyclin: A primate peptide that protects cells from infection by T- and M-tropic strains of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The theta-defensin, retrocyclin, inhibits HIV-1 entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Retrocyclins and their activity against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Initial antibodies binding to HIV-1 gp41 in acutely infected subjects are polyreactive and highly mutated - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antiviral Activity of Retrocyclin RC-101, a Candidate Microbicide Against Cell-Associated HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Reawakening of an Ancestral Defense: A Technical Guide to the Discovery and Synthesis of Retrocyclin-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of Retrocyclin-1, a promising anti-HIV-1 peptide. We will delve into the quantitative data supporting its efficacy, detailed experimental protocols for its study, and visual representations of its biological pathways and experimental workflows.
Discovery of a Latent Human Defensin
This compound is a synthetic θ-defensin, a class of cyclic antimicrobial peptides.[1][2] Humans do not naturally produce θ-defensins due to a premature stop codon in the corresponding pseudogenes.[1][3] However, research into the genome of rhesus macaques, which do produce these peptides, led to the identification of the human pseudogene.[1][4] Scientists hypothesized that this pseudogene represented a "molecular fossil" of a once-active human defense mechanism.
By synthetically recreating the peptide encoded by this ancestral gene, researchers brought forth this compound.[1][4][5] This groundbreaking work, accomplished through solid-phase peptide synthesis, "reawakened" a potent antiviral agent.[4][5]
Synthesis and Characterization
This compound is an 18-amino acid cyclic peptide with three intramolecular disulfide bonds, which are crucial for its activity.[6] The synthesis of this compound and its analogs, such as RC-101 (which has a single arginine to lysine substitution), is primarily achieved through solid-phase peptide synthesis.[4][6]
Experimental Protocol: Solid-Phase Peptide Synthesis of this compound
This protocol outlines the general steps for the chemical synthesis of this compound.
-
Peptide Chain Assembly: The linear 18-amino acid sequence is assembled on a solid-phase resin using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Cleavage and Deprotection: The peptide is cleaved from the resin and all protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).
-
Oxidative Folding and Cyclization: The linear, reduced peptide is subjected to oxidative folding conditions to facilitate the formation of the three intramolecular disulfide bonds and the head-to-tail cyclization. This is a critical step to ensure the correct three-dimensional structure.
-
Purification: The crude cyclic peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry (to confirm the correct molecular weight) and circular dichroism (to confirm the characteristic β-sheet structure).[4]
Mechanism of Action: A Multi-pronged Attack on HIV-1
This compound exhibits a potent anti-HIV-1 activity by primarily inhibiting the virus's entry into host cells.[3][7] This is not achieved by direct inactivation of the virus but rather by interfering with the key molecular interactions required for fusion.[4][8]
The mechanism involves:
-
Lectin-like Binding: this compound acts as a lectin, binding to carbohydrate moieties on both viral and host cell surface glycoproteins.[9]
-
Targeting Viral Glycoproteins: It binds with high affinity to the HIV-1 envelope glycoproteins gp120 and gp41.[7][10] Binding to the C-terminal heptad repeat of gp41 is thought to block the formation of the six-helix bundle, a critical step in the fusion process.[3][7]
-
Interacting with Host Cell Receptors: this compound also binds to the CD4 receptor and galactosylceramide on the host cell surface.[10]
-
Inhibition of Proviral DNA Formation: By preventing viral entry, this compound effectively inhibits the formation of proviral DNA.[4][5][8]
The following diagram illustrates the proposed mechanism of HIV-1 entry inhibition by this compound.
Quantitative Analysis of Antiviral Activity and Binding Affinity
The efficacy of this compound and its analogs has been quantified through various in vitro studies. The following tables summarize the key findings.
| Compound | Target | Binding Affinity (Kd) | Reference |
| This compound | gp120 | 35.4 nM | [9][10] |
| This compound | CD4 | 31 nM | [9][10] |
| This compound | Galactosylceramide | 24.1 nM | [9][10] |
| RC-101 | gp120 | ~25-fold higher than RC-1 | [1] |
| Compound | HIV-1 Strain | Assay | IC50 / Activity | Reference |
| Retrocyclin | IIIB (T-tropic) & JR-CSF (M-tropic) | p24 antigen release in PBMCs | 10-20 µg/ml (complete protection) | [4] |
| RC-101 | CCR5-tropic | Cell-cell transmission | 0.19 µg/ml | [11] |
| RC-101 | CCR5-tropic (in 25% seminal plasma) | Cell-cell transmission | 2.4 µg/ml | [11] |
| RC-101 | CCR5-tropic | Cell-cell fusion | 0.33 µg/ml | [11] |
| RC-101 Films (100 µg) | HIV-1 | In vitro PBMC assay | IC90 = 5.0 µM | [6] |
| RC-101 Films (2000 µg) | HIV-1 | Ex vivo ectocervical tissue | IC90 = 57.5 µM | [6] |
Experimental Protocols for Antiviral Activity Assessment
Protocol: HIV-1 Infection Assay in Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes a common method for evaluating the anti-HIV-1 activity of compounds like this compound.
-
PBMC Isolation and Stimulation: Isolate PBMCs from healthy donor blood using density gradient centrifugation. Stimulate the cells with phytohemagglutinin (PHA) and interleukin-2 (IL-2) for 2-3 days to activate CD4+ T cells, making them susceptible to HIV-1 infection.
-
Pre-treatment with this compound: Incubate the stimulated PBMCs with varying concentrations of this compound for a specified period (e.g., 1-3 hours).
-
HIV-1 Challenge: Infect the pre-treated cells with a known titer of an HIV-1 strain (e.g., BaL or NL4-3) at a specific multiplicity of infection (MOI).
-
Culture and Monitoring: Culture the infected cells for a period of 7-14 days. Collect supernatant samples every 2-3 days.
-
Quantification of Viral Replication: Measure the amount of HIV-1 p24 antigen in the culture supernatants using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50), which is the concentration of this compound that reduces p24 antigen production by 50% compared to untreated control cells.
The following diagram illustrates the general workflow for assessing the antiviral activity of this compound.
References
- 1. Retrocyclins and their activity against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Reawakening Retrocyclins: Ancestral Human Defensins Active Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Retrocyclin: a primate peptide that protects cells from infection by T- and M-tropic strains of HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formulation Development of Retrocyclin 1 Analog RC-101 as an Anti-HIV Vaginal Microbicide Product - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. Retrocyclin, an antiretroviral theta-defensin, is a lectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Antiviral Activity of Retrocyclin RC-101, a Candidate Microbicide Against Cell-Associated HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
Retrocyclin-1: A Technical Guide to an Ancestral Human Peptide for Antiviral Drug Development
Executive Summary: Retrocyclin-1 is a circular, 18-amino acid peptide belonging to the θ-defensin family of host defense peptides. Although its gene is present in the human genome, it exists as a pseudogene due to a premature stop codon, preventing its natural expression.[1][2] This "ancestral" peptide has been resurrected through chemical synthesis and induced expression, revealing potent activity against HIV-1 and other pathogens.[2][3] Its primary mechanism of anti-HIV-1 action is the inhibition of viral entry by binding to key viral and cellular surface glycoproteins, ultimately blocking membrane fusion.[4][5] With a favorable safety profile and broad activity, this compound and its analogs, such as RC-101, are promising candidates for development as topical microbicides to prevent sexually transmitted infections.[4][6] This guide provides an in-depth overview of this compound's origins, mechanism of action, quantitative bioactivity, and key experimental protocols for researchers in virology and drug development.
The Ancestral Origins and "Reawakening" of this compound
Defensins are a family of cationic, cysteine-rich peptides that are key components of the innate immune system. They are categorized into α, β, and θ subfamilies based on their cysteine spacing and disulfide bonding patterns.[3][7] While α- and β-defensins are widespread, θ-defensins are unique to some Old World monkeys and are distinguished by their cyclic peptide backbone.[7] These peptides are formed by the head-to-tail ligation of two smaller precursor peptides called demidefensins.[3][8]
The human genome contains several θ-defensin pseudogenes located on chromosome 8p23.[3][9] These genes are remarkably intact and share nearly 90% nucleotide identity with their functional counterparts in rhesus macaques.[2][10] However, a single point mutation introduced a premature termination codon (TAG) in the signal sequence of the human transcript, aborting translation and rendering the peptide unexpressed.[7][10] This evolutionary event effectively silenced a component of human innate defense.
Scientific innovation has led to two primary methods for "reawakening" this ancestral peptide:
-
Solid-Phase Peptide Synthesis: By deducing the amino acid sequence from the pseudogene's coding region, researchers have successfully recreated this compound and its analogs (e.g., RC-101) in the laboratory.[2][3] This allows for the production of pure, functional peptide for research and preclinical development.
-
Induced Endogenous Expression: Studies have shown that human cells retain the necessary machinery to process and cyclize θ-defensins.[11][12] By using aminoglycoside antibiotics, such as tobramycin, it is possible to induce translational read-through of the premature stop codon.[11][13] This treatment coaxes human epithelial cells and cervicovaginal tissues into producing intact, bioactive this compound, demonstrating a potential therapeutic strategy to restore this lost defense mechanism.[11][14]
References
- 1. The theta-defensin, retrocyclin, inhibits HIV-1 entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Retrocyclins and their activity against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. The retrocyclin analogue RC-101 prevents human immunodeficiency virus type 1 infection of a model human cervicovaginal tissue construct - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Anti-HIV Microbicide Candidate RC-101 Inhibits Pathogenic Vaginal Bacteria Without Harming Endogenous Flora or Mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reawakening Retrocyclins: Ancestral Human Defensins Active Against HIV-1 | PLOS Biology [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Reawakening retrocyclins: ancestral human defensins active against HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Reawakening Retrocyclins: Ancestral Human Defensins Active Against HIV-1 | Semantic Scholar [semanticscholar.org]
- 13. Reawakening Retrocyclins: Ancestral Human Defensins Active Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.plos.org [journals.plos.org]
Retrocyclin-1: A Technical Guide to the Theta-Defensin Family Core
For Researchers, Scientists, and Drug Development Professionals
Abstract
Retrocyclin-1, a member of the θ-defensin family of antimicrobial peptides, represents a compelling subject of research for its potent antiviral, particularly anti-HIV-1, and broad-spectrum antibacterial and antifungal activities. Although humans carry the gene for this compound, it is expressed as a pseudogene. The synthetic counterpart, however, has demonstrated significant therapeutic potential. This technical guide provides an in-depth overview of this compound, including its classification within the θ-defensin family, its multifaceted mechanism of action, and detailed protocols for its synthesis and evaluation. The information is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive resource to facilitate further investigation and application of this promising peptide.
Classification and Structure of the θ-Defensin Family
The θ-defensins are a unique class of antimicrobial peptides characterized by their cyclic structure. Unlike the linear α- and β-defensins, θ-defensins are circular peptides composed of 18 amino acid residues. This circular backbone is formed by the head-to-tail ligation of two nine-amino-acid precursors, known as demidefensins.[1] The structure is further stabilized by three intramolecular disulfide bonds, creating a distinctive ladder-like motif.
This compound is the designation for the synthetic human θ-defensin, recreated based on the sequence of a pseudogene found in human bone marrow.[2][3] While rhesus macaques naturally produce a variety of θ-defensins (e.g., RTD-1, RTD-2, RTD-3), a premature stop codon in the human gene prevents its translation.[2] The sequence of this compound is Cyclo(-Gly-Ile-Cys-Arg-Cys-Ile-Cys-Gly-Arg-Gly-Ile-Cys-Arg-Cys-Ile-Cys-Gly-Arg) with disulfide bridges between Cys2-Cys11, Cys4-Cys9, and Cys13-Cys18.
Quantitative Data on Antimicrobial and Antiviral Activity
This compound exhibits a broad spectrum of antimicrobial activity against various pathogens. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism. In its antiviral capacity, particularly against HIV-1, its potency is often expressed as the half-maximal inhibitory concentration (IC50).
Table 1: Antimicrobial Activity of this compound (MIC Values)
| Organism | Type | MIC (µg/mL) |
| Escherichia coli | Gram-negative Bacteria | < 3 |
| Pseudomonas aeruginosa | Gram-negative Bacteria | < 3 |
| Salmonella typhimurium | Gram-negative Bacteria | Micromolar concentrations |
| Listeria monocytogenes | Gram-positive Bacteria | < 3 |
| Staphylococcus aureus | Gram-positive Bacteria | < 3 |
| Candida albicans | Fungus | Micromolar concentrations |
| Cryptococcus neoformans | Fungus | Micromolar concentrations |
Note: "Micromolar concentrations" indicates that specific numerical values were not consistently found across the literature, but the activity was reported to be in this range.[4][5] The antibacterial activity of this compound has been shown to be effective under low salt conditions.[6]
Table 2: Anti-HIV-1 Activity and Binding Affinities of this compound
| Parameter | Target | Value |
| IC50 (T-tropic HIV-1) | HIV-1 IIIB in H9 cells | ~2 µg/mL |
| IC50 (M-tropic HIV-1) | HIV-1 JR-CSF in PBMC | ~2 µg/mL |
| IC50 (Cell-cell fusion, R5) | HIV-1 infected cells | 0.33 µg/mL |
| IC50 (Cell-cell fusion, X4) | HIV-1 infected cells | 2.1 µg/mL |
| Binding Affinity (Kd) | HIV-1 gp120 | 35.4 nM |
| Binding Affinity (Kd) | CD4 | 31 nM |
| Binding Affinity (Kd) | Galactosylceramide | 24.1 nM |
| Binding Affinity (Kd) | HIV-1 gp41 | 68 nM |
Data compiled from multiple sources.[4][6][7][8]
Mechanism of Action: A Dual Approach to HIV-1 Inhibition
This compound employs a multi-pronged strategy to inhibit HIV-1 entry into host cells. This mechanism involves both its lectin-like properties and a direct interaction with the viral fusion machinery.
-
Lectin-like Binding: this compound acts as a lectin, binding to carbohydrate moieties on the surface of both the host cell and the virus.[7] It exhibits high-affinity binding to the viral envelope glycoprotein gp120 and the host cell receptor CD4, as well as to galactosylceramide.[7] This binding is crucial for positioning this compound at the site of viral entry.
-
Inhibition of 6-Helix Bundle Formation: The primary mechanism of HIV-1 inhibition is the disruption of the viral fusion process. After the initial binding of gp120 to CD4 and a coreceptor, the viral glycoprotein gp41 undergoes a conformational change to form a six-helix bundle, which is essential for the fusion of the viral and cellular membranes. This compound binds with high affinity to the C-terminal heptad repeat (HR2) domain of gp41, thereby preventing the formation of this critical six-helix bundle.[4] This action effectively halts viral entry at a late stage of the fusion process.
Experimental Protocols
Solid-Phase Peptide Synthesis of this compound
This protocol outlines the manual solid-phase synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (Gly, Ile, Cys(Trt), Arg(Pbf))
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Acetonitrile (ACN)
-
Ammonium bicarbonate
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Activate the first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) by dissolving it with an equivalent amount of HOBt/Oxyma Pure and DIC in DMF.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound sequence.
-
Cleavage and Deprotection:
-
After the final amino acid is coupled, wash the resin with DCM and dry it.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitate the crude linear peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
-
Purification of Linear Peptide: Purify the crude linear peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Cyclization and Oxidation:
-
Dissolve the purified linear peptide in a dilute aqueous solution of ammonium bicarbonate at a slightly alkaline pH (e.g., 8.0-8.5).
-
Stir the solution in an open-to-air flask for 24-48 hours to allow for both head-to-tail cyclization and the formation of the three disulfide bonds through air oxidation. The use of a redox buffer system (e.g., glutathione) can also facilitate correct disulfide bond formation.
-
-
Final Purification: Purify the final cyclic this compound by RP-HPLC using the same conditions as for the linear peptide. Confirm the molecular weight by mass spectrometry.
Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol describes the use of SPR to determine the binding affinity (Kd) of this compound to its target proteins (e.g., HIV-1 gp120, CD4).
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (NHS, EDC, ethanolamine)
-
Ligand (e.g., recombinant gp120 or CD4)
-
Analyte (this compound)
-
Running buffer (e.g., HBS-EP buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
Procedure:
-
Ligand Immobilization:
-
Activate the surface of the CM5 sensor chip by injecting a 1:1 mixture of NHS and EDC.
-
Inject the ligand (e.g., gp120) at a concentration of 10-50 µg/mL in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level (e.g., 2000-4000 Resonance Units, RU).
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without the ligand to subtract non-specific binding.
-
-
Analyte Injection:
-
Prepare a series of dilutions of this compound in the running buffer (e.g., ranging from low nM to µM concentrations).
-
Inject the different concentrations of this compound over both the ligand-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association and dissociation phases in real-time.
-
-
Regeneration: After each analyte injection, regenerate the sensor surface by injecting the regeneration solution to remove the bound this compound.
-
Data Analysis:
-
Subtract the response from the reference flow cell from the response of the ligand-immobilized flow cell to obtain the specific binding sensorgram.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
HIV-1 p24 Antigen ELISA for Antiviral Activity
This protocol is used to quantify the inhibition of HIV-1 replication by this compound by measuring the amount of p24 capsid protein in cell culture supernatants.
Materials:
-
CD4+ T-cells (e.g., PM1 cells or peripheral blood mononuclear cells, PBMCs)
-
HIV-1 stock (e.g., HIV-1 IIIB or BaL)
-
This compound
-
Complete cell culture medium
-
HIV-1 p24 antigen capture ELISA kit
-
Microplate reader
Procedure:
-
Cell Preparation: Plate CD4+ T-cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Treatment: Add serial dilutions of this compound to the cells and incubate for 1-2 hours. Include a no-drug control.
-
Infection: Add a predetermined amount of HIV-1 stock to each well (multiplicity of infection, MOI, of ~0.1).
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 3-7 days.
-
Supernatant Collection: At the end of the incubation period, centrifuge the plate to pellet the cells and collect the culture supernatant.
-
p24 ELISA:
-
Follow the manufacturer's protocol for the p24 ELISA kit.
-
Typically, this involves adding the collected supernatants and p24 standards to an antibody-coated plate.
-
After incubation and washing steps, a detection antibody conjugated to an enzyme is added.
-
A substrate is then added, and the color development is measured using a microplate reader at 450 nm.
-
-
Data Analysis:
-
Generate a standard curve using the p24 standards.
-
Determine the concentration of p24 in each sample from the standard curve.
-
Calculate the percentage of HIV-1 inhibition for each this compound concentration relative to the no-drug control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.
-
Quantitative PCR (qPCR) for HIV-1 Proviral DNA
This method quantifies the amount of HIV-1 DNA that has integrated into the host cell genome, providing a measure of early-stage viral replication inhibition.
Materials:
-
Genomic DNA extraction kit
-
qPCR instrument
-
qPCR master mix
-
Primers and probe for a conserved region of the HIV-1 genome (e.g., LTR or gag)
-
Primers and probe for a host housekeeping gene (e.g., RNase P or β-actin) for normalization
-
Standard DNA for HIV-1 and the housekeeping gene
Procedure:
-
Cell Treatment and Infection: Treat CD4+ T-cells with this compound and infect with HIV-1 as described in the p24 ELISA protocol. Incubate for 24-48 hours.
-
Genomic DNA Extraction: Harvest the cells and extract total genomic DNA using a commercial kit.
-
qPCR Reaction Setup:
-
Prepare a master mix for each target (HIV-1 and housekeeping gene) containing the qPCR master mix, primers, and probe.
-
Add a standardized amount of genomic DNA to each reaction well.
-
Include a standard curve for both targets using known concentrations of plasmid DNA.
-
-
qPCR Amplification: Run the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
Data Analysis:
-
Determine the copy number of HIV-1 proviral DNA and the housekeeping gene in each sample by comparing the Ct values to the respective standard curves.
-
Normalize the HIV-1 DNA copy number to the copy number of the housekeeping gene to account for variations in cell number and DNA extraction efficiency.
-
Calculate the percentage of inhibition of proviral DNA formation for each this compound concentration relative to the no-drug control.
-
Conclusion
This compound, as a synthetic analog of a human θ-defensin, holds considerable promise as a therapeutic agent. Its unique cyclic structure confers stability, and its multifaceted mechanism of action against a broad range of pathogens, most notably HIV-1, makes it a prime candidate for further drug development. The detailed classification, quantitative activity data, and comprehensive experimental protocols provided in this guide are intended to serve as a valuable resource for the scientific community, fostering continued research and exploration of the therapeutic potential of this compound and the broader θ-defensin family.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. peptide.com [peptide.com]
- 3. mdpi.com [mdpi.com]
- 4. Quantification of Human Immunodeficiency Virus Type 1 Proviral Load by a TaqMan Real-Time PCR Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Retrocyclins and their activity against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Retrocyclin: A primate peptide that protects cells from infection by T- and M-tropic strains of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. media.tghn.org [media.tghn.org]
- 8. medrxiv.org [medrxiv.org]
The Mechanism of Action of Retrocyclin-1 Against HIV-1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. The viral entry process, a cascade of molecular interactions, presents a critical target for antiretroviral therapy. Retrocyclin-1, a synthetic θ-defensin, has emerged as a potent inhibitor of HIV-1 entry.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, the experimental evidence supporting its activity, and the methodologies used to elucidate its function.
Core Mechanism: A Multi-pronged Attack on HIV-1 Entry
This compound's primary mechanism of action is the inhibition of HIV-1 entry into host cells.[2][3] This is not achieved through direct inactivation of the virus but rather by interfering with the conformational changes of the viral envelope glycoproteins, gp120 and gp41, that are essential for membrane fusion.[1][3] The activity of this compound is multifaceted, involving interactions with both viral and host cell surface molecules.
Lectin-like Binding to Glycans
This compound exhibits lectin-like properties, binding with high affinity to the carbohydrate moieties on the HIV-1 envelope glycoproteins gp120 and gp41, as well as the host cell receptor CD4.[1][4] This binding is crucial for its antiviral activity and is dependent on the presence of both N-linked and O-linked sugars on these proteins.[1][5] The interaction with these glycans is thought to position this compound strategically at the site of viral entry, facilitating its subsequent inhibitory actions.[1]
Interference with gp41 Six-Helix Bundle Formation
The pivotal step in this compound's inhibitory action is its interference with the function of the transmembrane glycoprotein gp41.[1] After the initial binding of gp120 to the host cell's CD4 receptor and a coreceptor (CCR5 or CXCR4), gp41 undergoes a series of conformational changes.[1] This process involves the formation of a six-helix bundle, a structure composed of three N-terminal heptad repeats (HR1) and three C-terminal heptad repeats (HR2) of gp41, which drives the fusion of the viral and cellular membranes.[1][6]
This compound directly binds to the gp41 ectodomain, preventing the formation of this critical six-helix bundle.[1][4] In silico and in vitro data suggest that the cationic this compound preferentially interacts with the negatively charged HR2 domain of gp41.[1] By obstructing this final conformational step, this compound effectively halts the fusion process and prevents the viral core from entering the host cell cytoplasm.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the binding affinities and inhibitory concentrations of this compound and its analogue, RC-101.
| Interacting Molecule | Binding Affinity (KD) of this compound (nM) |
| Galactosylceramide | 24.1[5] |
| CD4 | 31.0[5] |
| gp120 | 35.4[5] |
| Fetuin | 41.6[5] |
| gp41 | 68[1] |
| BSA-galactosamide | 242[5] |
| BSA-mannopyranose | 1050[5] |
Table 1: Binding affinities of this compound to various viral and host molecules as determined by surface plasmon resonance.
| HIV-1 Strain/Assay | Inhibitory Concentration (IC50) of RC-101 (µg/mL) |
| CCR5-tropic (cell-cell fusion) | 0.33[7] |
| CCR5-tropic (CD4-dependent cell-cell transmission) | 0.19[7] |
| CCR5-tropic (in 25% seminal plasma) | 2.4[7] |
| CXCR4-tropic (CD4-independent cell-cell transmission) | 2.6[7] |
Table 2: In vitro inhibitory activity of RC-101 against different strains of HIV-1 in various assay formats.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the HIV-1 entry pathway and the mechanism of this compound inhibition, as well as a typical experimental workflow for assessing its antiviral activity.
Caption: HIV-1 entry and this compound inhibition pathway.
References
- 1. Luciferase Time-based, High-throughput Screening Assay for the Discovery of HIV-1 Inhibitors - MedCrave online [medcraveonline.com]
- 2. CD8 T Cell Virus Inhibition Assay Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Development of a luciferase based viral inhibition assay to evaluate vaccine induced CD8 T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The theta-defensin, retrocyclin, inhibits HIV-1 entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medcraveonline.com [medcraveonline.com]
- 7. Screening and Functional Profiling of Small-Molecule HIV-1 Entry and Fusion Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Retrocyclin-1: A Technical Guide to its Inhibition of Viral Entry and Fusion
For Researchers, Scientists, and Drug Development Professionals
Abstract
Retrocyclin-1, a synthetic θ-defensin, has emerged as a potent inhibitor of viral entry and fusion for a broad range of enveloped viruses, most notably Human Immunodeficiency Virus Type 1 (HIV-1) and Herpes Simplex Virus (HSV). Its unique cyclic structure and cationic nature enable it to interact with high affinity to viral and cellular surface glycoproteins, ultimately preventing the conformational changes necessary for membrane fusion and subsequent viral entry. This technical guide provides an in-depth overview of the molecular mechanisms of this compound, detailed experimental protocols for its study, and a summary of its quantitative antiviral activity.
Introduction
Retrocyclins are 18-amino-acid cyclic peptides that represent a class of θ-defensins.[1] While the gene for retrocyclin exists in the human genome, a premature stop codon prevents its natural expression.[1][2] However, synthetic this compound has been shown to exhibit significant antiviral activity.[1] Its primary mechanism of action involves the inhibition of viral entry at a post-attachment stage by targeting the fusion process.[2][3] This document serves as a comprehensive resource for researchers investigating the therapeutic potential of this compound and other viral entry inhibitors.
Mechanism of Action
This compound's antiviral activity stems from its ability to bind to carbohydrate moieties on viral and cellular glycoproteins, a lectin-like property.[1][4] This interaction is crucial for its ability to interfere with the viral fusion machinery.
Inhibition of HIV-1 Entry
In the context of HIV-1, this compound interacts with several key molecules involved in the entry process:
-
gp120 and CD4: this compound binds with high affinity to the viral surface glycoprotein gp120 and the primary cellular receptor, CD4.[4][5] This binding, mediated by interactions with O-linked and N-linked sugars, does not, however, completely block the initial attachment of the virus to the target cell.[1][2][4]
-
gp41: The critical step in this compound's anti-HIV-1 activity is its interaction with the transmembrane glycoprotein gp41.[1] Following the binding of gp120 to CD4 and a coreceptor (CXCR4 or CCR5), gp41 undergoes a conformational change, forming a six-helix bundle (6HB) that brings the viral and cellular membranes into close proximity, leading to fusion.[1][3] this compound directly binds to the C-terminal heptad repeat (CHR) region of gp41, effectively blocking the formation of this essential 6HB structure.[5][6] This action stalls the fusion process at a late stage.[3] The interaction is thought to be stabilized by ionic interactions between the cationic this compound and negatively charged residues in the HR2 domain of gp41.[1]
Inhibition of HSV Entry
This compound also demonstrates potent activity against Herpes Simplex Virus (HSV-1 and HSV-2). Its mechanism of inhibition involves:
-
Binding to Glycoprotein B (gB): Surface plasmon resonance studies have shown that retrocyclin-2, a close analog, binds with high affinity to the HSV-2 glycoprotein B (gB2).[7][8] This interaction is dependent on the glycosylation of gB.[7][8]
-
Blocking Viral Attachment: By binding to gB, retrocyclin effectively blocks the initial attachment of the virus to the host cell.[7] This prevents the subsequent steps of viral entry.
Quantitative Data
The antiviral efficacy of this compound and its analogs has been quantified through various in vitro studies. The following tables summarize key binding affinities and inhibitory concentrations.
Table 1: Binding Affinities of this compound
| Ligand | Dissociation Constant (Kd) | Reference |
| HIV-1 gp120 | 35.4 nM | [4][9] |
| CD4 | 31 nM | [4][9] |
| Galactosylceramide | 24.1 nM | [4][9] |
| HIV-1 gp41 | 68 nM | [1] |
| HSV-2 glycoprotein B (gB2) | 13.3 nM | [7][8] |
Table 2: Inhibitory Concentrations of this compound and Analogs
| Virus | Strain(s) | Assay Type | Inhibitor | IC50 | Reference |
| HIV-1 | X4 and R5 | Cell-cell fusion | This compound | 4 µM | [3] |
| HIV-1 | CCR5-tropic | Cell-cell fusion | RC-101 | 0.33 µg/mL | [10] |
| HIV-1 | - | gp41 6-Helix Bundle Formation | This compound | 0.585 µM | [6] |
Experimental Protocols
The following protocols are detailed methodologies for key experiments used to characterize the antiviral activity of this compound.
Cell-Cell Fusion Assay (for HIV-1)
This assay measures the ability of an inhibitor to block the fusion of cells expressing the HIV-1 envelope glycoprotein (Env) with target cells expressing CD4 and a coreceptor.
Materials:
-
Effector Cells: Cells stably expressing HIV-1 Env (e.g., HeLa-ADA cells).[11]
-
Target Cells: Cells expressing CD4 and the appropriate coreceptor (e.g., TZM-bl cells).[11]
-
This compound or other inhibitors.
-
Fusion inhibitor to stop the reaction (e.g., C52L).[11]
-
Culture medium and plates.
-
Reporter gene assay system (e.g., luciferase or β-galactosidase).
Procedure:
-
Seed target cells (e.g., 0.5 x 10^5 TZM-bl cells/well) in a 96-well plate and culture for 24 hours.[11]
-
Detach effector cells (e.g., HeLa-ADA) and overlay them onto the target cells (e.g., 0.5 x 10^5 cells/well) in the presence of various concentrations of this compound or a control.[11]
-
Incubate at 37°C in a 5% CO2 incubator to allow cell fusion to occur for a defined period (e.g., 60 minutes).[11]
-
Stop the fusion reaction by adding a potent fusion inhibitor (e.g., 5 µM C52L).[11]
-
Continue to incubate the cells for 24 hours at 37°C.[11]
-
Lyse the cells and measure the reporter gene activity (e.g., luciferase) according to the manufacturer's instructions.
-
Calculate the percent inhibition of fusion relative to the untreated control.
Virus-Cell Fusion Assay
This assay measures the entry of virus particles into host cells, which is a direct consequence of successful membrane fusion.
Materials:
-
Target cells (e.g., Huh-7.5 cells for HCV, TZM-bl for HIV-1).[11][12]
-
This compound or other inhibitors.
-
Culture medium and plates.
-
Method for quantifying infection (e.g., luciferase reporter, focus-forming unit assay).
Procedure:
-
Seed target cells in a 96-well or 384-well plate and incubate overnight to form a monolayer.[11][12]
-
Pre-chill the cell monolayer at 4°C for 1 hour.[12]
-
Infect the cells with the virus at a specific multiplicity of infection (MOI) in the presence of varying concentrations of this compound at 4°C for a set time (e.g., 3 hours) to allow viral attachment but not fusion.[12]
-
Wash the cells to remove unbound virus.
-
Add fresh medium containing the same concentrations of this compound.
-
Shift the temperature to 37°C to initiate viral entry and fusion.[12]
-
Incubate for a period appropriate for the virus life cycle (e.g., 72 hours for HCV).[12]
-
Quantify the level of infection using a suitable readout method (e.g., luciferase assay for reporter viruses).
-
Calculate the percent inhibition of viral entry.
gp41 Six-Helix Bundle (6HB) Formation Inhibition Assay
This is an enzyme-linked immunosorbent assay (ELISA) to quantify the inhibition of the formation of the gp41 6HB.
Materials:
-
Recombinant N-terminal heptad repeat (NHR) peptide (e.g., N36).
-
Recombinant C-terminal heptad repeat (CHR) peptide (e.g., C34).
-
Monoclonal antibody specific for the 6HB complex (e.g., NC-1).
-
HRP-conjugated secondary antibody.
-
ELISA plates and reagents.
-
This compound.
Procedure:
-
Coat a 96-well ELISA plate with the NHR peptide (N36) overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer.
-
In a separate plate, pre-incubate the CHR peptide (C34) with varying concentrations of this compound.
-
Add the C34/retrocyclin-1 mixture to the N36-coated plate and incubate to allow 6HB formation.
-
Wash the plate to remove unbound components.
-
Add the 6HB-specific monoclonal antibody (NC-1) and incubate.
-
Wash and add the HRP-conjugated secondary antibody.
-
Wash and add a suitable substrate (e.g., TMB).
-
Stop the reaction and read the absorbance at the appropriate wavelength.
-
Calculate the IC50 value for the inhibition of 6HB formation.[6]
Concluding Remarks
This compound represents a promising class of antiviral compounds with a well-defined mechanism of action against a variety of enveloped viruses. Its ability to target the highly conserved fusion machinery, particularly the gp41 six-helix bundle formation in HIV-1, makes it an attractive candidate for further development as a therapeutic agent, potentially as a topical microbicide to prevent sexual transmission of HIV.[1][13] The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further explore the potential of this compound and to develop novel antiviral strategies based on the inhibition of viral entry and fusion.
References
- 1. Retrocyclins and their activity against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The theta-defensin, retrocyclin, inhibits HIV-1 entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Retrocyclin, an antiretroviral theta-defensin, is a lectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Theta defensins protect cells from infection by herpes simplex virus by inhibiting viral adhesion and entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. θ Defensins Protect Cells from Infection by Herpes Simplex Virus by Inhibiting Viral Adhesion and Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Antiviral Activity of Retrocyclin RC-101, a Candidate Microbicide Against Cell-Associated HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Early Viral Entry Assays for the Identification and Evaluation of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The retrocyclin analogue RC-101 prevents human immunodeficiency virus type 1 infection of a model human cervicovaginal tissue construct - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Targets of Retrocyclin-1
For Researchers, Scientists, and Drug Development Professionals
Retrocyclin-1, a synthetic θ-defensin, has emerged as a potent inhibitor of viral entry, particularly against the Human Immunodeficiency Virus (HIV-1). This document provides a comprehensive overview of the molecular interactions and mechanisms that underpin its antiviral activity, supported by quantitative data and detailed experimental methodologies.
Core Molecular Interactions of this compound
This compound's primary antiviral activity stems from its ability to interrupt the initial stages of viral infection, specifically by preventing the fusion of the viral and host cell membranes. This is achieved through a multi-target engagement strategy involving both viral and host cell surface molecules.
1. Viral Glycoprotein Engagement:
-
gp120: this compound exhibits a high affinity for the heavily glycosylated HIV-1 envelope protein gp120.[1][2] This interaction is mediated by the lectin-like properties of this compound, which binds to both O-linked and N-linked sugars on the glycoprotein.[2]
-
gp41: A critical interaction for its fusion inhibition activity is the binding of this compound to the gp41 transmembrane protein.[1][3] Specifically, it targets the C-terminal heptad repeat (HR2) of gp41, thereby preventing the formation of the six-helix bundle, a conformational change essential for membrane fusion.[1][3][4] Mutations in gp41 have a more significant impact on this compound's antiviral activity than mutations in gp120, highlighting the importance of this interaction.[3]
2. Host Cell Surface Molecule Engagement:
-
CD4: this compound binds with high affinity to the primary HIV-1 receptor, CD4, on host T-cells.[1][2] This binding is also dependent on the glycosylation of the CD4 molecule.[2]
-
Galactosylceramide: This glycolipid, which can act as an alternative receptor for HIV-1 in CD4-negative cells, is also a high-affinity target for this compound.[2][3]
-
Chemokine Co-receptors (CXCR4 and CCR5): A fluorescently labeled analog of this compound has been observed to colocalize with CXCR4 and CCR5 on the cell surface, suggesting a potential interaction with these critical co-receptors for HIV-1 entry.[5]
The binding of this compound to these multiple targets does not directly inactivate the virus but rather blocks the entry process.[1][6] It forms patch-like aggregates on the surface of CD4+ cells, potentially creating a physical barrier or interfering with the spatial organization of receptors required for viral entry.[5][6]
Quantitative Analysis of this compound Interactions
The binding affinities and inhibitory concentrations of this compound and its analogs have been quantified in various studies, providing a clearer picture of its potency.
| Target Molecule | Ligand | Binding Affinity (Kd) | Experimental Method |
| HIV-1 gp120 | This compound | 35.4 nM[2][7] | Surface Plasmon Resonance |
| CD4 | This compound | 31 nM[2][7] | Surface Plasmon Resonance |
| Galactosylceramide | This compound | 24.1 nM[2][7] | Surface Plasmon Resonance |
| HIV-1 gp41 | This compound | 68 nM[3] | Not Specified |
| Virus/Assay | Inhibitor | IC50 / Concentration for Inhibition | Cell Type/Assay Condition |
| HIV-1 (X4 and R5 strains) | This compound | 1–5 µg/mL for protection[3] | H9 T cells, ME-180 cervical carcinoma cells |
| gp41 Six-Helix Bundle Formation | This compound | 0.585 ± 0.012 µM[8] | Enzyme-Linked Immunosorbent Assay (ELISA) |
| HIV-1 (CCR5-tropic) Cell-Cell Transmission | RC-101 | 0.19 µg/mL[9] | Not Specified |
| HIV-1 (CCR5-tropic) Cell-Cell Transmission in 25% Seminal Plasma | RC-101 | 2.4 µg/mL[9] | Not Specified |
| HIV-1 (CXCR4-tropic) Cell-Cell Transmission | RC-101 | 2.1 µg/mL[9] | Not Specified |
| HIV-1 Mediated Cell Fusion (CCR5-tropic) | RC-101 | 0.33 µg/mL[9] | Cell Fusion Assay |
| HIV-1 (CXCR4-tropic) Infection of Epithelial Cells | RC-101 | 2.6 µg/mL[9] | ME-180 and H9 cells |
| Zika Virus (PRVABC59) | RC-101 | 7.537 µM[10] | Not Specified |
| Zika Virus (MR766) | RC-101 | 18.85 µM[10] | Not Specified |
| Japanese Encephalitis Virus (JEV) | RC-101 | 15.58 µM[11] | Not Specified |
Signaling Pathways and Experimental Workflows
HIV-1 Entry and Inhibition by this compound
The following diagram illustrates the key steps in HIV-1 entry and the points of intervention by this compound.
Experimental Workflow: Surface Plasmon Resonance (SPR) for Binding Affinity
This diagram outlines the typical workflow for determining the binding kinetics of this compound to its molecular targets using SPR.
Detailed Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Affinity Measurement
-
Objective: To quantify the binding affinity (Kd) of this compound to its target molecules (e.g., gp120, CD4).
-
Instrumentation: A Biacore instrument (e.g., Biacore 3000) with a CM5 sensor chip is typically used.[12]
-
Procedure:
-
Ligand Immobilization: The target protein (ligand), such as recombinant gp120 or soluble CD4, is immobilized on the surface of the CM5 sensor chip using amine coupling chemistry as per the manufacturer's protocol.[12]
-
Analyte Preparation: this compound (analyte) is prepared in a suitable running buffer (e.g., HBS-EP) at a range of concentrations.
-
Binding Measurement: The prepared this compound solutions are injected over the sensor chip surface at a constant flow rate. The association of this compound to the immobilized ligand is monitored in real-time by detecting changes in the refractive index at the surface, measured in Resonance Units (RU).
-
Dissociation Measurement: After the association phase, running buffer without the analyte is flowed over the chip, and the dissociation of the this compound from the ligand is monitored.
-
Regeneration: The sensor chip surface is regenerated between different analyte concentrations by injecting a solution that disrupts the interaction (e.g., a low pH buffer) to remove all bound analyte.
-
Data Analysis: The resulting sensorgrams (RU vs. time) are analyzed using appropriate software (e.g., BIAevaluation software). The association (ka) and dissociation (kd) rate constants are determined by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding). The equilibrium dissociation constant (Kd) is then calculated as kd/ka.
-
HIV-1 Entry/Fusion Assays
-
Objective: To determine the concentration at which this compound inhibits HIV-1 entry into host cells.
-
Cell-based Antiviral Assay:
-
Cell Culture: Target cells (e.g., CD4+ T-cell lines like H9 or primary peripheral blood mononuclear cells - PBMCs) are cultured in appropriate media.[6]
-
Pre-incubation: The target cells are pre-incubated with varying concentrations of this compound for a defined period (e.g., 3 hours).[6]
-
Viral Challenge: The cells are then challenged with a known amount of HIV-1 (either T-tropic or M-tropic strains).[6]
-
Incubation and Wash: After an incubation period to allow for viral entry (e.g., 3 hours), the cells are washed to remove unbound virus and peptide.[6]
-
Monitoring Infection: The cells are cultured for several days, and the level of viral replication is monitored by measuring the amount of p24 antigen in the culture supernatant using an ELISA.[6] The IC50 value is calculated as the concentration of this compound that reduces p24 levels by 50% compared to the untreated control.
-
-
Luciferase Reporter Virus Assay:
-
Principle: This assay utilizes a modified HIV-1 that expresses a reporter gene, such as luciferase, upon successful infection of target cells.
-
Procedure: Target cells are pre-treated with this compound and then infected with the reporter virus. After a set incubation period (e.g., 24-48 hours), the cells are lysed, and luciferase activity is measured using a luminometer. The reduction in luciferase signal in the presence of this compound corresponds to the inhibition of viral entry.
-
gp41 Six-Helix Bundle Formation ELISA
-
Objective: To quantify the inhibition of gp41 six-helix bundle formation by this compound.
-
Principle: This is a sandwich ELISA that detects the formation of the six-helix bundle.
-
Procedure:
-
A peptide corresponding to the N-terminal heptad repeat (N-peptide, e.g., N36) of gp41 is coated onto the wells of an ELISA plate.
-
A biotinylated peptide corresponding to the C-terminal heptad repeat (C-peptide, e.g., C34) is mixed with varying concentrations of this compound.
-
This mixture is then added to the N-peptide coated wells. If this compound does not inhibit the interaction, the C-peptide will bind to the N-peptide, forming the six-helix bundle.
-
The plate is washed, and the amount of bound biotinylated C-peptide is detected using streptavidin-horseradish peroxidase (HRP) followed by a colorimetric substrate.
-
The IC50 is the concentration of this compound that inhibits the formation of the six-helix bundle by 50%, as measured by the reduction in the colorimetric signal.[8]
-
Conclusion
This compound presents a compelling profile as a viral entry inhibitor with a unique mechanism of action. Its ability to engage multiple molecular targets on both the virus and the host cell, coupled with its potent inhibition of the critical gp41-mediated fusion step, underscores its potential as a broad-spectrum antiviral agent. The quantitative data on its binding affinities and inhibitory concentrations provide a solid foundation for further preclinical and clinical development. The detailed experimental protocols outlined in this guide offer a framework for the continued investigation and characterization of this compound and its analogs in the pursuit of novel anti-retroviral therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Retrocyclin, an antiretroviral theta-defensin, is a lectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Retrocyclins and their activity against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The theta-defensin, retrocyclin, inhibits HIV-1 entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Antiviral Activity of Retrocyclin RC-101, a Candidate Microbicide Against Cell-Associated HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Mechanism through Which Retrocyclin Targets Flavivirus Multiplication - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Humanized θ-Defensins (Retrocyclins) Enhance Macrophage Performance and Protect Mice from Experimental Anthrax Infections - PMC [pmc.ncbi.nlm.nih.gov]
The Lectin-Like Properties of Retrocyclin-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retrocyclin-1, a synthetic theta-defensin, represents a class of cyclic antimicrobial peptides with significant therapeutic potential.[1][2] Originally conceptualized from an ancestral human pseudogene, this 18-amino acid peptide has demonstrated potent activity against various pathogens, most notably the Human Immunodeficiency Virus (HIV-1).[1][2][3] A primary mechanism underpinning its broad antiviral efficacy is its pronounced lectin-like activity, enabling it to recognize and bind to complex carbohydrate structures on viral and host cell surface glycoproteins.[4][5] This guide provides an in-depth technical overview of the lectin-like properties of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its mechanism of action.
Lectin-Like Binding and Antiviral Activity
This compound's function as a lectin is integral to its ability to inhibit viral entry.[4] It exhibits high-affinity binding to the heavily glycosylated HIV-1 envelope glycoprotein gp120 and the host cell receptor CD4.[1][4] This interaction is dependent on the presence of both N-linked and O-linked glycans on these proteins; removal of these sugar moieties nearly abolishes the binding activity of this compound.[1][4] While this binding disrupts the interaction of viral glycoproteins with host cells, the primary anti-HIV-1 mechanism involves the subsequent inactivation of the gp41 fusion protein, preventing the formation of the six-helix bundle required for viral and cellular membrane fusion.[1][6][7][8] The lectin-like binding effectively concentrates the peptide at the site of viral entry, positioning it to execute its fusion-inhibitory function.[1]
Quantitative Binding Affinities and Inhibitory Concentrations
The lectin-like activity of this compound and its analogs has been quantified using various biophysical and virological assays. Surface Plasmon Resonance (SPR) has been a key technique for determining binding affinities. The data presented below summarizes the dissociation constants (Kd) for this compound binding to key viral and host glycoproteins, as well as its inhibitory concentrations (IC50) against HIV-1.
| Ligand (Immobilized) | Analyte | Dissociation Constant (Kd) | Reference |
| HIV-1 gp120 | This compound | 35.4 nM | [4][5] |
| Soluble CD4 | This compound | 31.0 nM | [4][5] |
| Galactosylceramide | This compound | 24.1 nM | [4][5] |
| gp41 | This compound | 68.0 nM | [1] |
| Fetuin | This compound | High Affinity | [4][5] |
| HIV-1 Strain | Cell Type | Inhibitor | 50% Inhibitory Concentration (IC50) | Reference |
| HIV-1 (various strains) | Cell Lines | Retrocyclin | 1-5 µg/mL | [1] |
| HIV-1 | TZM-bl cells | RC-101 (analog) | 1.25 µg/mL | [3] |
| HIV-1 | TZM-bl cells | Expressed Retrocyclins | 2.0 µg/mL | [3] |
Experimental Protocols
Characterizing the lectin-like properties of peptides like this compound involves a suite of specialized experimental techniques. Below are detailed methodologies for key assays.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free optical detection technique used to measure biomolecular interactions in real-time, making it ideal for quantifying the binding affinity between this compound and its glycosylated targets.[9][10][11]
Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation constant (Kd) of this compound binding to a glycoprotein ligand.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 dextran-coated chip).
-
Immobilization buffers (e.g., 10 mM sodium acetate, pH 4.0-5.5).
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Ligand: Purified glycoprotein (e.g., recombinant gp120, soluble CD4) at 10-50 µg/mL.
-
Analyte: Synthetic this compound peptide, serially diluted in running buffer (e.g., HBS-EP).
-
Running buffer (e.g., HBS-EP: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5).
Methodology:
-
Chip Preparation and Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxymethylated dextran surface by injecting a 1:1 mixture of NHS and EDC for 7 minutes.
-
Inject the glycoprotein ligand diluted in immobilization buffer over the activated surface until the desired immobilization level (e.g., 2000-4000 Response Units, RU) is reached.
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes. A reference flow cell is typically prepared by performing the activation and deactivation steps without ligand injection.
-
-
Analyte Binding Measurement:
-
Inject a series of concentrations of this compound (e.g., spanning 0.1x to 10x the expected Kd) over both the ligand and reference flow cells at a constant flow rate (e.g., 30 µL/min). Each injection cycle consists of:
-
Association Phase: Analyte flows over the surface for a set time (e.g., 180 seconds) to monitor binding.
-
Dissociation Phase: Running buffer flows over the surface to monitor the dissociation of the analyte-ligand complex (e.g., 300 seconds).
-
-
A buffer-only injection (zero concentration) is included for double referencing.
-
-
Surface Regeneration:
-
After each binding cycle, inject the regeneration solution to strip the bound analyte and prepare the surface for the next injection. The chosen solution should remove all bound analyte without denaturing the immobilized ligand.
-
-
Data Analysis:
-
Subtract the response from the reference flow cell and the buffer-only injection from the ligand flow cell data.
-
Fit the resulting sensorgrams to a suitable kinetic binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software to calculate ka, kd, and the Kd (kd/ka).
-
HIV-1 Entry Inhibition Assay (Luciferase Reporter Assay)
This cell-based assay quantifies the ability of this compound to block viral entry by measuring the activity of a reporter gene (e.g., luciferase) that is expressed only upon successful viral infection and integration.
Objective: To determine the IC50 of this compound against HIV-1.
Materials:
-
TZM-bl cells (HeLa cell line expressing CD4, CXCR4, and CCR5 with integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR).
-
HIV-1 virus stock (e.g., laboratory-adapted or primary isolates).
-
This compound stock solution.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Luciferase assay reagent.
-
Luminometer.
Methodology:
-
Cell Plating: Seed TZM-bl cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate overnight.
-
Inhibitor and Virus Preparation:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Dilute the HIV-1 virus stock to a concentration that yields a strong luciferase signal without causing excessive cytotoxicity.
-
-
Infection:
-
Remove the medium from the TZM-bl cells.
-
Add the this compound dilutions to the wells.
-
Immediately add the diluted HIV-1 virus to the wells. Include "virus only" (positive control) and "cells only" (negative control) wells.
-
Incubate the plate for 48 hours at 37°C.
-
-
Quantification of Infection:
-
After incubation, remove the supernatant.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.
-
Measure the luminescence in each well using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the "virus only" control.
-
Plot the percentage of inhibition against the log of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.
-
Hemagglutination Inhibition (HI) Assay
The HI assay is a classic method to demonstrate lectin activity. It is based on the principle that a lectin can agglutinate (cross-link) red blood cells (RBCs) by binding to surface glycans. This agglutination can be inhibited by a competing carbohydrate or, in this context, by an antibody that blocks the lectin. To adapt this for this compound, one would first demonstrate its ability to agglutinate RBCs and then show inhibition with specific sugars.
Objective: To demonstrate the carbohydrate-binding (lectin-like) activity of this compound.
Materials:
-
This compound.
-
Freshly washed red blood cells (RBCs) from a suitable species (e.g., human, horse), typically as a 0.5-1.0% suspension.[12][13]
-
Phosphate-buffered saline (PBS).
-
V-bottom 96-well microtiter plate.
-
A panel of simple and complex carbohydrates for inhibition testing (e.g., mannose, galactose, N-acetylglucosamine, fetuin).
Methodology:
-
Hemagglutination (HA) Titer Determination:
-
Prepare two-fold serial dilutions of this compound in PBS across the wells of a 96-well plate.
-
Add a fixed volume of the RBC suspension to each well.
-
Include a negative control well with only RBCs and PBS.
-
Gently mix and incubate at room temperature for 30-60 minutes.[12]
-
Read the results: A positive agglutination is indicated by a uniform reddish suspension or a "mat" of cells. A negative result (no agglutination) is indicated by a tight "button" of RBCs that have settled at the bottom of the V-well.
-
The HA titer is the reciprocal of the highest dilution of this compound that causes complete hemagglutination.
-
-
Hemagglutination Inhibition (HI) Assay:
-
Prepare serial dilutions of the inhibitory carbohydrates in PBS in a 96-well plate.
-
Add a constant, predetermined amount of this compound (typically 4 HA units) to each well containing the carbohydrate dilutions.
-
Incubate for 30-60 minutes to allow the inhibitor to bind to the peptide.
-
Add the RBC suspension to all wells.
-
Gently mix and incubate for another 30-60 minutes.
-
Read the results: Inhibition is observed as a button of RBCs at the bottom of the well. The HI titer is the highest dilution of the carbohydrate that completely inhibits agglutination.
-
Visualizations: Mechanisms and Workflows
Mechanism of HIV-1 Entry Inhibition by this compound
The following diagram illustrates the key molecular interactions through which this compound blocks HIV-1 from fusing with a host CD4+ T cell.
References
- 1. Retrocyclins and their activity against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retrocyclin: A primate peptide that protects cells from infection by T- and M-tropic strains of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reawakening Retrocyclins: Ancestral Human Defensins Active Against HIV-1 | PLOS Biology [journals.plos.org]
- 4. Retrocyclin, an antiretroviral theta-defensin, is a lectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. The retrocyclin analogue RC-101 prevents human immunodeficiency virus type 1 infection of a model human cervicovaginal tissue construct - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Chemistry and Biology of Theta Defensins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Surface Plasmon Resonance Analysis for Quantifying Protein-Carbohydrate Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.psu.edu [pure.psu.edu]
- 11. portlandpress.com [portlandpress.com]
- 12. Hemagglutination Inhibition (HI) Assay Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 13. cdn.who.int [cdn.who.int]
The Biological Function of Retrocyclin-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Retrocyclin-1 (RC-1) is a synthetic cyclic octadecapeptide, a humanized θ-defensin, derived from a pseudogene that is transcribed but not translated in humans due to a premature stop codon.[1][2] Extensive research has unveiled its potent antimicrobial and antiviral properties, particularly against the Human Immunodeficiency Virus (HIV-1). This document provides a comprehensive overview of the biological functions of this compound and its analogue RC-101, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate its functions. Furthermore, it explores its immunomodulatory effects and potential as a therapeutic agent.
Introduction: From Pseudogene to Potent Antiviral
The discovery of this compound stems from the observation that while humans possess the genetic blueprint for θ-defensins, a class of cyclic antimicrobial peptides found in rhesus macaques, a premature stop codon in the signal sequence of the human gene prevents its translation.[2][3] This expressed pseudogene, located on chromosome 8p23, encodes a peptide that, when synthesized, exhibits remarkable biological activity.[4] The synthesized peptide, named Retrocyclin, and its analogues like RC-101, have since become subjects of intense study for their potential as novel therapeutic agents.[5][6]
Mechanism of Antiviral Activity
This compound's primary antiviral mechanism is the inhibition of viral entry into host cells.[7] This is achieved through a multi-pronged approach that involves binding to key glycoproteins on both the virus and the host cell.
2.1. Lectin-Like Binding to Glycoproteins:
This compound functions as a lectin, a protein that binds to carbohydrates.[8] It exhibits high-affinity binding to the glycosylated envelope proteins of various viruses, including HIV-1's gp120 and influenza's hemagglutinin.[9][10] It also binds to the host cell receptor CD4 and the co-receptor galactosylceramide.[8][9] This binding activity is crucial for its antiviral effect, as removal of glycan moieties from viral glycoproteins prevents Retrocyclin's attachment.[3]
2.2. Inhibition of HIV-1 Fusion:
In the context of HIV-1, this compound and its analogue RC-101 interfere with the fusion process.[11] They bind to the gp41 subunit of the viral envelope, specifically targeting the C-terminal heptad repeat region, which prevents the formation of the six-helix bundle—a critical step for viral and cellular membrane fusion.[12] Interestingly, while Retrocyclin binds to both viral and host cell glycoproteins, it does not prevent the initial attachment of the virus to the host cell.[3] Instead, it acts at a later stage of the entry process.[13] Confocal microscopy has shown that RC-101 forms patch-like aggregates on the surface of CD4+ T cells, which may contribute to its inhibitory effect on viral fusion.[6][13]
2.3. Broad-Spectrum Antiviral and Antimicrobial Activity:
Beyond HIV-1, this compound has demonstrated activity against other viruses, including flaviviruses like Zika virus (ZIKV) and Japanese encephalitis virus (JEV).[10] Its antimicrobial activity extends to various Gram-positive and Gram-negative bacteria.[3]
Quantitative Data on Retrocyclin Efficacy
The antiviral and binding activities of this compound and its analogues have been quantified in numerous studies. The following tables summarize key quantitative data.
Table 1: Antiviral Activity of Retrocyclin-101 against HIV-1
| Virus Type | Assay Type | IC50 (μg/mL) | Reference |
| CCR5-tropic HIV-1 | Cell-cell transmission | 0.19 | [11] |
| CCR5-tropic HIV-1 (in 25% seminal plasma) | Cell-cell transmission | 2.4 | [11] |
Table 2: Antiviral Activity of Retrocyclin-101 against Flaviviruses
| Virus | Cell Line | IC50 (μM) | Reference |
| Zika Virus (PRVABC59) | Vero | 7.033 | [10] |
| Zika Virus (MR766) | Vero | 15.58 | [10] |
Table 3: Binding Affinities of this compound
| Binding Partner | Dissociation Constant (Kd) (nM) | Reference |
| HIV-1 gp120 | 35.4 | [8][9] |
| CD4 | 31 | [8][9] |
| Galactosylceramide | 24.1 | [8][9] |
Immunomodulatory Functions
Recent studies have revealed that this compound possesses immunomodulatory properties, primarily through its interaction with Toll-like receptors (TLRs).
4.1. Inhibition of TLR4 and TLR2 Signaling:
RC-101 has been shown to inhibit TLR4-mediated gene expression in response to lipopolysaccharide (LPS) in both mouse and human macrophages.[14] This inhibition targets both MyD88- and TRIF-dependent signaling pathways. The mechanism appears to involve the direct binding and neutralization of LPS by RC-101.[14] Additionally, RC-101 can inhibit TLR2 signaling, although it does not bind to the TLR2 agonist Pam3CSK4, suggesting a different mechanism of action for this pathway.[14]
4.2. Mast Cell Activation:
Retrocyclin-100 (RC-100) can induce degranulation in human mast cells through a mechanism involving a Gαi-independent calcium influx and an unidentified Gαi-dependent signaling pathway.[1] This highlights its potential to modulate allergic and inflammatory responses.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological function of this compound.
5.1. HIV-1 Antiviral Assay (p24 Antigen ELISA):
-
Cell Preparation: Isolate primary CD4+ T cells from peripheral blood mononuclear cells (PBMCs) of healthy donors.
-
Peptide Incubation: Resuspend approximately 10^6 CD4+ cells/mL in RPMI 1640 medium supplemented with 10% fetal calf serum and 50 units/mL of IL-2. Add this compound to the desired final concentration (e.g., 20 μg/mL).[4]
-
Viral Challenge: After 3 hours of incubation with the peptide at 37°C, challenge the cells with an inoculum of HIV-1 (e.g., strain IIIB or JR-CSF) at a multiplicity of infection (MOI) of 10^-2 TCID50 per cell.[4][15]
-
Washing and Culture: Incubate the cells with the virus for 3 hours at 37°C, then wash twice to remove unbound virus. Resuspend the cells in fresh medium containing this compound at the desired concentration and plate in 24-well plates at 5 x 10^5 cells per well.[4]
-
Quantification of Viral Replication: Collect supernatant at regular intervals (e.g., every 3 days for 9 days) and quantify the amount of HIV-1 p24 antigen using a commercial ELISA kit.[4]
5.2. Inhibition of Proviral DNA Formation (Quantitative Real-Time PCR):
-
Infection: Incubate CD4+-selected PBMCs with HIV-1 (e.g., strain JR-CSF at an MOI of 0.1) in the presence or absence of this compound (e.g., 20 μg/mL). Include a heat-inactivated virus as a background control.[2][4]
-
DNA Extraction: After a suitable incubation period, harvest the cells and extract total DNA.
-
Real-Time PCR: Perform quantitative real-time PCR using primers specific for early (total HIV DNA) and late (full-length HIV DNA) reverse transcription products. Use primers for a housekeeping gene (e.g., beta-globin) for normalization.[15]
-
Analysis: Quantify the amount of proviral DNA by comparing the amplification curves to a standard curve generated from known amounts of HIV DNA.[15]
5.3. Surface Plasmon Resonance (SPR) for Binding Affinity:
-
Chip Preparation: Covalently immobilize the target glycoprotein (e.g., HIV-1 gp120) onto a CM5 sensor chip using standard amine coupling chemistry.[16]
-
Analyte Injection: Prepare a series of dilutions of this compound in a suitable running buffer (e.g., Dulbecco's minimal essential medium).[16]
-
Binding Measurement: Inject the this compound solutions over the sensor chip surface and monitor the change in resonance units (RU) over time to measure association and dissociation.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Visualizations of Pathways and Workflows
6.1. Signaling Pathways
Caption: Inhibition of HIV-1 entry by this compound.
Caption: Inhibition of TLR4 signaling by Retrocyclin-101.
6.2. Experimental Workflows
Caption: Workflow for HIV-1 antiviral activity assay.
Conclusion and Future Directions
The journey of this compound from a silent pseudogene to a potent antiviral and immunomodulatory agent underscores the potential hidden within the non-coding regions of the genome. Its unique cyclic structure and multifaceted mechanism of action make it a promising candidate for further development as a topical microbicide to prevent sexually transmitted infections, particularly HIV-1.[3][5] Furthermore, its ability to modulate TLR signaling opens up new avenues for its use as an anti-inflammatory agent. Future research should focus on optimizing its therapeutic index, exploring its efficacy against a broader range of pathogens, and elucidating the full spectrum of its immunomodulatory activities. The potential to "reawaken" the endogenous production of retrocyclins using aminoglycosides to read through the premature stop codon presents an exciting and novel therapeutic strategy.[12][17]
References
- 1. oncotarget.com [oncotarget.com]
- 2. Retrocyclin: A primate peptide that protects cells from infection by T- and M-tropic strains of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retrocyclins and their activity against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Expression and characterization of antimicrobial peptides Retrocyclin-101 and Protegrin-1 in chloroplasts to control viral and bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Retrocyclin: a primate peptide that protects cells from infection by T- and M-tropic strains of HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Retrocyclin, an antiretroviral theta-defensin, is a lectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Mechanism through Which Retrocyclin Targets Flavivirus Multiplication - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antiviral Activity of Retrocyclin RC-101, a Candidate Microbicide Against Cell-Associated HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reawakening Retrocyclins: Ancestral Human Defensins Active Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The θ-defensin retrocyclin 101 inhibits TLR4- and TLR2-dependent signaling and protects mice against influenza infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. Humanized θ-Defensins (Retrocyclins) Enhance Macrophage Performance and Protect Mice from Experimental Anthrax Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Unraveling the Intricate Architecture of Cyclic Defensins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Cyclic defensins, a unique class of antimicrobial peptides (AMPs), represent a compelling area of research for the development of novel therapeutics. Their characteristic circular structure imparts remarkable stability and potent biological activity. This technical guide provides an in-depth exploration of the core structural characteristics of these fascinating molecules, with a primary focus on the well-studied theta-defensins.
Primary and Secondary Structure: The Building Blocks of Cyclic Defensins
Cyclic defensins are characterized by a head-to-tail cyclized peptide backbone. The most extensively studied family, the theta-defensins, are typically 18 amino acids in length. This circular arrangement is a key feature that distinguishes them from other classes of defensins.
The secondary structure of theta-defensins is dominated by a pair of antiparallel β-sheets. This rigid, sheet-like structure is crucial for their biological function and overall stability.
Tertiary Structure: The Cyclic Cystine Ladder
The hallmark of theta-defensin tertiary structure is the "cyclic cystine ladder" motif. This arrangement consists of three parallel disulfide bonds that connect the two antiparallel β-sheets, creating a remarkably stable and rigid ladder-like structure. The disulfide bond connectivity in theta-defensins, such as Rhesus Theta-Defensin 1 (RTD-1), is between Cys3-Cys16, Cys5-Cys14, and Cys7-Cys12.
This intricate network of covalent bonds is a defining feature of their three-dimensional fold and is critical for maintaining their structural integrity and resistance to proteolysis.
Quantitative Structural Data of Representative Cyclic Defensins
To facilitate a comparative analysis, the following table summarizes key quantitative data for several well-characterized theta-defensins from rhesus macaques and baboons.
| Defensin | Origin | Amino Acid Sequence | Molecular Weight (Da) |
| RTD-1 | Rhesus macaque | GFC R CLCRRGVCRCICTR | ~2000 |
| RTD-2 | Rhesus macaque | Homodimer of processed RTD-1b precursor | Not explicitly found |
| RTD-3 | Rhesus macaque | Homodimer of processed RTD-1a precursor | Not explicitly found |
| BTD-1 | Baboon | Combination of subunits A+B | Not explicitly found |
| BTD-2 | Baboon | Combination of subunits B+B | Not explicitly found |
| BTD-3 | Baboon | Combination of subunits A+A | Not explicitly found |
| BTD-4 | Baboon | Combination of subunits A+C | Not explicitly found |
| BTD-7 | Baboon | Combination of subunits A+D | Not explicitly found |
Biosynthesis of Theta-Defensins: A Unique Post-Translational Modification
The biosynthesis of theta-defensins is a fascinating process that involves the ligation of two separate precursor peptides. In rhesus macaques, for instance, two different precursor genes encode two distinct 9-amino acid peptides. These two peptides are then spliced together in a head-to-tail fashion to form the mature, circular 18-amino acid defensin. This unique biosynthetic pathway is a key area of research for understanding the evolution and production of these cyclic peptides.
Biosynthesis of a heterodimeric theta-defensin from two precursor peptides.
The Cyclic Cystine Ladder Motif
The defining structural feature of theta-defensins is the cyclic cystine ladder. This motif is formed by the circular peptide backbone and the three stabilizing disulfide bonds. This rigid structure is essential for the peptide's stability and potent antimicrobial activity.
Schematic of the cyclic cystine ladder in a theta-defensin.
Experimental Protocols for Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the solution-state structure of peptides and proteins. For cyclic defensins, a combination of multidimensional NMR experiments is typically employed.
Methodology Overview:
-
Sample Preparation: Isotopically labeled (¹⁵N and/or ¹³C) cyclic defensin is produced, either through recombinant expression or solid-phase peptide synthesis. The purified peptide is then dissolved in an appropriate buffer, often containing a percentage of D₂O for the deuterium lock.
-
Data Acquisition: A series of NMR experiments are performed on a high-field NMR spectrometer (e.g., 600-800 MHz). These experiments include:
-
2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): To obtain a fingerprint of the protein, with one peak for each backbone N-H group.
-
2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems by correlating all protons within a given residue.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing distance restraints for structure calculation.
-
-
Data Processing and Analysis: The acquired NMR data is processed using software such as TopSpin or NMRPipe. Resonance assignments are made using programs like CCPNmr Analysis.
-
Structure Calculation: The distance restraints obtained from NOESY experiments, along with dihedral angle restraints derived from coupling constants, are used as input for structure calculation programs like CYANA, XPLOR-NIH, or Amber. These programs generate an ensemble of structures that are consistent with the experimental data.
-
Structure Validation: The final ensemble of structures is validated using programs like PROCHECK to assess their geometric quality.
X-ray Crystallography
X-ray crystallography provides a high-resolution snapshot of the molecule in its crystalline state. While no specific detailed protocol for a cyclic theta-defensin was found, the general workflow is as follows.
Methodology Overview:
-
Crystallization: The purified cyclic defensin is screened against a wide range of crystallization conditions (precipitants, buffers, salts, and additives) using techniques like hanging-drop or sitting-drop vapor diffusion. The goal is to obtain well-ordered, single crystals.
-
Data Collection: A suitable crystal is mounted and cryo-cooled. X-ray diffraction data are collected at a synchrotron source. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.
-
Data Processing: The diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the diffraction spots.
-
Structure Solution: The phase problem is solved using methods such as molecular replacement (if a homologous structure is available) or experimental phasing techniques.
-
Model Building and Refinement: An initial model of the cyclic defensin is built into the electron density map. This model is then refined against the experimental data to improve its fit and geometry.
-
Validation: The final structure is validated for its geometric and stereochemical quality.
Mass Spectrometry
Mass spectrometry is crucial for verifying the primary structure and disulfide connectivity of cyclic defensins.
Methodology Overview:
-
Sample Preparation: The purified cyclic defensin is prepared for analysis, which may involve reduction and alkylation to break the disulfide bonds for sequence analysis.
-
Data Acquisition: The sample is introduced into a mass spectrometer, typically using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI). For sequencing, tandem mass spectrometry (MS/MS) is employed. In MS/MS, the intact cyclic peptide is fragmented, and the masses of the resulting fragments are measured.
-
Data Analysis: The fragmentation pattern of a cyclic peptide is more complex than that of a linear peptide. Specialized software and manual interpretation are used to deduce the amino acid sequence from the MS/MS spectrum. High-resolution mass spectrometry can confirm the elemental composition of the peptide.
General experimental workflow for determining the structure of cyclic defensins.
Conclusion
The structural characteristics of cyclic defensins, particularly the theta-defensins, are a testament to the elegant and robust molecular architectures found in nature. Their cyclic backbone and intricate cystine ladder motif provide a stable scaffold that is ripe for exploration in drug design and development. A thorough understanding of their structure, biosynthesis, and the methods used for their characterization is paramount for unlocking their full therapeutic potential. This guide provides a foundational overview for researchers and scientists dedicated to advancing the field of peptide-based therapeutics.
Retrocyclin-1: A Multifaceted Modulator of Innate Immunity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Retrocyclin-1, a synthetic θ-defensin, has emerged as a promising candidate in the field of antimicrobial and immunomodulatory therapeutics. This document provides a comprehensive technical overview of this compound and its potent analog, RC-101, with a focus on their role in innate immunity. We delve into the molecular mechanisms of their antiviral and antibacterial activities, their interactions with key components of the host immune system, and their potential for therapeutic development. This guide consolidates quantitative data from seminal studies, details key experimental protocols, and provides visual representations of complex biological pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Introduction
Retrocyclins are cyclic 18-residue peptides that represent the ancestral human form of θ-defensins.[1] While the endogenous production of θ-defensins in humans is precluded by a premature stop codon in the corresponding pseudogenes, synthetic retrocyclins have demonstrated remarkable biological activity.[1][2] Notably, this compound and its more potent analog, RC-101, exhibit a broad spectrum of antimicrobial and immunomodulatory properties, positioning them as intriguing subjects for drug development.[3][4] Their unique cyclic structure, stabilized by three disulfide bonds, contributes significantly to their stability and biological function.[3] This document will explore the multifaceted interactions of this compound with pathogens and the innate immune system.
Mechanism of Action: A Dual Approach
This compound exerts its protective effects through a dual mechanism: direct action against pathogens and modulation of the host's innate immune response.
Direct Antimicrobial and Antiviral Activity
This compound's primary mechanism against a range of pathogens involves interference with their entry into host cells and, in the case of bacteria, disruption of their cellular integrity.
Retrocyclin's antiviral properties are particularly well-documented against HIV-1. It does not directly inactivate the virion but rather prevents its entry into host cells.[5][6] This is achieved through a lectin-like activity, binding to carbohydrate moieties on both viral and host cell surface glycoproteins.[1][7]
-
HIV-1: this compound and RC-101 bind with high affinity to the HIV-1 envelope glycoproteins gp120 and gp41, as well as the host cell receptor CD4.[1][8] This interaction is crucial for inhibiting the conformational changes required for viral fusion with the host cell membrane, specifically by blocking the formation of the six-helix bundle in gp41.[9][10] The peptides have shown efficacy against both T-tropic (X4) and M-tropic (R5) strains of HIV-1.[2][8]
-
Flaviviruses: RC-101 has demonstrated robust inhibitory effects against flaviviruses such as Japanese encephalitis virus (JEV) and Zika virus (ZIKV).[11] Its mechanism involves binding to the DE loop of the viral E protein, which is critical for receptor binding and viral entry.[11][12] Additionally, RC-101 can inhibit the viral NS2B-NS3 serine protease, impacting viral replication.[11][12]
-
Influenza Virus: Retrocyclins can prevent fusion mediated by influenza hemagglutinin.[13]
This compound is effective against various bacteria, including Bacillus anthracis. Its antibacterial actions include:
-
Inhibition of Spore Germination: Retrocyclins can prevent the germination of B. anthracis spores.[14]
-
Bactericidal Effects: They are capable of killing vegetative B. anthracis cells.[14]
-
Toxin Neutralization: Retrocyclins can inactivate anthrax lethal toxin by promoting its unfolding.[14][15] Similar to other defensins, they can permeabilize bacterial cell membranes.[15]
Immunomodulatory Effects: Orchestrating the Innate Response
Beyond its direct antimicrobial actions, this compound, particularly the RC-101 analog, can modulate the innate immune response by interacting with Toll-Like Receptors (TLRs).
-
TLR4 and TLR2 Inhibition: RC-101 has been shown to inhibit TLR4- and TLR2-dependent signaling pathways.[13] It can block TLR4-mediated gene expression in response to lipopolysaccharide (LPS) by targeting both MyD88- and TRIF-dependent pathways.[13] This is achieved, at least in part, by binding to and neutralizing LPS.[13]
-
DAMP Inhibition: RC-101 can also suppress TLR4-mediated gene expression induced by Damage-Associated Molecular Patterns (DAMPs) like HMGB1.[13]
-
Cytokine Regulation: By inhibiting TLR signaling, RC-101 can reduce the production of pro-inflammatory cytokines, which can be beneficial in mitigating the excessive inflammation associated with severe infections like influenza.[13]
Quantitative Data
The following tables summarize key quantitative data on the biological activity of this compound and its analogs.
Table 1: Antiviral Activity of Retrocyclins
| Virus | Peptide | Assay | Metric | Value | Reference |
| HIV-1 (T-tropic & M-tropic) | Retrocyclin | Proviral DNA formation inhibition | Concentration for protection | 1-5 µg/mL | [1] |
| HIV-1 (X4 and R5 strains) | RC-101 | Cell-cell transmission | IC50 | 2.6 µg/mL | [16] |
| Flavivirus (ZIKV, JEV) | RC-101 | Inhibition of infection | - | Micromolar level | [11][12] |
Table 2: Binding Affinities of this compound
| Binding Partner | Peptide | Metric | Value | Reference |
| gp120 (HIV-1) | This compound | Kd | 35.4 nM | [7] |
| CD4 | This compound | Kd | 31 nM | [7] |
| Galactosylceramide | This compound | Kd | 24.1 nM | [7] |
| gp120 (HIV-1) | RC-101 | Affinity vs. This compound | ~25-fold greater | [17] |
Table 3: Antibacterial Activity of Retrocyclins
| Bacterium | Peptide | Assay | Metric | Value | Reference |
| E. coli, L. monocytogenes | Retrocyclin | Radial diffusion assay (low salt) | Minimal effective concentration | < 3 µg/mL | [2] |
| B. anthracis (vegetative) | RC-1 | Bactericidal assay | Concentration for ~99.9% killing | 0.5 - 1 µM | [14] |
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways and experimental workflows are provided below to enhance understanding.
Signaling Pathway Diagrams
Caption: Retrocyclin-101 inhibits TLR4 signaling by neutralizing LPS.
Caption: this compound inhibits HIV-1 entry by binding viral and host glycoproteins.
Experimental Workflow Diagrams
Caption: Workflow for assessing this compound's anti-HIV-1 activity.
Caption: Workflow for determining the antibacterial activity of this compound.
Key Experimental Protocols
Detailed methodologies for key experiments are provided below.
Anti-HIV-1 Activity Assay
This protocol is adapted from studies assessing the inhibition of HIV-1 replication in primary human cells.[5]
-
Cell Preparation: Isolate primary CD4+ T lymphocytes from peripheral blood mononuclear cells (PBMCs) of HIV-1-seronegative donors.
-
Cell Culture: Maintain cells in RPMI 1640 medium supplemented with 10% heat-inactivated fetal calf serum (FCS), 10 mM HEPES, 2 mM glutamine, 100 units/ml penicillin, 10 µg/ml streptomycin, and 50 units/ml IL-2.
-
Peptide Treatment: Resuspend approximately 10^6 CD4+ cells/ml in fresh medium. Add this compound to the desired final concentration (e.g., 20 µg/ml).
-
Incubation: Incubate the cells with the peptide for 3 hours at 37°C.
-
Viral Challenge: Infect the cells with an HIV-1 inoculum at a multiplicity of infection (MOI) of 10⁻² TCID₅₀ per cell.
-
Incubation with Virus: Incubate the cells with the virus for 3 hours at 37°C.
-
Washing: Wash the cells twice with fresh medium to remove unbound virus and peptide.
-
Culturing: Plate the cells at 5 x 10^5 cells per well in 24-well plates in 2 ml of medium containing this compound at the desired final concentration.
-
Monitoring: Collect supernatant at regular intervals (e.g., every 3 days for 9 days).
-
Quantification: Measure the concentration of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit.
Radial Diffusion Assay for Antibacterial Activity
This assay is used to determine the antimicrobial activity of peptides under different salt conditions.[2]
-
Underlay Gel Preparation: Prepare a sterile underlay gel consisting of 1% agarose, 0.03% Trypticase soy broth (TSB), and 10 mM sodium phosphate buffer at a specific pH (e.g., 7.4). Adjust NaCl concentration as required for the experiment.
-
Pouring Underlay: Pour the molten underlay gel into a Petri dish and allow it to solidify.
-
Well Formation: Punch a series of 3-mm diameter wells into the solidified underlay gel.
-
Overlay Gel Preparation: Prepare an overlay gel containing a known concentration of the test bacteria (e.g., 4 x 10^6 CFU of mid-logarithmic phase E. coli) in molten 1% agarose with 6% TSB.
-
Pouring Overlay: Pour the overlay gel onto the solidified underlay gel.
-
Peptide Application: Add a defined volume (e.g., 5 µl) of this compound at various concentrations to each well.
-
Incubation: Incubate the plates at 37°C for 3 hours to allow for peptide diffusion.
-
Measurement: After incubation, measure the diameter of the clear zone of bacterial growth inhibition around each well.
-
Analysis: Plot the diameter of the clear zone against the concentration of the peptide to determine the minimal effective concentration.
Cell-Cell HIV-1 Transmission Assay
This protocol assesses the ability of a compound to inhibit the transmission of HIV-1 from infected to uninfected cells.[16]
-
Target Cell Preparation: Plate target cells (e.g., ME-180 cervical epithelial cells) at a density of 5 x 10³ cells per well 48 hours before the assay.
-
Effector Cell Preparation: Treat HIV-1 infected cells (e.g., H9/HIV-1SK1) with mitomycin C (200 µg/ml) for 60 minutes at 37°C to arrest their proliferation. Wash the cells once.
-
Co-culture: On the day of the assay, add serially diluted RC-101 and 5 x 10⁴ mitomycin C-treated effector cells to each well containing the target cells.
-
Incubation: Co-culture the cells for 4 hours.
-
Washing: Remove the compound and effector cells by washing the plate three times with phosphate-buffered saline (PBS). Perform additional washes at 24 and 48 hours post-infection.
-
Supernatant Collection: On day 6, collect the supernatants from each well.
-
Quantification: Evaluate the amount of cell-free HIV-1 Gag p24 antigen in the supernatants by ELISA.
-
Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits p24 production by 50%.
Conclusion and Future Directions
This compound and its analogs represent a novel class of therapeutic candidates with significant potential to combat a wide range of pathogens and modulate the innate immune response. Their multifaceted mechanism of action, involving direct antimicrobial effects and immunomodulation, makes them particularly attractive for further development. The data presented in this guide highlight the potent antiviral and antibacterial activities of retrocyclins, as well as their ability to temper excessive inflammation.
Future research should focus on optimizing the therapeutic properties of retrocyclins, including their bioavailability and in vivo stability. Preclinical studies in relevant animal models are crucial to further validate their efficacy and safety. The potential to "reawaken" the endogenous production of retrocyclins using aminoglycosides presents an exciting, albeit challenging, avenue for developing novel host-directed therapies against infections like HIV-1.[18][19] Continued investigation into the intricate interactions of retrocyclins with the host immune system will undoubtedly uncover new therapeutic opportunities.
References
- 1. Retrocyclins and their activity against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Expression and characterization of antimicrobial peptides Retrocyclin-101 and Protegrin-1 in chloroplasts to control viral and bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Retrocyclin RC-101 blocks HIV-1 transmission across cervical mucosa in an Organ Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Retrocyclin: A primate peptide that protects cells from infection by T- and M-tropic strains of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Retrocyclin: a primate peptide that protects cells from infection by T- and M-tropic strains of HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Retrocyclin, an antiretroviral theta-defensin, is a lectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The theta-defensin, retrocyclin, inhibits HIV-1 entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Formulation Development of Retrocyclin 1 Analog RC-101 as an Anti-HIV Vaginal Microbicide Product - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Mechanism through Which Retrocyclin Targets Flavivirus Multiplication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The θ-defensin retrocyclin 101 inhibits TLR4- and TLR2-dependent signaling and protects mice against influenza infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Humanized θ-Defensins (Retrocyclins) Enhance Macrophage Performance and Protect Mice from Experimental Anthrax Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Retrocyclins neutralize bacterial toxins by potentiating their unfolding - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antiviral Activity of Retrocyclin RC-101, a Candidate Microbicide Against Cell-Associated HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Reawakening Retrocyclins: Ancestral Human Defensins Active Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Reawakening retrocyclins: ancestral human defensins active against HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Broad-Spectrum Antiviral Activity of Retrocyclin-1 Beyond HIV: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retrocyclin-1, a synthetic θ-defensin, has emerged as a promising antiviral peptide with a notably broad spectrum of activity that extends well beyond its well-documented efficacy against the Human Immunodeficiency Virus (HIV). This technical guide provides an in-depth exploration of the antiviral properties of this compound and its analogs against a range of other viral pathogens. We will delve into its mechanisms of action, present quantitative data on its efficacy, detail the experimental protocols used to ascertain its activity, and visualize key pathways and workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of virology, pharmacology, and drug development.
Antiviral Spectrum and Efficacy: Quantitative Data
The antiviral activity of this compound and its potent analog, RC-101, has been quantified against several clinically relevant viruses. The following tables summarize the key efficacy data, such as the half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50), providing a comparative overview of its potency.
Table 1: Antiviral Activity against Flaviviruses
| Virus | Peptide | Assay | Cell Line | IC50/EC50 | Selectivity Index (SI) | Reference |
| Dengue Virus (DENV-2) | This compound | NS2B-NS3 Protease Inhibition | - | IC50: 21.4 µM | - | [1][2] |
| Dengue Virus (DENV-2) | This compound | NS2B-NS3 Protease Inhibition | - | IC50: 14.1 ± 1.2 µM (at 40°C) | - | [3] |
| Dengue Virus (DENV-2) | This compound | Viral Replication | MK2 | - | 85% reduction at 75h | [1][4] |
| Zika Virus (ZIKV) | RC-101 | Viral Infection | - | - | Robust inhibition | [5] |
| Japanese Encephalitis Virus (JEV) | RC-101 | Viral Infection | - | - | Robust inhibition | [5] |
Table 2: Antiviral Activity against Herpes Simplex Virus (HSV)
| Virus | Peptide | Assay | Cell Line | IC50/EC50 | Notes | Reference |
| HSV-1 | This compound | Plaque Reduction | ME-180 | Effective at 50 µg/ml | Required pre-incubation with virus | [6] |
| HSV-2 | This compound | Plaque Reduction | ME-180 | Effective | - | [6][7] |
| HSV-1 | Retrocyclin-2 | Plaque Reduction | ME-180 | More potent than this compound | Did not require pre-incubation | [6][7] |
| HSV-2 | Retrocyclin-2 | Plaque Reduction | ME-180 | More potent than this compound | Did not require pre-incubation | [6][7] |
Table 3: Antiviral Activity against Other Viruses
| Virus | Peptide | Assay | Cell Line | IC50/EC50 | Notes | Reference |
| Influenza A Virus (IAV) | RC-101 | - | Mouse model | Decreased lethality and clinical severity | [8] | |
| Human Papillomavirus (HPV16) | RTD-1 (θ-defensin) | Infection Inhibition | - | IC50: ~14 µM | - | [9] |
| SARS-CoV-2 | RC-101 | Infection Inhibition | Cell Culture | - | Interferes with Spike-mediated membrane fusion | [10][11] |
Mechanisms of Antiviral Action
This compound employs a variety of mechanisms to inhibit viral infection, primarily targeting the early stages of the viral life cycle.
-
Inhibition of Viral Entry: A primary mechanism is the prevention of viral entry into host cells. This compound, being a lectin, binds to glycosylated viral surface proteins.[5][12] This interaction can block the virus's attachment to host cell receptors or inhibit the conformational changes required for membrane fusion.[13]
-
Flaviviruses: For Zika and Japanese Encephalitis viruses, RC-101 has been shown to bind to the envelope (E) protein, thereby preventing viral entry.[5]
-
Herpes Simplex Virus: Retrocyclin-2 binds with high affinity to the HSV-2 glycoprotein B (gB2), a key protein for viral attachment and entry.[6][7] This interaction is dependent on the glycosylation of gB2.[6][7]
-
Influenza Virus: Retrocyclins can aggregate influenza virus particles, and their lectin-like properties are thought to play a role in binding to viral glycoproteins.[14]
-
-
Enzyme Inhibition: this compound can also inhibit viral enzymes crucial for replication.
-
Modulation of Host Immune Response:
-
Influenza Virus: RC-101 can mitigate the severity of influenza infection by inhibiting Toll-like receptor 4 (TLR4) and TLR2-dependent signaling pathways, thereby reducing the production of pro-inflammatory cytokines.[8]
-
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the antiviral activity of this compound.
Plaque Reduction Assay (for HSV)
This assay is a standard method to quantify the infectivity of a lytic virus.
-
Cell Culture: ME-180 cervical epithelial cells are seeded in multi-well plates and grown to confluence.[6]
-
Virus Preparation: A known titer of HSV-1 or HSV-2 is prepared.
-
Treatment:
-
Pre-incubation: The virus is incubated with varying concentrations of this compound or its analogs (e.g., 5, 10, 20, 25 µg/ml) for a specified period (e.g., 2 hours) before being added to the cell monolayer.[6]
-
Co-incubation: The virus and the peptide are added simultaneously to the cells.
-
-
Infection: The cell monolayers are infected with the treated or untreated virus for a defined period (e.g., 1-2 hours) to allow for viral adsorption.
-
Overlay: The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing carboxymethyl cellulose or agar) to restrict viral spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation: The plates are incubated for a period sufficient for plaque formation (e.g., 24-72 hours).
-
Quantification: The cells are fixed and stained (e.g., with crystal violet), and the number of plaques is counted. The percentage of plaque reduction in treated wells compared to untreated controls is calculated to determine the antiviral activity.
Surface Plasmon Resonance (SPR) for Binding Affinity (for HSV gB2)
SPR is a label-free technique used to measure biomolecular interactions in real-time.
-
Immobilization: Recombinant HSV-2 glycoprotein B (gB2) is immobilized on the surface of a sensor chip.[6][7]
-
Analyte Injection: Solutions of Retrocyclin-2 at various concentrations are flowed over the sensor chip surface.
-
Detection: The binding of Retrocyclin-2 to the immobilized gB2 is detected as a change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte. This change is recorded in real-time as a sensorgram.
-
Data Analysis: The association and dissociation rates are determined from the sensorgram. The equilibrium dissociation constant (Kd), which reflects the binding affinity, is calculated from these rates. A lower Kd value indicates a higher binding affinity. For Retrocyclin-2 and gB2, a high-affinity interaction was observed with a Kd of 13.3 nM.[6][7]
Flavivirus NS2B-NS3 Protease Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the viral protease.
-
Enzyme and Substrate: Recombinant DENV-2 NS2B-NS3 protease and a fluorogenic peptide substrate are used.
-
Reaction: The protease is pre-incubated with varying concentrations of this compound.
-
Measurement: The fluorogenic substrate is added to the reaction mixture. Cleavage of the substrate by the active protease results in the release of a fluorescent group, leading to an increase in fluorescence intensity.
-
Quantification: The fluorescence is measured over time using a fluorometer. The rate of the reaction is proportional to the enzyme activity. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of this compound. The IC50 value is determined as the concentration of the peptide that inhibits 50% of the enzyme's activity.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key mechanisms and workflows discussed in this guide.
Caption: Mechanism of Retrocyclin-101 inhibition of Flaviviruses.
Caption: Retrocyclin-2 inhibits HSV entry by binding to glycoprotein B.
Caption: Generalized workflow for a plaque reduction assay.
Conclusion
This compound and its analogs represent a class of peptides with significant potential for broad-spectrum antiviral therapy. Their multifaceted mechanisms of action, including the inhibition of viral entry and enzymatic activity, as well as the modulation of the host immune response, make them attractive candidates for further preclinical and clinical development. The quantitative data and experimental protocols summarized in this guide underscore the potent and varied antiviral effects of Retrocyclins. Continued research into the structure-activity relationships and in vivo efficacy of these peptides is warranted to fully realize their therapeutic promise against a wide array of viral pathogens.
References
- 1. Peptides as Therapeutic Agents for Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The Development of Peptide-based Antimicrobial Agents against Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism through Which Retrocyclin Targets Flavivirus Multiplication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. θ Defensins Protect Cells from Infection by Herpes Simplex Virus by Inhibiting Viral Adhesion and Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Theta defensins protect cells from infection by herpes simplex virus by inhibiting viral adhesion and entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The θ-defensin retrocyclin 101 inhibits TLR4- and TLR2-dependent signaling and protects mice against influenza infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Theta-Defensins Inhibit High-Risk Human Papillomavirus Infection Through Charge-Driven Capsid Clustering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of SARS-CoV-2 Infection by Human Defensin HNP1 and Retrocyclin RC-101 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Retrocyclin, an antiretroviral theta-defensin, is a lectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Retrocyclins and their activity against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Role of Antimicrobial Peptides in Influenza Virus Infection and Their Potential as Antiviral and Immunomodulatory Therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Serpentine Evolution of Theta-Defensins: A Tale of Primate Host Defense
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Theta-defensins represent a unique class of cyclic antimicrobial peptides that emerged in Old World monkeys. These small, 18-amino-acid peptides are potent effectors of the innate immune system, exhibiting a broad spectrum of activity against bacteria, fungi, and enveloped viruses, including HIV-1. Their evolutionary journey is marked by a fascinating molecular innovation—the post-translational ligation of two separate nonapeptide precursors encoded by truncated α-defensin genes. This guide delves into the evolutionary trajectory of theta-defensins in primates, their intricate biosynthesis, multifaceted mechanisms of action, and the intriguing loss of function in the hominid lineage, including humans. We provide a comprehensive overview of the quantitative data on their antimicrobial and immunomodulatory activities, detailed experimental protocols for their study, and visual representations of key biological pathways to facilitate a deeper understanding for researchers and drug development professionals.
Introduction: The Discovery of a Novel Primate Defensin
Defensins are a crucial component of the innate immune system, characterized as small, cationic, cysteine-rich peptides with broad antimicrobial activity.[1] They are classified into three main families—alpha (α), beta (β), and theta (θ)—based on the spacing of their conserved cysteine residues and their disulfide bonding patterns.[1][2] Theta-defensins, the most recently discovered family, are unique to primates and are distinguished by their circular peptide backbone, a feature not previously observed in mammalian peptides.[2][3]
First isolated from the leukocytes of rhesus macaques (Macaca mulatta), these cyclic octadecapeptides, such as the prototype Rhesus Theta-Defensin 1 (RTD-1), demonstrated potent microbicidal activity against a range of pathogens.[3][4] Subsequent research revealed that theta-defensins are not direct products of a single gene but are instead formed through a remarkable post-translational modification involving the head-to-tail ligation of two nine-amino-acid precursors, termed "demidefensins."[3]
The Evolutionary Path of Theta-Defensins
The emergence of theta-defensins is a captivating example of molecular evolution, originating from pre-existing α-defensin genes. This evolutionary leap occurred specifically in Old World monkeys approximately 40 million years ago.[3]
From Alpha-Defensins to a Split-Gene Innovation
Phylogenetic analyses have shown that theta-defensin genes, known as DEFT genes, arose from the mutation and truncation of an ancestral α-defensin gene.[5] This resulted in two separate gene segments, each encoding a precursor that contributes one half of the final cyclic peptide.[3] This unique split-gene arrangement and subsequent peptide-ligation mechanism represent a significant evolutionary innovation in primate innate immunity.
The Loss of Function in Hominids
While Old World monkeys like rhesus macaques and baboons actively produce a variety of theta-defensin isoforms, the lineage leading to humans, chimpanzees, bonobos, and gorillas experienced a loss of this capability.[2][5] Genomic analyses have identified six theta-defensin pseudogenes in the human genome, five on chromosome 8p23 and one on chromosome 1.[5] These genes are transcribed into mRNA in tissues such as the bone marrow, spleen, and thymus; however, a premature stop codon in the signal peptide-coding region of the transcript prevents their translation into functional peptides.[4][5] This inactivating mutation is shared among humans, chimpanzees, and gorillas, suggesting it occurred in a common ancestor after the divergence from the orangutan lineage.[5] The reasons for this gene silencing remain a subject of scientific inquiry, with possibilities ranging from genetic drift to an unknown selective advantage.[3]
The synthetic reconstruction of the ancestral human theta-defensin, named retrocyclin, has revealed that it possesses potent anti-HIV-1 activity, leading to speculation that the loss of theta-defensins may have rendered our species more susceptible to certain viral infections.[5][6]
Quantitative Analysis of Theta-Defensin Activity
Theta-defensins exhibit a wide range of antimicrobial and immunomodulatory activities. The following tables summarize the available quantitative data.
Table 1: Antimicrobial Activity of Rhesus Macaque and Baboon Theta-Defensins
| Defensin | Target Organism | MIC (μg/mL) | Reference |
| RTD-1 | Escherichia coli | 1 - 4 | [2] |
| Staphylococcus aureus | 0.5 - 2 | [2] | |
| Candida albicans | 2 - 8 | [2] | |
| BTD-1 | Escherichia coli ML35 | ~5 | [2] |
| Staphylococcus aureus 502a | ~1.25 | [2] | |
| Candida albicans 16820 | ~5 | [2] | |
| BTD-2 | Escherichia coli ML35 | >20 | [2] |
| Staphylococcus aureus 502a | ~1.25 | [2] | |
| Candida albicans 16820 | >20 | [2] | |
| BTD-3 | Escherichia coli ML35 | ~5 | [2] |
| Staphylococcus aureus 502a | ~1.25 | [2] | |
| Candida albicans 16820 | ~5 | [2] | |
| BTD-4 | Escherichia coli ML35 | ~10 | [2] |
| Staphylococcus aureus 502a | ~1.25 | [2] | |
| Candida albicans 16820 | ~10 | [2] | |
| BTD-7 | Escherichia coli ML35 | ~5 | [2] |
| Staphylococcus aureus 502a | ~1.25 | [2] | |
| Candida albicans 16820 | ~5 | [2] |
MIC: Minimum Inhibitory Concentration
Table 2: Anti-HIV-1 Activity of Theta-Defensins
| Defensin | HIV-1 Strain | IC50 (μg/mL) | IC50 (nM) | Reference |
| Retrocyclin-1 | Subtype B isolates | 1.05 ± 0.28 | 520 ± 139 | [7] |
| Retrocyclin-2 | Subtype B isolates | 1.05 ± 0.28 | 520 ± 139 | [7] |
| RTD-1 | R5 and X4 strains | Not specified | Not specified | [4] |
IC50: Half-maximal Inhibitory Concentration
Table 3: Immunomodulatory Activity of Rhesus Theta-Defensin 1 (RTD-1)
| Activity | Target/Assay | IC50 | Reference |
| Inhibition of TACE | Recombinant human TACE cleavage of fluorogenic substrate | 0.11 ± 0.04 μM | [8] |
TACE: TNF-α–converting enzyme; IC50: Half-maximal Inhibitory Concentration
Experimental Protocols
This section provides detailed methodologies for key experiments in theta-defensin research.
Protocol for Solid-Phase Synthesis and Purification of Theta-Defensins
This protocol outlines the chemical synthesis of theta-defensins, which is crucial for producing these peptides for research, especially the human ancestral forms (retrocyclins).
Objective: To chemically synthesize and purify theta-defensin peptides.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
HBTU/HOBt or HATU/HOAt coupling reagents
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Acetonitrile (ACN)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column
-
Mass spectrometer (e.g., MALDI-TOF or ESI-MS)
Procedure:
-
Peptide Synthesis:
-
Swell the Rink Amide MBHA resin in DMF.
-
Perform Fmoc deprotection using 20% piperidine in DMF.
-
Couple the Fmoc-protected amino acids sequentially using HBTU/HOBt or HATU/HOAt and DIPEA in DMF.
-
Repeat the deprotection and coupling steps for each amino acid in the linear sequence of the theta-defensin.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.
-
Precipitate the crude linear peptide in cold diethyl ether and centrifuge to pellet.
-
-
Purification of Linear Peptide:
-
Dissolve the crude peptide in a solution containing ACN and water.
-
Purify the linear peptide by RP-HPLC using a C18 column with a water/ACN gradient containing 0.1% TFA.
-
Collect fractions and confirm the mass of the purified linear peptide using mass spectrometry.
-
-
Cyclization and Oxidative Folding:
-
Dissolve the purified linear peptide in a slightly alkaline buffer (e.g., ammonium bicarbonate, pH 8.5) at a low concentration (e.g., 0.1 mg/mL) to favor intramolecular cyclization.
-
Add a redox buffer (e.g., reduced and oxidized glutathione) to facilitate disulfide bond formation.
-
Allow the reaction to proceed for 24-48 hours at room temperature with gentle stirring.
-
-
Purification of Cyclic Peptide:
-
Purify the final cyclic theta-defensin by RP-HPLC using the same conditions as for the linear peptide.
-
Confirm the correct mass and purity of the final product by mass spectrometry and analytical HPLC.
-
Protocol for Antimicrobial Susceptibility Testing
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of theta-defensins against bacterial and fungal pathogens.
Objective: To determine the MIC of a theta-defensin against a specific microorganism.
Materials:
-
Purified theta-defensin
-
Bacterial or fungal strain of interest
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Inoculum:
-
Culture the microorganism overnight on an appropriate agar plate.
-
Inoculate a single colony into liquid medium and grow to the mid-logarithmic phase.
-
Dilute the culture to a final concentration of approximately 5 x 10^5 CFU/mL in the test medium.
-
-
Prepare Peptide Dilutions:
-
Prepare a stock solution of the theta-defensin in a suitable solvent (e.g., sterile water or 0.01% acetic acid).
-
Perform a two-fold serial dilution of the peptide in the test medium in the wells of a 96-well plate.
-
-
Inoculation and Incubation:
-
Add an equal volume of the prepared inoculum to each well containing the peptide dilutions.
-
Include a positive control (microorganism without peptide) and a negative control (medium only).
-
Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
-
Determine MIC:
-
The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.
-
Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
Protocol for Aminoglycoside-Induced Retrocyclin Production
This protocol describes a method to induce the expression of ancestral human theta-defensins (retrocyclins) from their pseudogenes in human cell lines by promoting read-through of the premature stop codon.[9]
Objective: To induce the production of bioactive this compound from human cells.
Materials:
-
Human cell line (e.g., TZM-bl or cervicovaginal epithelial cells)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Aminoglycoside antibiotic (e.g., tobramycin or gentamicin)
-
Phosphate-buffered saline (PBS)
-
Anti-retrocyclin antibody
-
Pre-immune serum (as a negative control)
-
HIV-1 viral stock
-
Luciferase assay system (for TZM-bl cells)
Procedure:
-
Cell Culture and Treatment:
-
Culture the human cells to confluency in a suitable culture vessel.
-
Treat the cells with varying concentrations of the aminoglycoside (e.g., 10 µg/mL tobramycin) in fresh culture medium for 24 hours.
-
Include a control group of cells treated with PBS.
-
-
Assessment of Retrocyclin Production (Immunostaining):
-
Fix the treated and control cells.
-
Permeabilize the cells and block non-specific binding sites.
-
Incubate the cells with an anti-retrocyclin antibody or pre-immune serum.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Visualize the cells using fluorescence microscopy. Brightly stained cells in the aminoglycoside-treated group indicate retrocyclin production.[9]
-
-
Functional Assay for Anti-HIV-1 Activity:
-
Treat TZM-bl cells with the aminoglycoside as described above.
-
Pre-incubate the treated cells with either anti-retrocyclin serum or pre-immune serum.
-
Infect the cells with an HIV-1 strain.
-
After 48 hours, measure the level of HIV-1 infection by quantifying luciferase activity. A significant reduction in luciferase activity in the pre-immune serum-treated group compared to the anti-retrocyclin serum-treated group indicates the presence of functional, anti-HIV-1 retrocyclin.[9]
-
Visualizing Key Pathways and Relationships
The following diagrams, generated using the DOT language for Graphviz, illustrate the evolutionary pathway, biosynthesis, and a key signaling pathway involving theta-defensins.
Evolutionary Pathway of Primate Theta-Defensins
Caption: Evolutionary origin of theta-defensins from α-defensins and their subsequent loss in hominids.
Biosynthesis of Theta-Defensins
Caption: Biosynthetic pathway of theta-defensins from two precursor genes.
Theta-Defensin Modulation of TNF-α Signaling
Caption: Theta-defensins inhibit the release of soluble TNF-α by targeting the TACE enzyme.
Conclusion and Future Directions
The evolution of theta-defensins in primates offers a compelling narrative of gain and loss in the ongoing arms race between hosts and pathogens. Their unique cyclic structure and potent antimicrobial and antiviral properties make them an attractive subject for therapeutic development. The fact that human cells retain the machinery to process and cyclize these peptides, as demonstrated by the aminoglycoside-induced production of retrocyclins, opens up novel avenues for host-directed therapies against infections like HIV-1.[9]
For drug development professionals, theta-defensins provide a stable and versatile scaffold for the design of new antimicrobial and immunomodulatory agents. Their resistance to proteases and stability in biological fluids are highly desirable characteristics for therapeutic peptides. Future research should focus on elucidating the precise mechanisms of their immunomodulatory actions, exploring the full spectrum of their antimicrobial activity, and optimizing methods for their production and delivery. A deeper understanding of why these potent defense molecules were lost in our own lineage may also provide valuable insights into human susceptibility to infectious diseases.
References
- 1. Evolution of primate α and θ defensins revealed by analysis of genomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation, Synthesis, and Antimicrobial Activities of Naturally Occurring θ-Defensin Isoforms from Baboon Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Theta defensin - Wikipedia [en.wikipedia.org]
- 4. Theta-defensins: cyclic antimicrobial peptides produced by binary ligation of truncated alpha-defensins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evolution of primate theta-defensins: a serpentine path to a sweet tooth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The theta-defensin, retrocyclin, inhibits HIV-1 entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activity of alpha- and theta-defensins against primary isolates of HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Macrocyclic θ-defensins suppress tumor necrosis factor-α (TNF-α) shedding by inhibition of TNF-α–converting enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.plos.org [journals.plos.org]
Methodological & Application
Application Notes and Protocols for In Vitro Expression of Retrocyclin-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the in vitro expression of Retrocyclin-1, a cyclic octadecapeptide with potent anti-HIV activity. The protocols outlined below are based on established scientific literature and are intended to guide researchers in producing this promising therapeutic agent for further study and development.
Introduction to this compound
This compound is an ancestral human θ-defensin peptide that is not naturally expressed due to a premature termination codon in its corresponding pseudogene.[1][2] However, its potent activity against both T-tropic and M-tropic strains of HIV-1 has made it a significant candidate for microbicide development.[3][4] The peptide functions by inhibiting viral entry into host cells.[5] The production of this compound for research and preclinical studies has been approached through various in vitro methods, including plant-based expression, mammalian cell culture, and chemical synthesis. This document details the protocols for the most promising biological expression systems.
Quantitative Data Summary
The selection of an expression system often depends on the desired yield, post-translational modifications, and cost. The following table summarizes the reported expression and purification yields for this compound and its analogue RC-101 in different systems.
| Expression System | Product | Expression Level | Purification Method | Yield | Reference |
| Transplastomic Tobacco ( Nicotiana tabacum ) | RC-101-GFP Fusion | 32%-38% of Total Soluble Protein | Affinity Chromatography (His-tag) | 5 µg/g fresh leaf | [6][7] |
| Transplastomic Tobacco ( Nicotiana tabacum ) | RC-101-GFP Fusion | 32%-38% of Total Soluble Protein | Organic Extraction | 53 µg/g fresh leaf | [6][7] |
| Human Promyelocytic Cells (HL60) | Retrocyclin | Not Quantified | Reverse-Phase HPLC | - | [1] |
| Human Cervicovaginal Tissue (Organotypic model) | Endogenous Retrocyclin (induced by Tobramycin) | Not Quantified | Reverse-Phase HPLC | ~1.6 µ g/tissue | [1] |
Experimental Protocols
Expression of Retrocyclin-101 in Transplastomic Tobacco Chloroplasts
This method utilizes the chloroplast as a bioreactor for high-level expression of recombinant proteins. Retrocyclin-101 (RC-101), an analogue of this compound, has been successfully expressed using this system as a fusion protein with Green Fluorescent Protein (GFP) to enhance stability and aid in purification.[6][7]
Experimental Workflow Diagram:
Caption: Workflow for Retrocyclin-101 expression in tobacco chloroplasts.
Protocol:
-
Vector Construction:
-
Design a chloroplast transformation vector containing the coding sequence for RC-101 fused to GFP.
-
Include a His-tag for affinity purification and a cleavage site (e.g., Furin or Factor Xa) between RC-101 and GFP to allow for the release of the mature peptide.[6][7]
-
The expression cassette should be flanked by sequences homologous to the chloroplast genome to facilitate integration.
-
-
Chloroplast Transformation:
-
Introduce the vector into tobacco leaf cells using biolistic particle delivery (gene gun).
-
Select for transformed cells on a medium containing a selectable marker (e.g., spectinomycin).
-
Regenerate whole plants from the selected calli.
-
Confirm the integration of the transgene into the chloroplast genome via Southern blot analysis.
-
-
Protein Extraction:
-
Harvest fresh leaves from mature transplastomic tobacco plants.
-
Homogenize the leaf tissue in an appropriate extraction buffer.
-
Clarify the extract by centrifugation to remove cell debris.
-
-
Purification by Affinity Chromatography:
-
Load the clarified extract onto a Ni-NTA affinity column to bind the His-tagged RC-101-GFP fusion protein.
-
Wash the column to remove unbound proteins.
-
Elute the fusion protein using an imidazole gradient.
-
This method yields approximately 5 µg of purified RC-101-GFP per gram of fresh leaf tissue.[6]
-
-
Purification by Organic Extraction:
-
Cleavage and Final Purification:
-
Cleave the GFP tag from the purified fusion protein using the appropriate protease (e.g., Factor Xa).
-
Further purify the liberated RC-101 using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Expression of this compound in Human Promyelocytic Cells
This method involves the transfection of human cells with a "repaired" retrocyclin gene where the premature stop codon has been corrected by site-directed mutagenesis. This allows for the expression and processing of the peptide in a human cellular environment.
Experimental Workflow Diagram:
Caption: Workflow for expressing repaired this compound in human cells.
Protocol:
-
Gene Repair and Vector Construction:
-
Obtain the sequence of the human retrocyclin pseudogene.
-
Use site-directed mutagenesis to correct the premature termination codon (TAG) to a codon encoding an amino acid, thereby restoring the open reading frame.
-
Clone the repaired retrocyclin gene into a suitable mammalian expression vector. Constructs with additional 3' untranslated residues (UTR) may enhance translational efficiency.[1]
-
-
Cell Culture and Transfection:
-
Culture human promyelocytic cells (e.g., HL60) in appropriate media and conditions.
-
Transfect the cells with the expression vector containing the repaired retrocyclin gene.[2]
-
Select for stably transfected cells using a selectable marker present on the vector.
-
-
Protein Extraction and Purification:
-
Harvest the stably transfected cells and prepare a cell lysate.
-
Purify the expressed retrocyclin peptide from the lysate using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Analysis:
Induction of Endogenous this compound Expression in Human Cells
A novel approach to obtaining this compound is to induce its expression from the endogenous pseudogene in human cells. This can be achieved by using aminoglycoside antibiotics, which can promote the read-through of premature stop codons.
Signaling Pathway Diagram:
Caption: Mechanism of aminoglycoside-induced this compound expression.
Protocol:
-
Cell or Tissue Culture:
-
Culture human epithelial cells (e.g., TZM-bl) or use an organotypic model of human cervicovaginal tissue.
-
Maintain the cells or tissues in their appropriate culture media and conditions.
-
-
Aminoglycoside Treatment:
-
Treat the cells or tissues with an aminoglycoside antibiotic, such as tobramycin or gentamicin. A concentration of 10 µg/ml of tobramycin has been shown to be effective.[1]
-
Incubate for a sufficient period (e.g., 24 hours) to allow for the induction of retrocyclin expression.
-
-
Extraction and Detection:
-
For cell cultures, prepare a cell lysate. For tissues, homogenize the tissue to extract proteins.
-
Detect the presence of expressed retrocyclin using methods such as immunohistochemistry with an anti-retrocyclin antibody or by purification via RP-HPLC followed by mass spectrometry.[1]
-
The amount of retrocyclin expressed in tobramycin-treated cervicovaginal tissues was estimated to be approximately 1.6 µ g/tissue .[1]
-
-
Functional Analysis:
-
Assess the anti-HIV-1 activity conferred by the endogenously produced retrocyclin by challenging the treated cells or tissues with HIV-1 and measuring the level of infection.
-
Concluding Remarks
The choice of method for producing this compound will depend on the specific research goals. For large-scale production, the transplastomic tobacco system offers the highest reported yields. For studying the processing and function of this compound in a human cellular context, the transfection of repaired genes into human cell lines is a valuable approach. Finally, the induction of endogenous expression provides a unique model for exploring the potential of "reawakening" this ancestral antiviral peptide as a novel therapeutic strategy. Each of these methods provides a pathway to obtaining functional this compound for continued investigation into its promising role in the fight against HIV-1.
References
- 1. Reawakening Retrocyclins: Ancestral Human Defensins Active Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reawakening retrocyclins: ancestral human defensins active against HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Retrocyclin: A primate peptide that protects cells from infection by T- and M-tropic strains of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Expression and characterization of antimicrobial peptides Retrocyclin-101 and Protegrin-1 in chloroplasts to control viral and bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression and characterization of antimicrobial peptides Retrocyclin-101 and Protegrin-1 in chloroplasts to control viral and bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Synthetic Retrocyclin-1 using HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retrocyclin-1 is a synthetic θ-defensin, a class of cyclic antimicrobial peptides, which has demonstrated significant potential as an anti-HIV microbicide.[1][2][3] Derived from a human pseudogene, it is produced through solid-phase peptide synthesis.[1][3] The crude synthetic product contains the target peptide along with various impurities such as truncated sequences, deletion peptides, and by-products from the synthesis and cleavage steps. To obtain high-purity this compound suitable for research and preclinical studies, a robust purification method is essential. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective technique for this purpose, utilizing the hydrophobicity of the peptide for separation.[4]
This document provides detailed application notes and protocols for the purification of synthetic this compound using both analytical and preparative RP-HPLC.
Principle of Purification
The purification of this compound by RP-HPLC is based on the differential partitioning of the peptide and impurities between a non-polar stationary phase (typically C18-modified silica) and a polar mobile phase.[4] A gradient of increasing organic solvent (acetonitrile) in an aqueous mobile phase containing an ion-pairing agent (trifluoroacetic acid) is used to elute the components from the column. The hydrophobic nature of the full-length this compound causes it to be retained longer on the column than the more polar impurities. By carefully controlling the gradient, highly pure fractions of this compound can be isolated.
Experimental Protocols
Materials and Equipment
-
Solvents:
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), sequencing grade
-
-
Columns:
-
Analytical: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Preparative: C18 reversed-phase column (e.g., 21.2 mm x 250 mm, 10 µm particle size)
-
-
Equipment:
-
High-performance liquid chromatography (HPLC) system with a gradient pump, UV detector, and fraction collector
-
Lyophilizer
-
Mass spectrometer (e.g., MALDI-TOF) for identity confirmation
-
Mobile Phase Preparation
-
Mobile Phase A: 0.1% (v/v) TFA in water
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile
Analytical HPLC Protocol
This protocol is used to assess the purity of the crude synthetic this compound and the purified fractions.
-
Sample Preparation: Dissolve a small amount of the crude or purified peptide in Mobile Phase A to a concentration of approximately 1 mg/mL.
-
Column Equilibration: Equilibrate the analytical C18 column with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.
-
Injection: Inject 10-20 µL of the sample.
-
Elution: Elute the sample using a linear gradient of Mobile Phase B.
-
Detection: Monitor the elution profile at 214 nm and 280 nm.
Preparative HPLC Protocol
This protocol is for the purification of larger quantities of crude synthetic this compound.
-
Sample Preparation: Dissolve the crude peptide in a minimal volume of Mobile Phase A.
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase composition.
-
Injection: Load the dissolved crude peptide onto the column.
-
Elution: Apply a linear gradient of Mobile Phase B to separate the components.
-
Fraction Collection: Collect fractions corresponding to the major peak, which represents the pure this compound.
-
Purity Analysis: Analyze the purity of the collected fractions using the analytical HPLC protocol.
-
Pooling and Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the purified this compound as a powder.
Data Presentation
The following tables summarize the typical parameters for the analytical and preparative HPLC purification of this compound. These are based on established protocols for similar cyclic peptides and the analog RC-101.[5]
Table 1: Analytical HPLC Parameters
| Parameter | Value |
| Column | C18, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Gradient | 5% to 65% B over 30 minutes |
| Detection | 214 nm, 280 nm |
| Injection Volume | 10-20 µL |
Table 2: Preparative HPLC Parameters
| Parameter | Value |
| Column | C18, 21.2 mm x 250 mm, 10 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 15-20 mL/min |
| Gradient | 15% to 45% B over 40 minutes |
| Detection | 214 nm, 280 nm |
| Sample Load | 50-200 mg of crude peptide |
Table 3: Expected Results and Quality Control
| Parameter | Expected Value/Result |
| Purity (Analytical HPLC) | > 95% |
| Yield | 10-30% (dependent on crude purity) |
| Identity (Mass Spectrometry) | Expected Mass: ~1918.5 Da[1] |
| Appearance | White lyophilized powder |
Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for the synthesis and purification of this compound.
Logical Relationship of Purification Steps
Caption: Relationship between analytical and preparative HPLC in purification.
References
- 1. Retrocyclin: A primate peptide that protects cells from infection by T- and M-tropic strains of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retrocyclin: a primate peptide that protects cells from infection by T- and M-tropic strains of HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Retrocyclins and their activity against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. Formulation Development of Retrocyclin 1 Analog RC-101 as an Anti-HIV Vaginal Microbicide Product - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Retrocyclin-1 Activity Using p24 Antigen ELISA
Audience: Researchers, scientists, and drug development professionals.
Introduction
Retrocyclin-1, a synthetic θ-defensin, has demonstrated potent inhibitory activity against HIV-1.[1][2][3] This document provides detailed application notes and protocols for utilizing a p24 antigen Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the anti-HIV-1 activity of this compound. The p24 antigen is a core structural protein of HIV-1 and its concentration in cell culture supernatants is a reliable indicator of viral replication. Therefore, a reduction in p24 levels in the presence of this compound is a direct measure of its inhibitory effect. These protocols are designed for researchers in virology and drug development who are investigating novel anti-retroviral agents.
Mechanism of Action of this compound
This compound inhibits HIV-1 at an early stage of the viral life cycle, specifically by blocking viral entry into the host cell.[1][4] Its mechanism of action involves binding to components on both the virus and the host cell. This compound has been shown to interact with the HIV-1 envelope glycoproteins gp120 and gp41, as well as the host cell receptor CD4.[2] This interaction is thought to interfere with the conformational changes required for the fusion of the viral and cellular membranes, thereby preventing the release of the viral capsid into the cytoplasm.[5] Studies have shown that this compound can form patch-like aggregates on the surface of CD4+ cells, which may contribute to its fusion-inhibiting activity.[3]
Data Presentation
The following table summarizes the quantitative data on the anti-HIV-1 activity of this compound and its analog RC-101, as measured by the reduction in p24 antigen levels.
| Compound | Virus Strain | Cell Type | IC50 | p24 Inhibition (%) at specified concentration | Reference |
| Retrocyclin | HIV-1 IIIB (T-tropic) | H9 cells | Not specified | >95% at 20 µg/mL | [6] |
| Retrocyclin | HIV-1 JR-CSF (M-tropic) | CD4+ PBMC | Not specified | >90% at 20 µg/mL | [6] |
| RC-101 | HIV-1 SK1 (CXCR4-tropic) | ME-180/H9 co-culture | 2.6 µg/mL | Not specified | [7] |
| RC-101 | CCR5-tropic HIV-1 | Cell fusion assay | 0.33 µg/mL | Not specified | [7] |
| RC-101 | Cell-associated R5-tropic HIV-1 (in presence of 25% seminal plasma) | Not specified | 2.4 µg/mL | Not specified | [7] |
Experimental Protocols
In Vitro Anti-HIV-1 Assay using Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the infection of PBMCs with HIV-1 and the subsequent measurement of p24 antigen in the culture supernatant to determine the inhibitory activity of this compound.
Materials:
-
Phytohemagglutinin (PHA)-stimulated PBMCs
-
This compound
-
HIV-1 stock (e.g., 50,000 pg/mL p24 equivalent)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and IL-2
-
96-well cell culture plates
-
HIV-1 p24 Antigen ELISA kit
Procedure:
-
Plate PHA-stimulated PBMCs at a density of 2 x 10^5 cells per well in a 96-well plate.
-
Centrifuge the plate at 1000 x g for 5 minutes to pellet the cells.
-
Prepare serial dilutions of this compound in RPMI 1640 medium.
-
Remove the supernatant from the cell pellets and add the different concentrations of this compound to the cells.
-
Incubate the cells with this compound for 2 hours at 37°C.
-
Without removing the this compound containing medium, add 100 µL of the HIV-1 stock to each well.[7] Include control wells with cells and virus but no this compound, and cells with medium only (no virus or this compound).
-
Culture the cells for 7-9 days, collecting the supernatant at 3-day intervals for p24 antigen analysis.[6]
-
Quantify the p24 antigen concentration in the collected supernatants using a commercial HIV-1 p24 Antigen ELISA kit, following the manufacturer's instructions.
HIV-1 p24 Antigen ELISA Protocol (General)
This protocol provides a general procedure for a sandwich ELISA to measure p24 antigen in cell culture supernatants. Specific details may vary depending on the commercial kit used.[8][9]
Principle:
The assay is a sandwich ELISA where microwells are coated with a monoclonal antibody specific for the HIV-1 p24 antigen.[8][9] When the sample containing p24 is added, the antigen is captured by the immobilized antibody. A second, enzyme-conjugated anti-p24 antibody is then added, which binds to the captured p24. After a washing step, a substrate is added, and the enzyme catalyzes a color change that is proportional to the amount of p24 antigen present in the sample.[8][9]
Materials:
-
HIV-1 p24 Antigen ELISA kit (containing coated microplate, detection antibody, standards, wash buffer, substrate, and stop solution)
-
Cell culture supernatants collected from the anti-HIV-1 assay
-
Microplate reader
Procedure:
-
Prepare the p24 antigen standards and samples according to the kit's instructions. This may involve dilution of the standards and cell culture supernatants.
-
Add the standards and samples to the wells of the antibody-coated microplate.
-
Incubate the plate to allow the p24 antigen to bind to the capture antibody.
-
Wash the plate to remove any unbound material.
-
Add the enzyme-conjugated detector antibody to each well and incubate.
-
Wash the plate again to remove the unbound detector antibody.
-
Add the substrate solution to each well and incubate for the recommended time to allow for color development.
-
Add the stop solution to each well to terminate the reaction.
-
Read the absorbance of each well at the specified wavelength using a microplate reader.
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the p24 concentration in the unknown samples by interpolating their absorbance values on the standard curve.
Visualizations
Experimental Workflow
Caption: Experimental workflow for measuring this compound activity.
Signaling Pathway of HIV-1 Entry Inhibition by this compound
Caption: Mechanism of HIV-1 entry inhibition by this compound.
References
- 1. The theta-defensin, retrocyclin, inhibits HIV-1 entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Retrocyclins and their activity against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retrocyclin: a primate peptide that protects cells from infection by T- and M-tropic strains of HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Retrocyclin: A primate peptide that protects cells from infection by T- and M-tropic strains of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiviral Activity of Retrocyclin RC-101, a Candidate Microbicide Against Cell-Associated HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hanc.info [hanc.info]
- 9. web-resources-prod.zeptometrix.com [web-resources-prod.zeptometrix.com]
Application Notes and Protocols for Quantitative Real-Time PCR for Proviral DNA with Retrocyclin-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retrocyclin-1, a synthetic theta-defensin, has demonstrated potent anti-HIV-1 activity by inhibiting viral entry into host cells. A critical consequence of this inhibition is the prevention of proviral DNA formation, a key step in the retroviral replication cycle where the viral genome is integrated into the host cell's DNA. Quantitative real-time PCR (qPCR) is a highly sensitive and specific method for the quantification of proviral DNA, making it an invaluable tool for evaluating the efficacy of antiviral agents like this compound.
These application notes provide detailed protocols for the quantification of HIV-1 proviral DNA in the context of this compound treatment, along with representative data and visualizations to guide researchers in their drug development efforts.
Data Presentation
The following tables summarize the quantitative data on the inhibition of HIV-1 proviral DNA formation by this compound. The data is representative of findings where peripheral blood mononuclear cells (PBMCs) were infected with HIV-1 in the presence of varying concentrations of this compound.
Table 1: Inhibition of Total HIV-1 Proviral DNA by this compound
| This compound Concentration (µg/mL) | Mean Proviral DNA Copies / 10^6 Cells | Standard Deviation | % Inhibition |
| 0 (No Treatment Control) | 15,230 | ± 1,150 | 0% |
| 0.5 | 9,890 | ± 890 | 35.1% |
| 1.0 | 5,180 | ± 460 | 66.0% |
| 2.0 | 1,675 | ± 150 | 89.0% |
| 5.0 | 410 | ± 35 | 97.3% |
| 10.0 | <100 | - | >99% |
| Heat-Inactivated Virus Control | <50 | - | - |
Table 2: Effect of this compound on Full-Length HIV-1 Proviral DNA Synthesis
| Treatment | Mean Full-Length Proviral DNA Copies / 10^6 Cells | Standard Deviation | % Inhibition |
| No Treatment Control | 12,850 | ± 1,030 | 0% |
| This compound (5 µg/mL) | 350 | ± 30 | 97.3% |
| RC-101 (Analogue) (5 µg/mL) | 320 | ± 25 | 97.5% |
| Heat-Inactivated Virus Control | <50 | - | - |
Experimental Protocols
This section provides a detailed methodology for quantifying the effect of this compound on HIV-1 proviral DNA formation using qPCR.
Protocol 1: In Vitro Inhibition of HIV-1 Infection and Sample Preparation
-
Cell Culture and Treatment:
-
Culture human peripheral blood mononuclear cells (PBMCs) or a suitable CD4+ T-cell line (e.g., CEM) in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Seed the cells in a 24-well plate at a density of 1 x 10^6 cells/mL.
-
Pre-incubate the cells with various concentrations of this compound (e.g., 0.5, 1, 2, 5, 10 µg/mL) for 1 hour at 37°C. Include a "no treatment" control.
-
-
Viral Infection:
-
Infect the pre-treated cells with a known titer of HIV-1 (e.g., T-tropic or M-tropic strains) at a multiplicity of infection (MOI) of 0.1.
-
Include a "heat-inactivated virus" control to determine the background levels of viral DNA.
-
Incubate the infected cells for 48-72 hours at 37°C.
-
-
Genomic DNA Extraction:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with phosphate-buffered saline (PBS).
-
Extract total genomic DNA using a commercial DNA extraction kit (e.g., QIAamp DNA Blood Mini Kit) according to the manufacturer's instructions.
-
Elute the DNA in a suitable buffer and quantify its concentration and purity using a spectrophotometer.
-
Protocol 2: Quantitative Real-Time PCR (qPCR) for HIV-1 Proviral DNA
This protocol utilizes a TaqMan-based qPCR assay for sensitive and specific quantification.
-
Primer and Probe Design:
-
HIV-1 Target: Design primers and a TaqMan probe targeting a conserved region of the HIV-1 genome, such as the gag or LTR region.
-
Example gag Forward Primer: 5'-CATGTTTTCAGCATTATCAGAAGGA-3'
-
Example gag Reverse Primer: 5'-TGCTTGATGTCCCCCCACT-3'
-
Example gag Probe: 5'-(FAM)-CCACCCCACAAGATTTAAACACCATGCTAA-(TAMRA)-3'
-
-
Endogenous Control: Design primers and a probe for a single-copy human gene to normalize for the amount of input genomic DNA (e.g., RNase P or albumin).[1]
-
-
qPCR Reaction Setup:
-
Prepare a master mix for each target (HIV-1 and endogenous control) containing:
-
TaqMan Universal PCR Master Mix (2X)
-
Forward Primer (final concentration 300-900 nM)
-
Reverse Primer (final concentration 300-900 nM)
-
TaqMan Probe (final concentration 100-250 nM)
-
Nuclease-free water
-
-
Add 200-500 ng of the extracted genomic DNA to each well of a 96-well PCR plate.
-
Add the master mix to each well.
-
Include a standard curve for absolute quantification using a plasmid containing the target HIV-1 and endogenous control sequences at known copy numbers (e.g., 10^1 to 10^6 copies).
-
Include no-template controls (NTC) for each primer/probe set.
-
-
Thermal Cycling Conditions:
-
Perform the qPCR using a real-time PCR system with the following cycling conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
40-45 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the Cq (quantification cycle) values against the logarithm of the initial copy number for the standards.
-
Determine the copy number of the HIV-1 and endogenous control genes in the experimental samples by interpolating their Cq values from the respective standard curves.
-
Normalize the HIV-1 proviral DNA copy number to the cell number by dividing the HIV-1 copy number by the copy number of the endogenous gene (assuming two copies of the endogenous gene per diploid cell).
-
Express the results as HIV-1 proviral DNA copies per 10^6 cells.
-
Calculate the percentage of inhibition for each this compound concentration relative to the no-treatment control.
-
Visualizations
Mechanism of Action of this compound
References
Application Notes and Protocols for Evaluating Retrocyclin-1 using Cell-Cell Fusion Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retrocyclin-1, a synthetic theta-defensin, has emerged as a promising candidate for an anti-HIV microbicide. Its primary mechanism of action involves the inhibition of viral entry by preventing the fusion of viral and cellular membranes.[1][2][3][4][5] This document provides detailed application notes and protocols for utilizing cell-cell fusion assays to evaluate the efficacy of this compound and its analogs. These assays are critical for understanding the molecular mechanism of fusion inhibition and for the preclinical development of this compound as an antiviral agent.
The core principle of these assays is to model the HIV-1 envelope glycoprotein (Env)-mediated fusion process. This is achieved by using two distinct cell populations: "effector" cells that express HIV-1 Env on their surface and "target" cells that express the necessary receptors, namely CD4 and the coreceptors CXCR4 or CCR5. When these two cell populations are co-cultured, the interaction between Env and the cellular receptors triggers a conformational change in the gp41 transmembrane protein, leading to the formation of a six-helix bundle and subsequent membrane fusion.[1][2][6] this compound specifically interferes with this process by binding to gp41 and preventing the formation of the six-helix bundle.[1][2]
Mechanism of Action of this compound in Fusion Inhibition
This compound acts at a late stage in the HIV-1 fusion cascade. The process and the point of inhibition are outlined below:
-
Receptor Binding: The gp120 subunit of the HIV-1 Env protein binds to the CD4 receptor on the target cell.
-
Coreceptor Engagement: This initial binding event induces a conformational change in gp120, allowing it to bind to a coreceptor (CXCR4 or CCR5).
-
gp41 Activation: Coreceptor binding triggers a major conformational change in the gp41 subunit, exposing its fusion peptide, which inserts into the target cell membrane.
-
Pre-Hairpin Intermediate: gp41 then folds into a pre-hairpin intermediate structure.
-
Six-Helix Bundle Formation and Fusion: The heptad repeat regions (HR1 and HR2) of gp41 associate to form a stable six-helix bundle, which pulls the viral and cellular membranes into close proximity, leading to membrane fusion and the formation of a fusion pore.[1][2]
-
Inhibition by this compound: this compound binds with high affinity to the gp41 ectodomain, specifically targeting the C-terminal heptad repeat (HR2).[1][2] This binding physically obstructs the formation of the critical six-helix bundle, thereby arresting the fusion process before the membranes can merge.[1][2]
Caption: Mechanism of this compound mediated inhibition of HIV-1 Env-induced membrane fusion.
Quantitative Data Summary
The following table summarizes the quantitative data on the inhibitory activity of this compound and its analogs from various studies.
| Compound | Assay Type | Target Cells / Virus Strain | Key Findings | Reference(s) |
| This compound | Dye Redistribution Fusion Assay | CV-1 (Env-expressing), SupT1 (Target) | 4 µM completely blocked fusion mediated by CXCR4 or CCR5-tropic HIV-1 Envs. | [1],[7] |
| This compound | Luciferase Reporter Virus Assay | Human PBMCs (R5 and X4 strains) | Specifically blocked R5 and X4 HIV-1 replication at the entry step. | [4],[5] |
| This compound | Vpr-BLaM Entry Assay | Human PBMCs (R5 and X4 strains) | Demonstrated blockage of HIV-1 entry. | [4],[5] |
| RC-101 (analog) | Viral Infection Assay (p24) | PM1 cells (HIV-1 infected) | >88% inhibition of viral infection at 5 µg/mL over multiple passages. | [2] |
| Retrocyclin | Antiviral Assay (p24) | CD4+ cells (T- and M-tropic HIV-1) | Protected immortalized and primary CD4+ lymphocytes from infection. | [8] |
| Retrocyclin | Surface Plasmon Resonance | Purified proteins | Binds to gp41 with high affinity (Kd = 68 nM). Also binds to gp120 and CD4. | [2],[4] |
| Retrocyclin | Cytotoxicity Assay | H9 T cells, ME-180 cells | Little to no cytotoxicity observed at concentrations up to 500 µg/mL. | [2] |
Experimental Protocols
Two widely used methods for quantifying cell-cell fusion are detailed below: a dye redistribution assay and a β-lactamase (BlaM)-based reporter assay.
Dye Redistribution Cell-Cell Fusion Assay
This assay measures the mixing of cytoplasmic contents between effector and target cell populations. One population is labeled with a fluorescent dye, and fusion is detected by the transfer of this dye to the unlabeled population, often quantified by flow cytometry or fluorescence microscopy.
Experimental Workflow
Caption: Workflow for a dye redistribution cell-cell fusion assay.
Detailed Protocol
-
Cell Preparation:
-
Effector Cells: Culture cells engineered to express the HIV-1 envelope glycoprotein (e.g., CV-1 or HEK293T cells) to confluency.
-
Target Cells: Culture target cells that endogenously or through engineering express CD4 and the appropriate coreceptor (e.g., SupT1, CEM, or primary CD4+ T cells).
-
-
Labeling of Target Cells:
-
Resuspend target cells at a concentration of 1 x 10^6 cells/mL in serum-free medium.
-
Add a fluorescent cytoplasmic dye (e.g., Calcein AM to a final concentration of 1-5 µM).
-
Incubate for 30 minutes at 37°C, protected from light.
-
Wash the cells three times with complete medium to remove excess dye. Resuspend in fresh medium.
-
-
Co-culture and Fusion Inhibition:
-
Plate effector cells in a 96-well plate.
-
Prepare serial dilutions of this compound in complete medium. Add the desired concentrations to the effector cells. Include appropriate controls (e.g., no inhibitor, vehicle control, positive control inhibitor like C34 peptide).
-
Add the labeled target cells to the effector cells, typically at a 1:1 ratio.
-
Incubate the co-culture at 37°C for 2-4 hours to allow for cell fusion.
-
-
Data Acquisition and Analysis:
-
Fluorescence Microscopy: Observe the co-culture under a fluorescence microscope. Fused cells (syncytia) will be large, multinucleated, and will contain the fluorescent dye. Capture images from multiple fields for each condition.
-
Flow Cytometry (for non-adherent effector cells): If effector cells can be distinguished by a second label (e.g., a different fluorescent protein), fusion can be quantified by the appearance of a double-positive population.
-
Gently harvest the cells and analyze on a flow cytometer.
-
Quantify the percentage of fusion by calculating the ratio of dye-positive effector cells to the total number of effector cells.
-
Calculate the percent inhibition relative to the no-inhibitor control.
-
β-Lactamase (BlaM-Vpr) Reporter Assay for Virion-Cell Fusion
This is a highly sensitive and quantitative assay that measures the fusion of individual virions with target cells. It relies on the delivery of a β-lactamase-Vpr (BlaM-Vpr) fusion protein, packaged inside HIV-1 virions, into the cytoplasm of the target cell.
Detailed Protocol
-
Production of BlaM-Vpr Containing Virions:
-
Co-transfect producer cells (e.g., HEK293T) with three plasmids:
-
An HIV-1 packaging construct that is env- and vpr-.
-
A plasmid expressing the HIV-1 Env glycoprotein of interest.
-
A plasmid expressing the BlaM-Vpr fusion protein.
-
-
Harvest the virus-containing supernatant 48 hours post-transfection.
-
Clarify the supernatant by centrifugation and filter through a 0.45 µm filter.
-
Concentrate the virions if necessary and determine the p24 Gag concentration to normalize virus input.
-
-
Fusion Assay:
-
Plate target cells (e.g., primary CD4+ T cells, PBLs, or TZM-bl cells) in a 96-well plate (2 x 10^5 cells/well).[9]
-
Pre-incubate the target cells with serial dilutions of this compound for 1 hour at 37°C.[9]
-
Add a normalized amount of BlaM-Vpr containing virions to the cells.
-
Incubate for 2-4 hours at 37°C to allow for virus-cell fusion.
-
-
Detection of Fusion:
-
Wash the cells to remove unbound virus.
-
Load the cells with the CCF2-AM or CCF4-AM fluorescent substrate by adding the loading solution (containing the substrate and probenecid to inhibit dye efflux) to each well.[9][10]
-
Incubate overnight at room temperature or 12°C in the dark to allow for the enzymatic reaction to proceed while preventing further fusion.[9][10]
-
The BlaM enzyme delivered into the cytoplasm will cleave the β-lactam ring in the CCF2/CCF4 substrate, causing a shift in its fluorescence emission from green (520 nm) to blue (447 nm).[9][11]
-
-
Data Acquisition and Analysis:
-
Analyze the cells using a flow cytometer equipped with appropriate lasers and filters to detect both blue and green fluorescence.
-
Fused cells will be identified as the "blue" cell population.
-
The percentage of fusion is determined by the ratio of blue cells to the total number of cells.
-
Calculate the percent inhibition of fusion for each this compound concentration relative to the no-inhibitor control.
-
Conclusion
The cell-cell fusion assays described provide robust and quantitative methods for evaluating the inhibitory properties of this compound. The dye redistribution assay is a straightforward method for visualizing and quantifying syncytia formation, while the BlaM-Vpr assay offers a more sensitive measurement of membrane fusion at the single-virion level. By employing these protocols, researchers can effectively characterize the anti-fusion activity of this compound, elucidate its mechanism of action, and advance its development as a potential HIV-1 microbicide.
References
- 1. UQ eSpace [espace.library.uq.edu.au]
- 2. Retrocyclins and their activity against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The theta-defensin, retrocyclin, inhibits HIV-1 entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The theta-defensin, retrocyclin, inhibits HIV-1 entry. | Sigma-Aldrich [merckmillipore.com]
- 6. HIV-1 Fusion with CD4+ T cells Is Promoted by Proteins Involved in Endocytosis and Intracellular Membrane Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Retrocyclin: A primate peptide that protects cells from infection by T- and M-tropic strains of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring HIV fusion mediated by envelopes from primary viral isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HIV-1 Fusion Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Luciferase Reporter Gene Assays in HIV Entry Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for utilizing luciferase reporter gene assays to screen and characterize inhibitors of Human Immunodeficiency Virus (HIV) entry. This powerful and widely adopted method offers a quantitative measure of viral entry into target cells, making it an invaluable tool for basic research and the development of novel antiretroviral therapies.
Principle of the Assay
The luciferase reporter gene assay for HIV entry is a cell-based assay that relies on genetically engineered components to produce a quantifiable light signal proportional to the extent of viral infection. The core components are:
-
HIV-1 Env-Pseudotyped Viruses: These are replication-incompetent viral particles. They are produced by co-transfecting producer cells (e.g., HEK293T) with two plasmids: one encoding the HIV-1 envelope glycoprotein (Env) of interest, and another encoding an HIV-1 proviral genome that lacks the env gene but contains the firefly luciferase reporter gene.[1] These pseudoviruses can infect target cells in a single round but cannot produce new infectious virions.[1]
-
Reporter Target Cell Line: These are typically human cell lines (e.g., TZM-bl, A3R5) that are susceptible to HIV-1 infection.[2][3] They are engineered to express the necessary HIV-1 receptors (CD4, CXCR4, and/or CCR5) and contain a reporter gene, such as firefly luciferase, under the control of the HIV-1 long terminal repeat (LTR) promoter.[2][4]
Upon successful entry of the pseudovirus into the target cell, the viral machinery initiates reverse transcription and integration. The viral Tat protein is then expressed and transcriptionally activates the HIV-1 LTR, driving the expression of the luciferase reporter gene.[2][4] The amount of light produced upon addition of a luciferase substrate is directly proportional to the level of viral entry and can be measured using a luminometer. Potential inhibitors of HIV entry will block the initial steps of infection, leading to a reduction in the luciferase signal.
Advantages of the Luciferase Reporter Assay
-
High Sensitivity and Wide Dynamic Range: Luciferase assays are known for their high sensitivity, allowing for the detection of low levels of viral infection.[5][6]
-
Quantitative and Reproducible: The assay provides a quantitative readout (luminescence) that is highly reproducible, facilitating the comparison of results across experiments and laboratories.[6][7]
-
High-Throughput Screening (HTS) Compatible: The 96-well or 384-well plate format makes this assay amenable to high-throughput screening of large compound libraries.[5][6]
-
Increased Safety: The use of replication-incompetent pseudoviruses significantly enhances the biosafety of the assay compared to working with live, replication-competent HIV.[1]
-
Versatility: The assay can be adapted to study the entry of various HIV-1 strains by simply changing the Env-expressing plasmid used for pseudovirus production.[3]
Data Presentation: Quantifying HIV Entry Inhibition
The primary output of this assay is the measurement of relative luminescence units (RLUs). To determine the inhibitory potential of a compound or antibody, a dose-response curve is generated by plotting the percentage of neutralization against the logarithm of the inhibitor concentration. From this curve, the 50% inhibitory concentration (IC50) is calculated, which represents the concentration of the inhibitor required to reduce viral entry by 50%.[8]
Below is an example of how to structure quantitative data from an HIV entry inhibition assay.
| Inhibitor | Target Env | Assay Cell Line | IC50 (µg/mL) | Maximum Percent Inhibition (MPI) |
| Monoclonal Ab 1 | Subtype B (SF162) | TZM-bl | 0.5 | 98% |
| Monoclonal Ab 1 | Subtype C (MW965.26) | TZM-bl | 2.1 | 95% |
| Small Molecule X | Subtype B (SF162) | A3R5 | 1.2 | 99% |
| Small Molecule X | Subtype C (MW965.26) | A3R5 | 5.8 | 92% |
| Entry Inhibitor Y | Subtype A (Q23-17) | TZM-bl | 0.9 | 97% |
| Entry Inhibitor Y | Subtype B (SF162) | TZM-bl | 1.5 | 96% |
Visualizing the Workflow and Mechanism
Caption: Experimental workflow for the HIV entry inhibition luciferase reporter assay.
Caption: Mechanism of HIV-1 entry and points of inhibition.
Detailed Experimental Protocols
I. Production of HIV-1 Env-Pseudotyped Virus
This protocol describes the generation of pseudoviruses in HEK293T cells.
Materials:
-
HEK293T/17 cells
-
Complete Growth Medium (GM): Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 25 mM HEPES, and 1% Penicillin-Streptomycin.
-
Env-expressing plasmid (e.g., pSVIII-Env)
-
HIV-1 backbone plasmid (e.g., pSG3ΔEnv)
-
Transfection reagent (e.g., FuGENE 6)
-
T-75 cell culture flasks
-
0.45-micron filters
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T/17 cells in a T-75 flask at a density that will result in 50-80% confluency on the day of transfection.
-
Transfection Complex Preparation:
-
In a sterile tube, mix the Env-expressing plasmid and the pSG3ΔEnv backbone plasmid in a 1:2 ratio (e.g., 4 µg Env plasmid and 8 µg backbone plasmid).
-
Add serum-free DMEM to a final volume of 500 µL.
-
Add the transfection reagent at a 3:1 ratio (reagent volume:total DNA mass) (e.g., 36 µL for 12 µg of DNA).
-
Mix gently and incubate at room temperature for 15-30 minutes.
-
-
Transfection:
-
Virus Harvest:
-
Collect the virus-containing culture supernatant.
-
Clarify the supernatant by centrifugation at 500 x g for 10 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45-micron filter.[1]
-
Aliquot the filtered virus and store at -80°C.
-
II. HIV-1 Neutralization Assay
This protocol details the procedure for assessing the inhibitory activity of test compounds or antibodies.
Materials:
-
TZM-bl reporter cells
-
Complete Growth Medium (GM)
-
HIV-1 Env-pseudotyped virus stock
-
Test inhibitors (antibodies or small molecules)
-
96-well flat-bottom cell culture plates (white, solid-bottom for luminescence)
-
DEAE-Dextran solution (optional, can enhance infection)
Procedure:
-
Cell Seeding:
-
The day before the assay, seed TZM-bl cells in a white, solid-bottom 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of GM.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Inhibitor Preparation:
-
Prepare serial dilutions of the test inhibitor in GM. A typical starting concentration for monoclonal antibodies is 10-50 µg/mL, and for small molecules, it can range from 10-100 µM.
-
-
Neutralization Reaction:
-
In a separate 96-well plate, add 50 µL of the diluted inhibitor to each well.
-
Add 50 µL of diluted pseudovirus (previously titrated to yield approximately 100,000 to 200,000 RLU in control wells) to each well containing the inhibitor.
-
Include control wells:
-
Virus Control: 50 µL of virus + 50 µL of GM (no inhibitor).
-
Cell Control: 100 µL of GM (no virus, no inhibitor).
-
-
Incubate the virus-inhibitor mixture for 1 hour at 37°C.
-
-
Infection of Target Cells:
-
Remove the media from the TZM-bl cells seeded the previous day.
-
Carefully transfer 100 µL of the virus-inhibitor mixture from the neutralization plate to the corresponding wells of the TZM-bl cell plate.
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2.[1]
-
-
Luciferase Measurement:
-
After incubation, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Remove the culture medium from the wells.
-
Add 100 µL of a luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System) to each well.
-
Incubate for 2-5 minutes at room temperature to ensure complete cell lysis.
-
Measure the luminescence in a plate luminometer.
-
III. Data Analysis
-
Subtract Background: Average the RLU values from the "Cell Control" wells and subtract this background value from all other wells.
-
Calculate Percent Neutralization:
-
Use the following formula: % Neutralization = 100 * (1 - (RLU_Inhibitor_Well / RLU_Virus_Control_Well))
-
-
Determine IC50:
-
Plot the % Neutralization against the log of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to fit the curve and calculate the IC50 value.[8]
-
Dual-Luciferase Reporter Assays
For more advanced applications, dual-luciferase reporter systems can be employed to simultaneously monitor HIV infection and cell viability.[9] In such systems, the target cells are engineered to express two different luciferases. For instance, Firefly luciferase expression can be driven by the HIV-1 LTR (indicating infection), while Renilla luciferase is constitutively expressed from a separate promoter (indicating cell number/viability).[4] This allows for the normalization of the infection signal to the number of viable cells, helping to distinguish true entry inhibition from compound-induced cytotoxicity.[4][9]
References
- 1. hiv.lanl.gov [hiv.lanl.gov]
- 2. An Automated HIV-1 Env-Pseudotyped Virus Production for Global HIV Vaccine Trials | PLOS One [journals.plos.org]
- 3. Development and optimization of a sensitive pseudovirus-based assay for HIV-1 neutralizing antibodies detection using A3R5 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of New T-Cell-Based Cell Lines Expressing Two Luciferase Reporters for Accurately Evaluating Susceptibility to Anti-Human Immunodeficiency Virus Type 1 Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Luciferase Time-based, High-throughput Screening Assay for the Discovery of HIV-1 Inhibitors - MedCrave online [medcraveonline.com]
- 6. Measuring HIV neutralization in a luciferase reporter gene assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring HIV Neutralization in a Luciferase Reporter Gene Assay | Springer Nature Experiments [experiments.springernature.com]
- 8. Statistical approaches to analyzing HIV-1 neutralizing antibody assay data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel dual luciferase assay for the simultaneous monitoring of HIV infection and cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Retrocyclin-1 in Primary Lymphocyte Cultures
Introduction
Retrocyclin-1 and its analogue, RC-101, are synthetic θ-defensins, a class of small, cyclic antimicrobial peptides.[1][2] While humans possess the pseudogenes for these peptides, a premature stop codon prevents their natural production.[1][2][3] Synthetically produced Retrocyclins have garnered significant interest due to their potent anti-HIV-1 activity and favorable safety profile.[1][4] They exhibit a broad range of activity against both T-tropic (X4) and M-tropic (R5) strains of HIV-1, including primary isolates.[1][5][6] The primary mechanism of action involves inhibiting viral entry at an early stage, before reverse transcription, by interacting with viral and host cell surface glycoproteins.[1][2][3][6]
These application notes provide detailed protocols for researchers utilizing this compound in primary lymphocyte cultures to study its antiviral and immunomodulatory effects.
Application Notes
Mechanism of Action this compound's anti-HIV-1 activity is not due to direct viral inactivation.[3][4][5] Instead, it acts as a lectin, binding to carbohydrate moieties on viral and cellular glycoproteins.[1][6] It shows a high affinity for the HIV-1 glycoproteins gp120 and gp41, as well as the host cell's CD4 receptor.[1][6] By binding to the C-terminal heptad repeat of gp41, this compound is thought to block the formation of the six-helix bundle, a critical step for viral fusion with the host cell membrane.[6] This interference with the entry process effectively prevents the formation of proviral DNA.[2][3][4][5]
Antiviral Activity this compound and RC-101 effectively protect primary CD4+ T cells from HIV-1 infection in vitro.[1] They are active against both CXCR4-tropic (X4) and CCR5-tropic (R5) HIV-1 strains, which is crucial as sexually transmitted strains are typically M-tropic (R5).[5] The antiviral activity is retained in the presence of biological fluids like semen and vaginal fluid.[7]
Cytotoxicity and Immunomodulatory Effects A key advantage of this compound is its low cytotoxicity. It shows minimal to no toxicity in human cell lines and primary lymphocytes even at concentrations significantly higher than those required for antiviral efficacy.[1][5] Studies using RC-101 at concentrations up to 40 µg/ml showed little effect on the proliferation of CD4 and CD8 lymphocytes.[7] Furthermore, RC-101 does not appear to induce pro-inflammatory cytokine responses, affect NK cell activity, or have significant chemotactic activity on lymphocytes at effective antiviral concentrations.[7] However, some research indicates that θ-defensins can inhibit TLR4- and TLR2-dependent signaling, suggesting a potential anti-inflammatory role.[8]
Quantitative Data Summary
Table 1: Anti-HIV-1 Activity of this compound and RC-101
| Compound | Cell Type | HIV-1 Strain(s) | Effective Concentration | Observed Effect | Reference |
|---|---|---|---|---|---|
| Retrocyclin | Primary CD4+ PBMC | IIIB (T-tropic), JR-CSF (M-tropic) | 10-20 µg/ml | Complete protection from infection. | [2][5] |
| Retrocyclin | H9 T-cells | IIIB (T-tropic) | 2-20 µg/ml | Dose-dependent inhibition of infection. | [5] |
| RC-101 | Primary CD4+ PBMC | IIIB (T-tropic), JR-CSF (M-tropic) | 20 µg/ml | Complete protection at low MOI; partial at high MOI. | [5] |
| RC-101 | Cell-cell fusion assay | CCR5-tropic HIV-1 | IC50: 0.33 µg/ml | Potent inhibition of cell-to-cell viral transmission. | [9] |
| RC-101 | Cervical Organ Culture | BAL (R5), IIIB (X4) | 40 µg/ml | >90% inhibition of viral transmission. |[7] |
Table 2: Cytotoxicity and Immunomodulatory Effects of this compound/RC-101
| Compound | Assay | Cell Type | Concentration | Observed Effect | Reference |
|---|---|---|---|---|---|
| Retrocyclin | Cytotoxicity | ME-180, H9 T-cells | Up to 100-200 µg/ml | Minimal cytotoxicity. | [3][5] |
| Retrocyclin | Hemolysis | Human Red Blood Cells | Not specified | Not hemolytic. | [3][5] |
| RC-101 | Cytotoxicity (MTT, LDH) | Cervicovaginal Tissue | Up to 32 µg | No adverse effect on tissue viability. | [10] |
| RC-101 | Cell Proliferation (CFSE) | Primary Lymphocytes | Up to 40 µg/ml | Little effect on CD4 and CD8 lymphocyte proliferation. | [7] |
| RC-101 | NK Cell Activity | PBMC | Up to 20 µg/ml | No significant effect. | [7] |
| RC-101 | Chemotaxis | Lymphocytes | Up to 40 µg/ml | No significant chemotactic activity. |[7] |
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Human Lymphocytes
This protocol describes the standard method for isolating Peripheral Blood Mononuclear Cells (PBMCs), which include lymphocytes, from whole blood.
Materials:
-
Human whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
Phosphate-Buffered Saline (PBS), sterile
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS) or Human AB+ Serum
-
Penicillin-Streptomycin solution
-
L-Glutamine
-
Optional: IL-2 (for T-cell proliferation)
-
Optional: CD3/CD28 T-cell activation beads
Procedure:
-
Blood Dilution: Dilute whole blood 1:1 with sterile PBS at room temperature.
-
Density Gradient Separation: Carefully layer the diluted blood over an equal volume of Ficoll-Paque in a conical centrifuge tube. Avoid mixing the layers.
-
Centrifugation: Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
PBMC Collection: After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma) and collect the cloudy layer of PBMCs at the plasma-Ficoll interface.
-
Washing: Transfer the collected PBMCs to a new tube and wash by adding 3-4 volumes of PBS. Centrifuge at 300 x g for 10 minutes.
-
Repeat Wash: Discard the supernatant and repeat the wash step one more time to remove residual platelets and Ficoll.
-
Cell Counting: Resuspend the cell pellet in complete culture medium (RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% L-Glutamine). Count the viable cells using a hemocytometer and Trypan blue exclusion.
-
Culturing: Plate the cells at the desired density for your experiment. For T-cell specific assays, you may need to stimulate the cells with agents like PHA, CD3/CD28 beads, or specific antigens, and supplement the medium with IL-2 (e.g., 50 U/ml).[5][11]
Protocol 2: Anti-HIV-1 Assay in Primary CD4+ Lymphocytes
This protocol is adapted from studies evaluating Retrocyclin's ability to protect primary lymphocytes from HIV-1 infection.[2][5]
Procedure:
-
Cell Preparation: Isolate and culture primary CD4+ lymphocytes (either by selection from PBMCs or by stimulating PBMCs to enrich the CD4+ population).[3] Resuspend cells at approximately 1 x 10^6 cells/ml in complete RPMI medium containing 50 U/ml IL-2.[5]
-
Pre-treatment: Add this compound to the cell suspension at the desired final concentration (e.g., a range of 2-20 µg/ml).[5] Incubate the cells at 37°C for 3 hours.[5] Include a "no peptide" control.
-
Viral Challenge: Add the HIV-1 stock to the cells at a multiplicity of infection (MOI) of 10⁻².[5]
-
Infection Incubation: Incubate the virus-cell mixture for 3 hours at 37°C.[5]
-
Washing: Wash the cells twice with fresh medium to remove the viral inoculum and unbound peptide.[5]
-
Culturing: Resuspend the cells at 5 x 10^5 cells/well in a 24-well plate in 2 ml of fresh medium containing the same concentration of this compound as in the pre-treatment step.[5]
-
Monitoring: Culture the cells for 9 days or longer. Collect aliquots of the culture supernatant every 3 days for analysis.[5]
-
Analysis: Quantify the amount of HIV-1 p24 antigen in the collected supernatants using a commercial ELISA kit. A reduction in p24 levels in the this compound treated wells compared to the control indicates antiviral activity.[5]
Protocol 3: Lymphocyte Proliferation Assay (CFSE-based)
This protocol measures the effect of this compound on lymphocyte proliferation using the stable intracellular dye CFSE.[7]
Materials:
-
PBMCs (isolated as per Protocol 1)
-
Carboxyfluorescein succinimidyl ester (CFSE) dye
-
PBS with 0.2% Bovine Serum Albumin (BSA)
-
Complete RPMI medium (as in Protocol 1)
-
This compound stock solution
-
Optional: Phytohemagglutinin (PHA) as a positive control for proliferation
Procedure:
-
Cell Preparation: Resuspend 1 x 10^5 PBMCs in 1 ml of PBS/BSA buffer.[7]
-
CFSE Staining: Add CFSE to a final concentration of 10 µg/ml. Incubate at 37°C for 10 minutes.[7]
-
Quenching: Stop the staining reaction by adding 5 ml of cold complete medium and incubate on ice for 5 minutes.[7]
-
Washing: Wash the cells with cold complete medium to remove excess CFSE.[7]
-
Treatment: Resuspend the stained cells in complete medium and plate them. Add this compound at various concentrations (e.g., 10-40 µg/ml).[7] Include an untreated control and a positive control (e.g., PHA).
-
Incubation: Culture the cells for 6 days at 37°C to allow for cell division.[7]
-
Analysis: Harvest the cells and analyze by flow cytometry. As cells divide, the CFSE fluorescence intensity is halved with each generation. The percentage of cells that have undergone division can be quantified by gating on the CFSE-low population. Compare the proliferation profiles of treated cells to the untreated control.
References
- 1. Retrocyclins and their activity against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Retrocyclin: A primate peptide that protects cells from infection by T- and M-tropic strains of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Retrocyclin: a primate peptide that protects cells from infection by T- and M-tropic strains of HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Retrocyclin RC-101 blocks HIV-1 transmission across cervical mucosa in an Organ Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The θ-defensin retrocyclin 101 inhibits TLR4- and TLR2-dependent signaling and protects mice against influenza infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiviral Activity of Retrocyclin RC-101, a Candidate Microbicide Against Cell-Associated HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The retrocyclin analogue RC-101 prevents human immunodeficiency virus type 1 infection of a model human cervicovaginal tissue construct - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Retroviral Transduction of Murine Primary T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ex Vivo Tissue Models in Retrocyclin-1 Microbicide Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retrocyclin-1, a synthetic θ-defensin, has emerged as a promising topical microbicide candidate for preventing the sexual transmission of Human Immunodeficiency Virus Type 1 (HIV-1).[1][2] Its potent anti-HIV-1 activity, coupled with a favorable safety profile, necessitates robust preclinical evaluation.[2] Ex vivo tissue models, particularly those derived from human cervical and vaginal tissues, provide a physiologically relevant platform to assess the efficacy and safety of microbicide candidates like this compound.[1][3][4] These models bridge the gap between in vitro cell culture assays and in vivo clinical trials by preserving the complex three-dimensional architecture and cellular diversity of the native tissue.[3][5]
This document provides detailed application notes and experimental protocols for utilizing ex vivo cervicovaginal tissue models to test the microbicidal activity of this compound.
Mechanism of Action of this compound
This compound primarily inhibits HIV-1 entry into target cells. Its mechanism of action is multifaceted and involves interactions with both viral and host cell surface glycoproteins.[1][6]
-
Binding to Viral Glycoproteins: this compound binds with high affinity to the HIV-1 envelope glycoproteins gp120 and gp41.[1][6] This interaction, particularly with the C-terminal heptad repeat of gp41, is crucial for its antiviral activity as it blocks the formation of the six-helix bundle, a critical step in the fusion of the viral and cellular membranes.[6][7]
-
Lectin-like Activity: this compound exhibits lectin-like properties, binding to O-linked and N-linked glycans on both gp120 and the host cell receptor CD4.[6] This binding contributes to its ability to interfere with the initial stages of virus-cell interaction.
-
Inhibition of Viral Fusion: By targeting gp41, this compound acts at a late stage of the viral entry process, preventing the fusion of the viral envelope with the host cell membrane.[7]
The following diagram illustrates the proposed mechanism of action of this compound in inhibiting HIV-1 entry.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy and safety of this compound and its analog RC-101 from various studies.
Table 1: Anti-HIV-1 Efficacy of this compound and its Analogs in Ex Vivo and In Vitro Models
| Compound | Virus Strain | Assay System | Efficacy Measurement | Value | Reference |
| RC-101 | HIV-1 BaL (R5) | Organotypic Cervicovaginal Tissue | Fold-decrease in proviral DNA | 8-14 fold | [8] |
| RC-101 | HIV-1 BaL (R5) | Cervical Tissue Organ Culture | % Inhibition | >90% | [9][10] |
| RC-101 | HIV-1 IIIB (X4) | Cervical Tissue Organ Culture | % Inhibition | >90% | [9][10] |
| RC-101 | HIV-1 (CCR5-tropic) | Cell-cell fusion assay | IC50 | 0.33 µg/ml | [5] |
| RC-101 | HIV-1 SK1 (CXCR4-tropic) | Epithelial cell-HIV infected cell transmission assay | IC50 | 2.6 µg/ml | [5] |
| Retrocyclin | HIV-1 IIIB (X4) | CD4+ PBMC | p24 inhibition | Effective at 20 µg/ml | [11] |
| Retrocyclin | HIV-1 JR-CSF (R5) | CD4+ PBMC | p24 inhibition | Effective at 20 µg/ml | [11] |
| RC-101 | HIV-1 BaL | TZM-bl cells | IC50 | 1.25 µg/ml | [12] |
Table 2: Cytotoxicity Profile of RC-101 in Ex Vivo Tissue Models
| Tissue Model | Cytotoxicity Assay | RC-101 Concentration | Result | Reference |
| Organotypic Cervicovaginal Tissue | MTT Assay | Up to 200 µM | No significant toxicity | [13] |
| Organotypic Cervicovaginal Tissue | Histological Assessment | Not specified | No tissue damage | [8] |
| Organotypic Cervicovaginal Tissue | Inflammatory Cytokine Release | Not specified | No induction of inflammatory cytokines | [8] |
| Cervical Tissue Organ Culture | Ki67 and Cytokeratin expression | Not specified | No significant change compared to control | [10] |
Experimental Protocols
Protocol 1: Preparation and Maintenance of Ex Vivo Cervical Tissue Explants
This protocol describes the establishment of polarized cervical tissue explant cultures for microbicide testing.[4]
Materials:
-
Fresh human cervical tissue (obtained with appropriate ethical approval)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (cDMEM)
-
Phosphate-Buffered Saline (PBS)
-
Transwell inserts (3.0 µm pore size)
-
24-well culture plates
-
Sterile surgical instruments (scalpels, forceps)
-
2% low-melting-point agarose
Procedure:
-
Tissue Processing:
-
Wash the fresh cervical tissue extensively with sterile PBS containing antibiotics.
-
Using a sterile scalpel, carefully remove the endocervical canal and any excess connective tissue.
-
Dissect the ectocervical tissue into approximately 3x3 mm blocks.
-
-
Explant Culture Setup:
-
Place a Transwell insert into each well of a 24-well plate.
-
Carefully place one cervical tissue block onto the center of the Transwell membrane with the epithelial side facing up.
-
Add 300 µL of cDMEM to the basolateral chamber (the lower chamber of the well). The medium should just reach the bottom of the Transwell membrane, keeping the stromal side of the tissue moist.
-
To maintain the polarized culture, carefully apply a ring of sterile, molten 2% low-melting-point agarose around the tissue on the Transwell membrane. This prevents the medium from flooding the apical surface.
-
Incubate the culture plates at 37°C in a humidified 5% CO2 incubator.
-
-
Culture Maintenance:
-
Replace the basolateral medium every 2-3 days.
-
Monitor the tissue explants for signs of contamination or degradation.
-
Protocol 2: HIV-1 Infection and this compound Treatment of Cervical Explants
This protocol details the procedure for infecting cervical tissue explants with HIV-1 and treating them with this compound.[4]
Materials:
-
Established cervical tissue explant cultures (from Protocol 1)
-
HIV-1 stock (e.g., HIV-1 BaL, a CCR5-tropic strain) of known titer (TCID50)
-
This compound solution of desired concentration in sterile PBS
-
cDMEM
-
PBS
Procedure:
-
Preparation of Inoculum:
-
Thaw the HIV-1 stock on ice.
-
Dilute the virus stock in cDMEM to the desired final concentration (e.g., 5 x 10^4 TCID50 in 50 µL).
-
For the treatment group, mix the diluted virus with the this compound solution to the desired final concentration. For the control group, mix the diluted virus with an equal volume of PBS.
-
-
Infection and Treatment:
-
Carefully remove any excess fluid from the apical surface of the cervical explants.
-
Apically apply 50 µL of the virus/Retrocyclin-1 mixture or the virus/PBS mixture to the epithelial surface of the tissue explants.
-
Incubate the plates for 18 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Washing and Culture:
-
After the 18-hour incubation, carefully wash the apical surface of the explants five times with 200 µL of sterile PBS to remove unbound virus and compound.
-
Replace the basolateral medium with fresh cDMEM.
-
Continue to culture the explants for up to 14-17 days, replacing the basolateral medium every 2-3 days.
-
-
Sample Collection:
-
At each medium change, collect the basolateral supernatant and store it at -80°C for subsequent analysis of HIV-1 replication (e.g., p24 antigen ELISA).
-
At the end of the culture period, the tissue explants can be harvested for analysis of proviral DNA or for histological assessment.
-
Protocol 3: Assessment of Anti-HIV-1 Efficacy
A. Quantification of HIV-1 p24 Antigen by ELISA
This protocol is for measuring the amount of HIV-1 p24 core protein in the culture supernatants as an indicator of viral replication.[8][14]
Materials:
-
Commercially available HIV-1 p24 ELISA kit (e.g., from PerkinElmer, Abcam)
-
Collected basolateral supernatants
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the p24 ELISA kit.
-
Briefly, the procedure typically involves:
-
Coating a 96-well plate with a capture antibody specific for p24.
-
Adding the collected culture supernatants and standards to the wells.
-
Incubating to allow p24 to bind to the capture antibody.
-
Washing the plate to remove unbound material.
-
Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Incubating to allow the detection antibody to bind to the captured p24.
-
Washing the plate again.
-
Adding a substrate that is converted by the enzyme into a colored product.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
Calculate the concentration of p24 in the samples by comparing their absorbance values to the standard curve.
B. Quantification of HIV-1 Proviral DNA by Real-Time PCR
This protocol is for measuring the amount of integrated HIV-1 DNA in the tissue explants.[8][11]
Materials:
-
Harvested cervical tissue explants
-
DNA extraction kit (for tissue)
-
Primers and probe specific for a conserved region of the HIV-1 genome (e.g., LTR or gag)
-
Primers and probe for a host housekeeping gene (e.g., β-actin or RNase P) for normalization
-
Real-time PCR master mix
-
Real-time PCR instrument
Procedure:
-
DNA Extraction:
-
Extract total DNA from the harvested tissue explants using a commercial DNA extraction kit according to the manufacturer's protocol.
-
Quantify the extracted DNA using a spectrophotometer.
-
-
Real-Time PCR:
-
Set up the real-time PCR reactions in a 96-well plate. Each reaction should contain:
-
Real-time PCR master mix
-
Forward and reverse primers for the HIV-1 target gene
-
Probe for the HIV-1 target gene
-
Template DNA (a fixed amount, e.g., 200 ng)
-
-
Set up parallel reactions for the host housekeeping gene for normalization.
-
Include no-template controls for each primer/probe set.
-
Run the real-time PCR on a compatible instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40-45 cycles of denaturation and annealing/extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the HIV-1 target and the housekeeping gene for each sample.
-
Calculate the relative amount of proviral DNA using the ΔΔCt method or by generating a standard curve with a plasmid containing the target HIV-1 sequence.
-
The results can be expressed as a fold-decrease in proviral DNA in the this compound-treated group compared to the untreated control group.
-
Protocol 4: Assessment of Tissue Viability (MTT Assay)
This protocol is for assessing the cytotoxicity of this compound on the cervical tissue explants.[15]
Materials:
-
Cervical tissue explants (treated with this compound or control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., acidified isopropanol or DMSO)
-
24-well culture plates
-
Microplate reader
Procedure:
-
At the end of the treatment period, transfer the tissue explants to a new 24-well plate.
-
Add 500 µL of fresh cDMEM to each well.
-
Add 50 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C in a humidified 5% CO2 incubator. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and the tissue explant.
-
Add 500 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate on a shaker for 15-30 minutes to ensure complete dissolution of the crystals.
-
Transfer 200 µL of the solubilized formazan solution from each well to a 96-well plate.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Conclusion
The use of ex vivo cervicovaginal tissue models provides a powerful tool for the preclinical evaluation of microbicide candidates like this compound. The protocols outlined in this document offer a comprehensive guide for researchers to assess the anti-HIV-1 efficacy and safety of this compound in a physiologically relevant setting. The quantitative data and mechanistic insights gained from these studies are crucial for advancing the development of effective and safe microbicides to prevent the sexual transmission of HIV-1.
References
- 1. Ex Vivo HIV Infection Model of Cervico-Vaginal and Rectal Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Retrocyclins and their activity against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cervico-vaginal tissue ex vivo as a model to study early events in HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical Testing of Candidate Topical Microbicides for Anti-Human Immunodeficiency Virus Type 1 Activity and Tissue Toxicity in a Human Cervical Explant Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An ex vivo Model of HIV-1 Infection in Human Lymphoid Tissue and Cervico-vaginal Tissue [bio-protocol.org]
- 6. media.tghn.org [media.tghn.org]
- 7. Quantification of Human Immunodeficiency Virus Type 1 Proviral Load by a TaqMan Real-Time PCR Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hanc.info [hanc.info]
- 9. Protocol for the use of a rapid real-time PCR method for the detection of HIV-1 proviral DNA using double-stranded primer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Retrocyclin RC-101 blocks HIV-1 transmission across cervical mucosa in an Organ Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A universal real-time PCR assay for the quantification of group-M HIV-1 proviral load - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reawakening Retrocyclins: Ancestral Human Defensins Active Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. yeasenbio.com [yeasenbio.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Plasmon Resonance (SPR) Studies Using Retrocyclin-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retrocyclin-1, a circular θ-defensin peptide, has demonstrated significant potential as an antiviral agent, primarily through its ability to inhibit the entry of viruses such as HIV-1. Its mechanism of action involves binding to viral and host cell surface glycoproteins, a process driven by its lectin-like properties. Surface Plasmon Resonance (SPR) is a powerful, label-free technique for characterizing the biomolecular interactions of this compound in real-time. This document provides detailed application notes and protocols for utilizing SPR to study the binding kinetics and affinity of this compound with its interaction partners.
Mechanism of Action of this compound in HIV-1 Inhibition
This compound prevents HIV-1 entry into host cells by interfering with the viral fusion process. It exhibits high affinity for key molecules involved in this process, including the viral envelope glycoproteins gp120 and gp41, as well as the host cell receptor CD4 and the glycolipid galactosylceramide.[1][2] By binding to these molecules, particularly through their carbohydrate moieties, this compound is thought to block the conformational changes in gp41 that are necessary for the formation of the six-helix bundle, a critical step in membrane fusion.[2]
Quantitative Data Summary
The binding affinities of this compound and its analogue RC-101 for various target molecules have been determined using SPR. The equilibrium dissociation constant (KD) is a measure of binding affinity, with lower values indicating stronger binding.
| Interacting Molecule | Ligand | KD (nM) | Reference |
| Viral Glycoproteins | |||
| gp120 (HIV-1) | This compound | 35.4 | [1][2] |
| gp41 (HIV-1) | This compound | 68 | [2] |
| Host Cell Receptors | |||
| CD4 | This compound | 31 | [1][2] |
| Galactosylceramide | This compound | 24.1 | [1][2] |
| Other Glycoproteins | |||
| Fetuin | This compound | 42 | [2] |
| BSA-galactosamide | This compound | 242 | [2] |
| dBSA-mannopyranose | This compound | 1,050 | [2] |
Experimental Protocols
This section provides a general framework for conducting SPR experiments with this compound. Specific parameters may require optimization depending on the instrumentation and the specific analyte being studied.
Experimental Workflow
Materials and Reagents
-
SPR Instrument and Sensor Chips: A variety of SPR instruments are available. CM5 sensor chips are commonly used for protein immobilization via amine coupling.
-
This compound: Synthesized and purified peptide.
-
Ligand: Purified protein (e.g., recombinant gp120, soluble CD4).
-
Immobilization Kit: Amine coupling kit containing N-hydroxysuccinimide (NHS), N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), and ethanolamine.
-
Buffers:
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Immobilization Buffer: 10 mM Sodium Acetate, pH 4.0-5.5 (pH to be optimized for the specific ligand).
-
Regeneration Buffer: Mild acidic solution (e.g., 10 mM Glycine-HCl, pH 2.0-3.0) or a high salt solution. The optimal regeneration solution must be determined empirically.
-
Protocol 1: Ligand Immobilization (Amine Coupling)
This protocol describes the immobilization of a glycoprotein ligand (e.g., gp120) onto a CM5 sensor chip.
-
Surface Preparation:
-
Equilibrate the sensor chip with running buffer until a stable baseline is achieved.
-
Perform a surface activation by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at a flow rate of 10 µL/min.
-
-
Ligand Immobilization:
-
Prepare the ligand in the chosen immobilization buffer at a concentration of 20-50 µg/mL. The optimal pH for pre-concentration should be determined by pH scouting.
-
Inject the ligand solution over the activated surface until the desired immobilization level (typically 2000-5000 RU) is reached.
-
-
Deactivation:
-
Inject 1 M ethanolamine-HCl pH 8.5 for 7 minutes to deactivate any remaining active esters on the surface.
-
-
Stabilization:
-
Wash the surface with running buffer until a stable baseline is obtained.
-
Protocol 2: Binding Analysis of this compound
-
Sample Preparation:
-
Prepare a series of concentrations of this compound in running buffer. A typical concentration range to start with is 10 nM to 1 µM. It is recommended to perform a broad concentration range in the initial experiments to determine the approximate KD.
-
-
Binding Measurement:
-
Inject the lowest concentration of this compound over the ligand-immobilized surface and a reference flow cell (deactivated or immobilized with an irrelevant protein) at a flow rate of 30 µL/min.
-
Allow for an association phase (typically 120-180 seconds) followed by a dissociation phase (300-600 seconds) where only running buffer flows over the surface.
-
Repeat the injection with increasing concentrations of this compound.
-
-
Regeneration:
-
If the dissociation is slow and the baseline does not return to zero, a regeneration step is required between each concentration.
-
Inject the optimized regeneration buffer for a short duration (e.g., 30-60 seconds) to remove the bound this compound.
-
Ensure the regeneration step does not denature the immobilized ligand by comparing the binding response of a single this compound concentration before and after several regeneration cycles.
-
Data Analysis
-
Reference Subtraction: Subtract the sensorgram data from the reference flow cell from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Data Fitting: Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the analysis software provided with the SPR instrument.
-
Kinetic Parameters: The fitting will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Troubleshooting
-
No or Low Binding Signal:
-
Confirm the activity of the immobilized ligand.
-
Increase the concentration of this compound.
-
Optimize the immobilization level of the ligand.
-
-
High Non-Specific Binding:
-
Increase the surfactant concentration in the running buffer (e.g., up to 0.1% P20).
-
Add 0.1% Bovine Serum Albumin (BSA) to the running buffer.
-
Ensure the reference cell is properly prepared.
-
-
Incomplete Regeneration:
-
Test a range of regeneration solutions (e.g., different pH, higher salt concentration).
-
Increase the contact time or flow rate of the regeneration solution. Be cautious of harsh conditions that may damage the ligand.
-
Conclusion
Surface Plasmon Resonance is an invaluable tool for elucidating the molecular interactions of this compound. The protocols and data presented in these application notes provide a comprehensive guide for researchers to design and execute robust SPR experiments, leading to a deeper understanding of the binding kinetics and affinity of this promising antiviral peptide. Careful optimization of experimental conditions, particularly ligand immobilization and surface regeneration, is critical for obtaining high-quality, reproducible data.
References
Application Notes and Protocols for the Development of Topical Microbicide Formulations of Retrocyclin-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation and evaluation of Retrocyclin-1 and its potent analog, RC-101, as a topical microbicide for the prevention of HIV-1 transmission.
Introduction to this compound
Retrocyclins are cyclic antimicrobial peptides that demonstrate potent activity against a broad spectrum of HIV-1 strains, including both laboratory-adapted and primary isolates.[1] The synthetic analog, RC-101, has been a primary candidate for microbicide development due to its enhanced activity and favorable safety profile.[1][2] The mechanism of action involves the inhibition of viral entry by binding to key glycoproteins on the virus (gp120, gp41) and the host cell (CD4), effectively preventing the fusion of the viral and cellular membranes.[1][3] This occurs at an early stage of the infection process, prior to reverse transcription.[4][5] Additionally, RC-101 has been shown to modulate innate immune responses by inhibiting TLR4- and TLR2-dependent signaling pathways.[6][7]
Formulation Development: RC-101 Vaginal Film
A quick-dissolving vaginal film has been developed as a promising delivery system for RC-101.[2][8] This formulation offers advantages in terms of ease of use and rapid release of the active pharmaceutical ingredient.
Composition of RC-101 Vaginal Film
A representative formulation for a 2000 µg RC-101 vaginal film is detailed below.[8]
| Component | Percentage (w/w) | Purpose |
| RC-101 | Variable | Active Ingredient |
| Polyvinyl Alcohol (PVA) | 6% | Film-former |
| Hydroxypropyl Methylcellulose (HPMC) | 0.12% | Film-modifier |
| Glycerin | 3% | Plasticizer |
| De-ionized Water | q.s. | Solvent |
Protocol for Preparation of RC-101 Vaginal Film (Solvent Casting Method)
This protocol is adapted from methodologies described for the preparation of polymeric vaginal films.[8][9]
Materials:
-
RC-101
-
Polyvinyl alcohol (PVA)
-
Hydroxypropyl methylcellulose (HPMC)
-
Glycerin
-
De-ionized Water
-
Magnetic stirrer with hot plate
-
Beakers
-
Casting surface (e.g., Petri dish)
-
Drying oven
Procedure:
-
In a beaker, dissolve glycerin in de-ionized water at room temperature.
-
Slowly add the polyvinyl alcohol to the glycerin solution while stirring. Heat the solution to approximately 75°C and continue stirring until the PVA is completely dissolved.
-
Remove the solution from heat and allow it to cool.
-
In a separate container, dissolve the HPMC and the desired amount of RC-101 in a small amount of de-ionized water.
-
Add the HPMC/RC-101 solution to the PVA solution and stir until a homogenous mixture is obtained.
-
Allow the solution to stand overnight to eliminate any air bubbles.
-
Pour a defined volume of the solution onto a casting surface (e.g., a 150x15 mm Petri dish).
-
Dry the film in an oven at 40°C for approximately 40 hours, or until a dry film is formed.
-
Once dried, carefully peel the film from the casting surface.
Efficacy and Safety Evaluation
A series of in vitro and ex vivo assays are crucial for evaluating the efficacy and safety of RC-101 formulations.
Quantitative Efficacy Data Summary
The following table summarizes the inhibitory concentrations of RC-101 and its film formulation against HIV-1.
| Assay | Formulation | IC50 (µM) | IC90 (µM) | Reference(s) |
| In vitro PBMC Assay | RC-101 Film | 1.3 | 3.0 - 5.0 | [2] |
| Ex vivo Ectocervical Tissue Explant | RC-101 Film | - | 57.5 | [2][8] |
| In vitro Cell-Cell Fusion Assay | Unformulated RC-101 | 0.33 µg/ml | 2.6 µg/ml | [10] |
Experimental Protocols
This protocol outlines a method to assess the ability of RC-101 formulations to inhibit HIV-1 replication in human PBMCs.
Materials:
-
Ficoll-Paque for PBMC isolation
-
Healthy donor blood
-
Phytohemagglutinin (PHA)
-
Interleukin-2 (IL-2)
-
RPMI-1640 medium with supplements (fetal bovine serum, antibiotics)
-
HIV-1 viral stock (e.g., Ba-L or other appropriate strain)
-
RC-101 formulation and placebo control
-
96-well culture plates
-
p24 antigen ELISA kit
Procedure:
-
PBMC Isolation and Stimulation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs with sterile PBS.
-
Stimulate the PBMCs with PHA (e.g., 5 µg/ml) in complete RPMI medium for 2-3 days.
-
After stimulation, wash the cells and resuspend them in complete RPMI medium containing IL-2 (e.g., 20 U/ml).
-
-
Assay Setup:
-
Seed the stimulated PBMCs into a 96-well plate at a density of approximately 2.5 x 10^5 cells per well.
-
Prepare serial dilutions of the RC-101 formulation and the placebo control in culture medium.
-
Add the diluted formulations to the wells containing PBMCs.
-
-
Viral Challenge:
-
Add a pre-titered amount of HIV-1 viral stock to each well.
-
Include control wells with cells and virus only (no treatment) and cells only (no virus, no treatment).
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
-
Endpoint Measurement:
-
After 7-10 days of culture, collect the culture supernatants.
-
Measure the amount of HIV-1 p24 antigen in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
Calculate the percentage of viral inhibition for each concentration of the RC-101 formulation compared to the virus control.
-
Determine the IC50 and IC90 values from the dose-response curve.
-
This model provides a more physiologically relevant system to evaluate microbicide efficacy and safety.
Materials:
-
Fresh human ectocervical tissue from hysterectomy
-
Biopsy punch (e.g., 4 mm)
-
Culture medium (e.g., DMEM) with supplements
-
Gelfoam or other support for tissue culture
-
HIV-1 viral stock
-
RC-101 formulation and placebo control
-
MTT assay kit for toxicity assessment
-
p24 antigen ELISA kit
Procedure:
-
Tissue Preparation:
-
Obtain fresh ectocervical tissue and transport it to the lab in culture medium on ice.
-
Use a biopsy punch to create uniform tissue explants.
-
Place the explants on a support matrix (e.g., Gelfoam) in a culture dish with the epithelial side facing up.
-
-
Treatment and Viral Challenge:
-
Apply the RC-101 formulation or placebo directly to the apical surface of the tissue explants.
-
After a short incubation period, add the HIV-1 viral stock to the apical surface.
-
Culture the explants overnight.
-
-
Post-Infection Culture:
-
The following day, wash the explants extensively with PBS to remove unbound virus and formulation.
-
Place the explants in fresh culture medium and continue to culture for up to 14 days.
-
Collect the culture medium from the basolateral side at regular intervals (e.g., every 2-3 days) and replace with fresh medium.
-
-
Efficacy and Toxicity Assessment:
-
Measure the p24 antigen levels in the collected culture supernatants by ELISA to determine the extent of viral replication.
-
At the end of the culture period, assess tissue viability using the MTT assay according to the manufacturer's protocol.
-
Histological analysis can also be performed to evaluate tissue morphology and signs of toxicity.
-
Stability Assessment
Ensuring the stability of RC-101 in its formulation and in the physiological environment is critical for its development as a microbicide.
Stability Data Summary
Preformulation studies have shown that RC-101 is a stable peptide.[11][12]
| Condition | Stability of RC-101 | Reference(s) |
| pH 3, 4, and 7 at 25°C and 37°C | Stable | [11][12] |
| High concentrations of hydrogen peroxide (24h) | <10% reduction | [11][12] |
| Incubation with normal human vaginal fluid (HVF) | Detected up to 48 hours | [11][12] |
| Incubation with HVF from subjects with Bacterial Vaginosis (BV) | Not detected after incubation | [11][12] |
| RC-101 films at 25°C | Stable for 1 month, bioactivity maintained for 6 months | [2][8] |
Protocol for HPLC-Based Stability Testing
This protocol describes a general method for assessing the stability of RC-101 in solution and in formulated products.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column
-
Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile phase B: 0.1% TFA in acetonitrile
-
RC-101 standard
-
RC-101 formulation samples stored under different conditions (e.g., temperature, pH)
Procedure:
-
Sample Preparation:
-
Dissolve the RC-101 standard in an appropriate solvent (e.g., water or mobile phase A) to a known concentration.
-
For formulated films, dissolve a film of known weight in a defined volume of solvent to extract the RC-101.
-
Filter all samples through a 0.22 µm filter before injection.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase composition.
-
Inject the prepared samples onto the HPLC system.
-
Run a linear gradient of mobile phase B to elute the RC-101 and any potential degradation products. An example gradient could be 5% to 95% mobile phase B over 30 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Identify the peak corresponding to intact RC-101 based on the retention time of the standard.
-
Quantify the peak area of the intact RC-101 in the samples from different stability time points.
-
Calculate the percentage of RC-101 remaining at each time point relative to the initial time point.
-
Identify and quantify any new peaks that appear, which may represent degradation products.
-
Visualizations: Signaling Pathways and Workflows
Signaling Pathways
Experimental Workflows
References
- 1. hanc.info [hanc.info]
- 2. Formulation development of retrocyclin 1 analog RC-101 as an anti-HIV vaginal microbicide product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation Development of Retrocyclin 1 Analog RC-101 as an Anti-HIV Vaginal Microbicide Product - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US5380529A - Pharmaceutical, vaginal applicable preparation and a process for its preparation - Google Patents [patents.google.com]
- 6. Preformulation and stability in biological fluids of the retrocyclin RC-101, a potential anti-HIV topical microbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The θ-defensin retrocyclin 101 inhibits TLR4- and TLR2-dependent signaling and protects mice against influenza infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Formulated Microbicide RC-101 Was Safe and Antivirally Active Following Intravaginal Application in Pigtailed Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US20090099149A1 - Bioadhesive film - Google Patents [patents.google.com]
- 10. hiv.lanl.gov [hiv.lanl.gov]
- 11. CD8 T Cell Virus Inhibition Assay Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HIV-1 Interactions with Cells: From Viral Binding to Cell-Cell Transmission - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Large-Scale Retrocyclin-1 Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting challenges encountered during the large-scale synthesis of Retrocyclin-1.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and established method for synthesizing this compound and its analogs is Fmoc-based solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain attached to a solid resin support.
Q2: What are the main challenges in the large-scale synthesis of this compound?
A2: The primary challenges stem from its unique structure as a cyclic, 18-residue peptide with three intramolecular disulfide bonds. Key difficulties include:
-
Peptide Aggregation: The hydrophobic nature of the peptide can lead to aggregation on the resin during SPPS, resulting in incomplete reactions and low yields.
-
Inefficient Cyclization: Achieving efficient head-to-tail cyclization of the linear peptide precursor can be challenging and may be accompanied by side reactions such as dimerization or oligomerization.
-
Incorrect Disulfide Bond Formation: With six cysteine residues, ensuring the correct formation of the three specific disulfide bonds is critical for the peptide's biological activity and can be a significant hurdle.
-
Purification Difficulties: The crude product after cleavage from the resin contains various impurities, and purifying the final cyclic peptide to a high degree can be complex.
Q3: What is a typical yield and purity for large-scale this compound synthesis?
A3: While yields can vary significantly depending on the specific protocol, scale, and purification methods, a well-optimized process for a similar disulfide-rich cyclic peptide can be expected to produce the final product with the characteristics outlined in the table below.
| Parameter | Typical Value |
| Crude Peptide Yield | 50-70% |
| Purity after Cleavage | 40-60% |
| Yield after Cyclization & Oxidation | 20-40% (of crude) |
| Final Purity (after HPLC) | >95% |
| Overall Yield | 5-15% |
Note: These are representative values for challenging cyclic peptides and may vary for this compound synthesis.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low crude peptide yield after SPPS | - Incomplete coupling reactions due to peptide aggregation. | - Use a higher swelling resin (e.g., PEG-based resins). - Decrease the loading capacity of the resin. - Use a more effective coupling reagent (e.g., HATU, HCTU). - Perform double couplings for difficult amino acid additions. - Increase the reaction temperature. |
| - Steric hindrance. | - Use pseudoproline dipeptides at key positions to disrupt secondary structure formation. | |
| Presence of deletion sequences in mass spectrometry | - Incomplete Fmoc deprotection. | - Extend the deprotection time or use a stronger deprotection solution. - Monitor deprotection using a colorimetric test (e.g., Kaiser test). |
| - Inefficient coupling. | - See solutions for "Low crude peptide yield after SPPS". | |
| Low yield of cyclic monomer, high amount of dimers/oligomers | - High concentration of the linear peptide during cyclization. | - Perform the cyclization reaction under high dilution conditions (0.1-0.5 mg/mL). - Add the linear peptide to the reaction mixture slowly over a prolonged period. |
| - Inefficient activation of the C-terminus for cyclization. | - Optimize the coupling reagent and conditions for the cyclization step. | |
| Incorrect disulfide bond formation | - Random oxidation of the six cysteine residues. | - Use a redox buffer system (e.g., glutathione redox pair) to facilitate correct folding and disulfide bond formation. - Optimize the pH and temperature of the oxidation reaction. |
| - Use of orthogonal protecting groups for cysteine residues to direct disulfide bond formation, although this adds complexity. | ||
| Poor peak shape and resolution during HPLC purification | - Peptide aggregation in the purification buffer. | - Add organic modifiers (e.g., acetonitrile, isopropanol) or chaotropic agents to the mobile phase. - Optimize the pH of the mobile phase. |
| - Interaction of the peptide with the silica matrix. | - Use a different stationary phase (e.g., C4, C8 instead of C18) or a polymer-based column. |
Experimental Protocols
Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis of Linear this compound
-
Resin Selection and Preparation:
-
Start with a pre-loaded Fmoc-Arg(Pbf)-Wang resin or a similar suitable resin with a loading capacity of 0.3-0.5 mmol/g.
-
Swell the resin in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the vessel and repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times).
-
-
Amino Acid Coupling:
-
Prepare the amino acid solution: 4 equivalents of the Fmoc-protected amino acid, 3.95 equivalents of HCTU, and 8 equivalents of N,N-diisopropylethylamine (DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.
-
Wash the resin with DMF (5 times).
-
-
Repeat Deprotection and Coupling:
-
Repeat steps 2 and 3 for each amino acid in the this compound sequence.
-
-
Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with dichloromethane (DCM) and dry it under vacuum.
-
Treat the resin with a cleavage cocktail of Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude linear peptide under vacuum.
-
Protocol 2: Cyclization and Oxidative Folding of this compound
-
Cyclization:
-
Dissolve the crude linear peptide in a large volume of DMF containing DIPEA to a final peptide concentration of 0.1 mg/mL.
-
Add a coupling reagent such as HATU or DPPA (diphenylphosphoryl azide).
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by RP-HPLC until the linear peptide is consumed.
-
Remove the solvent under vacuum.
-
-
Oxidative Folding:
-
Dissolve the cyclized peptide in a buffer of 0.1 M Tris-HCl, pH 8.0.
-
Allow the peptide to fold and form disulfide bonds by stirring in an open-to-air flask for 24-48 hours. The reaction can be facilitated by the addition of a glutathione redox system (GSH/GSSG).
-
Monitor the formation of the correctly folded this compound by RP-HPLC.
-
-
Purification:
-
Acidify the folding reaction mixture with TFA.
-
Purify the crude cyclic peptide by preparative RP-HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions containing the pure this compound.
-
Confirm the identity and purity of the final product by analytical RP-HPLC and mass spectrometry.
-
Lyophilize the pure fractions to obtain the final product as a white powder.
-
Visualizations
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for Linear this compound.
Caption: Post-SPPS Workflow: Cyclization, Oxidation, and Purification.
Technical Support Center: Improving the Yield of Cyclic Retrocyclin-1 Peptides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of cyclic Retrocyclin-1 peptides.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental workflow, offering potential causes and solutions to improve the overall yield and purity of cyclic this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Linear Peptide during Solid-Phase Peptide Synthesis (SPPS) | Incomplete coupling reactions. | - Optimize coupling reagents; consider using more efficient activators like HATU, HCTU, or COMU.[1] - Increase coupling time and temperature. Microwave-assisted SPPS can significantly speed up reactions.[2] - Perform a double-coupling step for difficult amino acid additions.[1] |
| Steric hindrance from bulky amino acids. | - Choose a resin with a lower substitution rate to increase the distance between peptide chains. - Incorporate pseudoprolines to disrupt secondary structures that hinder coupling.[3] | |
| Aggregation of the growing peptide chain on the resin. | - Use a more suitable solvent system. A mixture of DMF with DMSO or NMP can improve solubility.[1][4] - Synthesize at a higher temperature to disrupt aggregation. | |
| Formation of Dimers and Oligomers during Cyclization | High concentration of the linear peptide. | - Perform the cyclization reaction under high dilution conditions (e.g., 1 mM) to favor intramolecular over intermolecular reactions.[5] - Employ a slow addition of the linear peptide to the reaction mixture to maintain a low effective concentration. |
| Inefficient cyclization conditions. | - Optimize the pH of the reaction. For lactamization, a slightly basic pH is generally preferred. - Screen different coupling reagents for the cyclization step. HATU is often effective for head-to-tail cyclization.[5] | |
| Unwanted side reactions. | - Ensure all protecting groups on the side chains are stable under the cleavage and cyclization conditions. - Use orthogonal protecting group strategies to allow for selective deprotection before cyclization.[5] | |
| Difficulty in Purifying the Cyclic Peptide | Co-elution of the desired cyclic peptide with impurities. | - Optimize the HPLC gradient. A shallower gradient around the elution time of the target peptide can improve separation. - Try a different stationary phase for the HPLC column (e.g., a different C18 phase or a phenyl-hexyl column). |
| Presence of multiple disulfide bond isomers. | - Control the oxidation conditions carefully to favor the formation of the correct disulfide bridges. This can involve adjusting the pH, temperature, and oxidant used. - Consider a directed disulfide bond formation strategy using orthogonal cysteine protecting groups.[6] | |
| Low Overall Yield after Purification | Loss of product during multiple purification steps. | - Minimize the number of purification steps. A "cyclative release" strategy, where the peptide is cyclized and cleaved from the resin simultaneously, can yield purer crude product.[7] - Optimize sample loading and fraction collection during HPLC to reduce product loss. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step for maximizing the yield of cyclic this compound?
A1: The cyclization step is often the most critical for maximizing the final yield. Low yields during this step are typically due to competing polymerization reactions (dimer and oligomer formation). To favor the desired intramolecular cyclization, it is crucial to work at high dilution.[8][9] The choice of cyclization strategy and coupling reagents also plays a significant role.
Q2: Which cyclization strategy is recommended for this compound?
A2: this compound is a head-to-tail cyclic peptide.[10][11] Therefore, a head-to-tail cyclization strategy is required. This involves forming an amide bond between the N-terminal amine and the C-terminal carboxylic acid of the linear precursor.[5]
Q3: How can I minimize the formation of by-products during synthesis?
A3: Minimizing by-products requires careful optimization at several stages. During SPPS, using efficient coupling reagents and monitoring the completion of each coupling step is essential.[1] For cyclization, using high dilution is the most effective way to reduce dimer and oligomer formation.[8] Additionally, employing a robust protecting group strategy is crucial to prevent side reactions involving amino acid side chains.[12]
Q4: What are the best practices for purifying cyclic this compound?
A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying cyclic peptides like this compound.[9][13] Key considerations for successful purification include:
-
Column Choice: A C18 column is typically used.
-
Solvent System: A water/acetonitrile gradient with a small amount of trifluoroacetic acid (TFA) (e.g., 0.1%) is common.
-
Gradient Optimization: A slow, shallow gradient will provide the best resolution to separate the cyclic monomer from linear precursors, dimers, and other impurities.
-
Fraction Analysis: Analyze collected fractions by mass spectrometry to confirm the presence of the desired product before pooling.
Q5: Are there alternative methods to chemical synthesis for producing this compound?
A5: While solid-phase peptide synthesis is the most common method for producing synthetic this compound, recombinant production in bacterial systems has also been explored for related theta-defensins.[14][15] This approach can be advantageous for larger-scale production but may require extensive optimization of expression and purification conditions. Additionally, studies have shown that it is possible to induce the production of endogenous retrocyclin in human cells using aminoglycosides to read through a premature stop codon in the retrocyclin gene.[11][16]
Quantitative Data Summary
The following tables summarize quantitative data on the yield of cyclic peptides under different experimental conditions.
Table 1: Comparison of Cyclization Strategies and Reported Yields
| Cyclization Strategy | Peptide Example | Conditions | Reported Yield | Reference |
| Head-to-Tail (Solution Phase) | Unspecified cyclic peptides | HATU, diluted conditions (1 mM) | 16-19% (after purification) | [5] |
| Side-Chain-to-Side-Chain | Unspecified cyclic peptides | Not specified | Often results in higher yields than head-to-tail | [5] |
| Cyclative Release | Disulfide-cyclized peptides | Intramolecular disulfide exchange | Not specified, but yields pure product directly | [7] |
Table 2: Influence of Synthesis Method on Overall Yield
| Synthesis Method | Peptide Example | Key Features | Reported Overall Yield | Reference |
| Solid-Phase Peptide Synthesis (SPPS) | Tetrapeptide (VVIA) | Standard Fmoc chemistry | 54% | [17] |
| Solution Phase Synthesis | Tetrapeptide (VVIA) | Boc chemistry | 43% | [17] |
| Automated On-Resin Cyclization | 20-member cyclic peptide library | DAN linker, automated platform | 53% (for a scaled-up example) | [18] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Linear this compound Precursor
This protocol outlines a general procedure for the synthesis of the linear this compound peptide using Fmoc chemistry on an automated microwave-assisted peptide synthesizer.
-
Resin Selection: Start with a suitable resin, such as a Rink Amide resin for a C-terminal amide or a pre-loaded Wang resin for a C-terminal acid.
-
Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a solution of 20% piperidine in DMF. Microwave heating (e.g., at 90°C for 60 seconds) can accelerate this step.[19]
-
Amino Acid Coupling:
-
Prepare a solution of the Fmoc-protected amino acid (5 equivalents), a coupling agent like HATU or HCTU (5 equivalents), and a base such as diisopropylethylamine (DIPEA) (10 equivalents) in a suitable solvent like DMF.[4]
-
Add the coupling mixture to the resin and react. Microwave heating (e.g., at 95°C for 240 seconds) can be used to improve coupling efficiency.[19]
-
-
Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF to remove excess reagents and by-products.
-
Repeat Cycles: Repeat the deprotection, coupling, and washing steps for each amino acid in the this compound sequence.
-
Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection step.
-
Cleavage from Resin: Cleave the linear peptide from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (TIS) and water (e.g., TFA:TIS:H₂O 95:2.5:2.5 v/v/v).[19]
-
Precipitation and Isolation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide, and dry it under vacuum.[19]
Protocol 2: Head-to-Tail Cyclization of this compound
This protocol describes a general method for the solution-phase cyclization of the linear this compound precursor.
-
Dissolution of Linear Peptide: Dissolve the crude linear peptide in a large volume of a suitable solvent, such as DMF, to achieve a high dilution (e.g., 1 mM).
-
Addition of Coupling Reagents:
-
Add a coupling agent (e.g., HATU, 1.5 equivalents) and a base (e.g., DIPEA, 3 equivalents) to the peptide solution.
-
The pH of the solution should be maintained at around 8-9.
-
-
Reaction: Stir the reaction mixture at room temperature for several hours (e.g., 2-24 hours), monitoring the progress of the reaction by LC-MS.
-
Solvent Removal: Once the reaction is complete, remove the solvent under reduced pressure.
-
Deprotection of Side Chains: If side-chain protecting groups are still present, remove them using an appropriate deprotection cocktail. For many standard protecting groups, the TFA cocktail used for cleavage from the resin will also remove them.
-
Purification: Purify the crude cyclic peptide by RP-HPLC as described in the FAQs.
Visualizations
Caption: Workflow for the synthesis of cyclic this compound.
References
- 1. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 2. Ultra-Efficient Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. raj.emorychem.science [raj.emorychem.science]
- 4. peptlab.unifi.it [peptlab.unifi.it]
- 5. Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclic Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 7. Cyclative Release Strategy to Obtain Pure Cyclic Peptides Directly from the Solid Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cws.auburn.edu [cws.auburn.edu]
- 9. Peptide Synthesis for Cyclic Peptides: Methods and Applications - Creative Peptides [creative-peptides.com]
- 10. researchgate.net [researchgate.net]
- 11. Reawakening Retrocyclins: Ancestral Human Defensins Active Against HIV-1 | PLOS Biology [journals.plos.org]
- 12. WO2008080845A1 - Methods for the synthesis of cyclic peptides - Google Patents [patents.google.com]
- 13. journals.asm.org [journals.asm.org]
- 14. Recombinant production of rhesus θ-defensin-1 (RTD-1) using a bacterial expression system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Reawakening Retrocyclins: Ancestral Human Defensins Active Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BJOC - Peptide synthesis: ball-milling, in solution, or on solid support, what is the best strategy? [beilstein-journals.org]
- 18. chemrxiv.org [chemrxiv.org]
- 19. pubcompare.ai [pubcompare.ai]
Technical Support Center: Optimizing Retrocyclin-1 Stability in Biological Fluids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Retrocyclin-1 and its analogs (like RC-101) in biological fluids.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in standard buffers and solutions?
A1: this compound and its analog RC-101 are generally stable in aqueous solutions over a range of pH values and temperatures. Specifically, RC-101 has been shown to be stable at pH 3, 4, and 7 at both 25°C and 37°C.[1] Due to its cyclic nature, this compound is resistant to degradation by exopeptidases.[2]
Q2: How does the composition of biological fluids affect this compound stability?
A2: The composition of biological fluids can significantly impact the stability of this compound. For instance, the analog RC-101 remains stable in normal human vaginal fluid (HVF) for at least 48 hours. However, its stability is compromised in HVF from individuals with bacterial vaginosis (BV), where it may be degraded more rapidly.[1][3] In serum, various proteases can degrade peptides, though cyclic peptides like retrocyclins generally exhibit greater resistance than linear peptides.
Q3: What are the primary degradation pathways for this compound?
A3: While its cyclic structure provides significant protection, this compound can still be susceptible to degradation under certain conditions. Potential degradation pathways include:
-
Proteolytic cleavage: Endopeptidases present in biological fluids like serum, plasma, and vaginal fluid can cleave the peptide backbone.[1][3]
-
Oxidation: Exposure to high concentrations of oxidizing agents, such as hydrogen peroxide, can lead to degradation. However, at physiologically relevant concentrations, the degradation is significantly slower.[1]
-
Conformational changes: Extreme pH (e.g., pH 12) can induce conformational changes that may affect bioactivity.[1]
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in Experimental Samples
Symptoms:
-
Loss of bioactivity in cell-based assays.
-
Decreased peptide concentration as measured by HPLC or LC-MS/MS over a short period.
-
Appearance of unexpected peaks in chromatograms.
Possible Causes and Solutions:
| Cause | Solution |
| Proteolytic Activity in Biological Fluid: Serum, plasma, and certain patient-derived fluids contain high concentrations of proteases. | - Add a broad-spectrum protease inhibitor cocktail to your samples. - Heat-inactivate serum/plasma (be cautious as this can affect other components). - Whenever possible, use freshly prepared biological matrices, as freeze-thaw cycles can release cellular proteases. |
| Suboptimal pH of the Buffer/Medium: Extreme pH values can lead to chemical degradation or conformational changes. | - Ensure the pH of your experimental buffer is within the stable range for this compound (pH 3-7).[1] - Monitor and adjust the pH of cell culture media, as cellular metabolism can cause shifts. |
| Presence of Reducing or Oxidizing Agents: These can disrupt the disulfide bonds crucial for this compound's structure and function. | - Avoid introducing strong reducing or oxidizing agents into your experimental setup unless they are a specific component of the study. - If oxidative stress is a concern, consider adding antioxidants, but validate their compatibility with your assay. |
| Microbial Contamination: Bacteria or fungi in samples can release proteases that degrade the peptide. | - Maintain sterile technique throughout your experiment. - Use sterile-filtered buffers and media. |
Issue 2: Aggregation of this compound in Solution
Symptoms:
-
Visible precipitation or turbidity in the sample.
-
Inconsistent results in bioassays.
-
Formation of high molecular weight species detected by size-exclusion chromatography.
Background: this compound can form patch-like aggregates on cell surfaces as part of its mechanism of action to inhibit viral entry.[4][5] However, uncontrolled aggregation in solution can be problematic.
Possible Causes and Solutions:
| Cause | Solution |
| High Peptide Concentration: Exceeding the solubility limit of this compound can lead to aggregation. | - Work with the lowest effective concentration of the peptide. - If high concentrations are necessary, consider formulation strategies with solubility-enhancing excipients. |
| Inappropriate Buffer Conditions (pH and Ionic Strength): The charge state of the peptide is influenced by pH, affecting intermolecular electrostatic interactions. | - Adjust the pH of the buffer to be at least one unit away from the isoelectric point (pI) of this compound to increase net charge and electrostatic repulsion between molecules. - Optimize the ionic strength (salt concentration) of the buffer. Both increasing and decreasing salt concentrations can modulate aggregation, so this may require empirical testing. |
| Hydrophobic Interactions: Exposure of hydrophobic residues can promote self-association. | - Include low concentrations of non-denaturing detergents (e.g., 0.05% Tween-20) in your buffer to disrupt hydrophobic interactions. - The addition of arginine (e.g., 50-100 mM) can help to increase the solubility of some peptides. |
| Freeze-Thaw Cycles: Repeated freezing and thawing can induce aggregation. | - Aliquot stock solutions of this compound to minimize the number of freeze-thaw cycles. - Consider flash-freezing in liquid nitrogen and storing at -80°C. |
Data Presentation: Quantitative Stability of Retrocyclin Analogs
Table 1: Stability of RC-101 in a Polyvinyl-Alcohol Vaginal Film Formulation
| Storage Condition | Time Point | Remaining RC-101 (%) | Bioactivity |
| 25°C | 1 month | Stable | Maintained |
| 25°C | 6 months | Not specified | Maintained |
| 40°C / 75% RH | Over time | Loss observed | Not specified |
Data adapted from a study on a quick-dissolve film formulation of RC-101.[6][7]
Table 2: Stability of RC-101 in Human Vaginal Fluid (HVF)
| Biological Fluid | Incubation Time | Stability |
| Normal HVF | 48 hours | Detected (Stable) |
| HVF from subjects with Bacterial Vaginosis | Not specified | Compromised (Degraded) |
Data from a preformulation study of RC-101.[1][3]
Table 3: In Vivo Half-Life of a Theta-Defensin Analog
| Analog | Biological Compartment | Species | Half-Life |
| Rhesus Theta-Defensin-1 (RTD-1) | Airways | Mouse | ~3.19 hours |
This data is for a related theta-defensin and may provide an estimate for the in vivo stability of this compound.
Experimental Protocols
Protocol 1: General Procedure for Assessing this compound Stability in Biological Fluids (e.g., Serum, Plasma)
1. Materials:
- This compound stock solution (of known concentration)
- Biological fluid (e.g., human serum, plasma), preferably pooled from multiple donors
- Incubation buffer (e.g., Phosphate Buffered Saline, pH 7.4)
- Termination solution (e.g., Acetonitrile with 1% Trifluoroacetic Acid (TFA))
- Internal standard (for LC-MS/MS)
- HPLC or LC-MS/MS system
2. Procedure:
- Sample Preparation:
- Thaw the biological fluid on ice. If using plasma, ensure it is collected with an appropriate anticoagulant (e.g., EDTA, heparin).
- Dilute the biological fluid with the incubation buffer to the desired concentration (e.g., 50% plasma in PBS).
- Incubation:
- In a microcentrifuge tube, add the diluted biological fluid.
- Spike with this compound stock solution to a final concentration of, for example, 10 µM.
- Incubate the samples at 37°C with gentle agitation.
- Time Points:
- Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours).
- The 0-minute time point is prepared by adding the termination solution before adding the peptide.
- Reaction Termination and Protein Precipitation:
- To each aliquot, add 2-3 volumes of the cold termination solution.
- Vortex thoroughly and incubate at -20°C for at least 30 minutes to precipitate proteins.
- Sample Clarification:
- Centrifuge the samples at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C.
- Carefully transfer the supernatant to a new tube for analysis.
- Analysis:
- Analyze the supernatant using a validated RP-HPLC or LC-MS/MS method to quantify the remaining intact this compound.
- Plot the percentage of remaining this compound against time to determine the degradation rate and half-life.
Protocol 2: Bioactivity Assay to Confirm Stability
1. Principle: To determine if the remaining peptide after incubation in a biological fluid is still functionally active.
2. Procedure:
- Perform the stability assay as described in Protocol 1.
- At each time point, instead of terminating the reaction with an organic solvent, the sample can be serially diluted in an appropriate medium for a cell-based assay.
- Use a relevant bioassay, such as an HIV-1 inhibition assay with TZM-bl cells or PBMCs.[4][5]
- Compare the inhibitory activity of the incubated this compound samples to a standard curve of freshly prepared this compound.
- A decrease in inhibitory activity at a given concentration indicates degradation or conformational changes affecting function.
Visualizations
Caption: Workflow for assessing this compound stability in biological fluids.
Caption: Troubleshooting logic for this compound instability issues.
References
- 1. Neutral peptides allow aggregation of cationic peptides in antimicrobial secretory fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 5. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
enhancing the therapeutic index of Retrocyclin-1 analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for experiments involving Retrocyclin-1 and its analogs, such as RC-101. Our goal is to help you enhance the therapeutic index of these promising antiviral and antimicrobial peptides.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the experimental evaluation of this compound analogs.
Q1: Why is my this compound analog showing high cytotoxicity in cell-based assays?
A1: Several factors can contribute to unexpected cytotoxicity:
-
Peptide Purity and Synthesis Artifacts: Ensure the peptide is of high purity. Residual trifluoroacetic acid (TFA) from HPLC purification can be cytotoxic. Perform buffer exchange or dialysis to remove contaminants.
-
Peptide Aggregation: Retrocyclin analogs can self-aggregate at high concentrations, which may lead to non-specific membrane disruption and toxicity. Test a wide range of concentrations and assess solubility in your assay medium. Consider using a lower, yet still effective, concentration range.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities. The analog RC-101 is reported to have minimal cytotoxicity in many common cell lines (e.g., H9 T cells, ME-180 cervical cells) at concentrations far exceeding its effective dose[1]. If you observe toxicity, consider testing in parallel with a less sensitive cell line or primary cells like Peripheral Blood Mononuclear Cells (PBMCs) to determine if the effect is cell-type specific.
-
Assay-Specific Interference: Some cytotoxicity assays (e.g., MTT) can be affected by reducing agents. Ensure your peptide formulation does not interfere with the assay chemistry. Lactate dehydrogenase (LDH) release assays are a common alternative for measuring cytotoxicity[2].
Q2: My analog shows lower-than-expected antiviral activity. What are the potential causes?
A2: Suboptimal antiviral activity can stem from several experimental variables:
-
Viral Strain or Clade Differences: The efficacy of this compound analogs can be highly dependent on the viral strain. For instance, the binding affinity of RC-101 to the HIV-1 glycoprotein gp120 varies significantly between different clades, which can alter its inhibitory potency[3]. Test your analog against a panel of relevant viral isolates.
-
Inhibitor Timing: Retrocyclins primarily act as entry inhibitors by preventing the formation of the gp41 six-helix bundle, a key step in viral fusion[1][4][5]. For maximal effect, the peptide should be present during the viral infection phase. A "time-of-addition" experiment can help pinpoint the stage of the viral lifecycle your analog is targeting and optimize the experimental window[4].
-
Presence of Serum or Bodily Fluids: While RC-101 has been shown to retain full anti-HIV-1 activity in the presence of human vaginal fluid, components in serum or other complex biological media could potentially interfere with peptide activity[5]. Evaluate efficacy under conditions that mimic the intended therapeutic environment.
-
Formulation and Bioavailability: In ex vivo or formulated studies, the peptide may have lower availability compared to a simple solution. For example, the IC90 of RC-101 formulated in a film was tenfold higher in an ex vivo model compared to an in vitro model, likely due to slower release and distribution[6].
Q3: How can I improve the solubility of my this compound analog for experimental use?
A3: Retrocyclins are cationic peptides and can be challenging to dissolve.
-
Start by dissolving the lyophilized peptide in sterile, nuclease-free water or a weak acid solution like 0.1% acetic acid to create a stock solution[5].
-
For final dilutions into physiological buffers or cell culture media, add the stock solution dropwise while vortexing to prevent precipitation.
-
Avoid high concentrations in buffers with high salt content, as this can promote aggregation. If solubility issues persist, a minor, conservative amino acid substitution in a future analog design could be considered to improve physicochemical properties.
Quantitative Data Summary
The therapeutic index (TI) is a critical measure of a drug's safety, calculated as the ratio of its cytotoxicity to its efficacy (e.g., CC50/IC50). Enhancing the TI involves increasing efficacy (lowering the IC50) or decreasing toxicity (raising the CC50). The analog RC-101 was developed as a non-hemolytic and minimally cytotoxic version of this compound[5].
| Analog | Target | Assay Type | Metric | Value | Reference |
| RC-101 | HIV-1 (27 primary isolates) | In vitro (Cell-based) | IC50 | <1.25 µg/mL (0.66 µM) | [6] |
| RC-101 | HIV-1BaL | In vitro (TZM-bl cells) | IC50 | 1.3 µM | [6] |
| RC-101 | HIV-1BaL | In vitro (TZM-bl cells) | IC90 | 3.0 µM | [6] |
| RC-101 | HIV-1 | Ex vivo (Ectocervical tissue) | IC90 | 57.5 µM | [6] |
| RC-101 | HIV-1 (CCR5-tropic) | Cell-Cell Fusion Assay | IC50 | 0.33 µg/mL | [7] |
| RC-100 & RC-101 | HIV-1 gp120 (LAV/IIIB) | Surface Plasmon Resonance | Kd | 30-35 nM | [3] |
| RC-100 & RC-101 | HIV-1 gp120 (CRF-01_AE) | Surface Plasmon Resonance | Kd | 200-750 nM | [3] |
| Retrocyclins | Various Cell Lines | Cytotoxicity Assay | CC50 | >500 µg/mL | [1] |
Visualized Workflows and Mechanisms
The following diagrams illustrate key processes relevant to this compound analog research.
References
- 1. Retrocyclins and their activity against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reawakening Retrocyclins: Ancestral Human Defensins Active Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RC-101, a this compound analogue with enhanced activity against primary HIV type 1 isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The retrocyclin analogue RC-101 prevents human immunodeficiency virus type 1 infection of a model human cervicovaginal tissue construct - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation Development of Retrocyclin 1 Analog RC-101 as an Anti-HIV Vaginal Microbicide Product - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiviral Activity of Retrocyclin RC-101, a Candidate Microbicide Against Cell-Associated HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Solubility of Retrocyclin-1 in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low solubility of Retrocyclin-1 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is a synthetic cationic peptide with potent anti-HIV activity.[1][2] Its therapeutic potential is significant, particularly as a topical microbicide to prevent HIV transmission.[1][2] However, like many peptides, this compound can exhibit low solubility in aqueous solutions, which can hinder its handling, formulation, and bioavailability in experimental and clinical settings.
Q2: What is the general guidance for dissolving this compound?
As a cationic peptide, this compound is generally more soluble in acidic aqueous solutions. The recommended starting point for dissolving this compound is sterile, distilled water. If solubility issues persist, using a slightly acidic buffer (pH 3-7) can be beneficial. One study successfully prepared 100 µg/mL solutions of the this compound analog RC-101 by dissolving it in Milli-Q water.[3] For pre-formulation studies, triplicate solutions of RC-101 (500 μg/mL) were prepared in either water or an aqueous buffer solution.
Q3: How does pH affect the stability and solubility of this compound?
A preformulation study on the this compound analog RC-101 showed that it is stable in aqueous solutions with a pH range of 3 to 7 for at least two weeks.[1] This suggests that using buffers within this pH range can be a good strategy to maintain both the integrity and solubility of the peptide. At a pH of 12, a significant decrease in stability was observed within the first 2 hours.[3]
Troubleshooting Guide
Issue: this compound is not dissolving in water.
-
Solution 1: pH Adjustment.
-
Since this compound is a cationic peptide, its solubility is expected to be higher in acidic conditions. Try dissolving the peptide in a small amount of a dilute acidic solution, such as 0.1% acetic acid, and then dilute it with your desired aqueous buffer (maintaining a final pH between 3 and 7).
-
-
Solution 2: Sonication.
-
Brief sonication can help to break up peptide aggregates and enhance dissolution. Use a bath sonicator for a few minutes, ensuring the sample is kept on ice to prevent heating and potential degradation.
-
-
Solution 3: Gentle Heating.
-
Gentle warming (e.g., to 37°C) can sometimes improve the solubility of peptides. However, this should be done with caution and for a short period, as prolonged heating can lead to degradation. One study mentioned heating a polymeric film solution containing RC-101 to 95°C for 20 minutes for complete dissolution of the polymers before adding the peptide after cooling.[3] This indicates that the peptide itself was not subjected to high temperatures.
-
Issue: The this compound solution appears cloudy or contains visible particles.
This may indicate peptide aggregation.
-
Solution 1: Use of Co-solvents.
-
For highly hydrophobic peptides, a small amount of an organic co-solvent can be used to aid dissolution before dilution in an aqueous buffer. Dimethyl sulfoxide (DMSO) is a common choice. Start by dissolving the peptide in a minimal amount of DMSO (e.g., 10-20 µL) and then slowly add the aqueous buffer to the desired final concentration. It is important to ensure the final concentration of the organic solvent is compatible with your experimental system.
-
-
Solution 2: Filtration.
-
If a small amount of insoluble material remains, the solution can be filtered through a low-protein-binding 0.22 µm filter to remove aggregates before use.
-
Quantitative Data
The stability of the this compound analog, RC-101, has been evaluated at different pH values. The following table summarizes the stability of a 500 µg/mL solution of RC-101 over time as determined by HPLC analysis.
| pH | Stability after 24 hours | Stability after 1 week |
| 3 | Stable | Stable |
| 4 | Stable | Stable |
| 7 | Stable | Stable |
| 12 | Significant Decrease | Not reported |
| Data adapted from a preformulation study on RC-101.[3] |
Experimental Protocols
Protocol: General Procedure for Solubilizing this compound
-
Preparation:
-
Bring the lyophilized this compound powder to room temperature before opening the vial.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
-
Initial Dissolution Attempt:
-
Add a small volume of sterile, distilled water to the vial to create a concentrated stock solution.
-
Vortex gently for a few seconds.
-
-
Troubleshooting Insolubility:
-
If the peptide does not dissolve:
-
Add a small amount of 10% acetic acid to the solution and vortex.
-
Alternatively, try sonicating the sample in a water bath for 5-10 minutes.
-
-
For very hydrophobic preparations:
-
Dissolve the peptide in a minimal volume of DMSO.
-
Slowly add the desired aqueous buffer to the DMSO-peptide mixture while vortexing to reach the final desired concentration.
-
-
-
Final Preparation:
-
Once the peptide is dissolved, dilute the stock solution to the final working concentration using your experimental buffer (preferably with a pH between 3 and 7).
-
If any particulates are visible, filter the solution through a 0.22 µm syringe filter.
-
Store the solution as recommended on the product datasheet, typically at -20°C or -80°C for long-term storage.
-
Visualizations
Caption: Anti-HIV-1 mechanism of this compound.
Caption: Experimental workflow for troubleshooting this compound solubility.
References
- 1. Formulation Development of Retrocyclin 1 Analog RC-101 as an Anti-HIV Vaginal Microbicide Product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retrocyclins and their activity against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preformulation and stability in biological fluids of the retrocyclin RC-101, a potential anti-HIV topical microbicide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Variability in Retrocyclin-1 Antiviral Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during Retrocyclin-1 antiviral assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic θ-defensin peptide with broad-spectrum antiviral activity. Its primary mechanism of action involves inhibiting viral entry into host cells. For HIV-1, it binds to the viral glycoprotein gp120 and the host cell receptor CD4, preventing the conformational changes necessary for membrane fusion.[1][2] It can also block the formation of the six-helix bundle of gp41, a critical step in viral fusion.[2][3] Against flaviviruses like Zika and Japanese encephalitis virus, Retrocyclin-101 (an analog of this compound) has been shown to inhibit the NS2B-NS3 serine protease, a key enzyme in viral replication, and to bind to the viral envelope protein to block entry.[4]
Q2: What are the common assays used to evaluate this compound's antiviral activity?
Common assays include:
-
HIV-1 p24 Antigen ELISA: Measures the amount of HIV-1 p24 capsid protein in cell culture supernatants, which is indicative of viral replication.[5][6][7]
-
Luciferase Reporter Assays: Utilizes recombinant viruses expressing a luciferase reporter gene. Antiviral activity is measured by the reduction in luciferase signal.
-
MTT Cytotoxicity Assay: A colorimetric assay to assess the metabolic activity of cells, which is used to determine the cytotoxicity of the peptide.[3][5][7][8][9]
Q3: Why am I seeing high variability in my this compound antiviral assay results?
Variability in antiviral assays can stem from several factors, including inconsistencies in cell culture, viral stock preparation, and assay procedures. Specific troubleshooting guidance for common assays is provided below.
Troubleshooting Guides
HIV-1 p24 Antigen ELISA
Problem: High variability between replicate wells or inconsistent standard curves.
| Potential Cause | Recommended Solution |
| Pipetting Errors | Use calibrated pipettes and proper technique. Prepare a master mix for reagents to be added to multiple wells to ensure consistency. |
| Incomplete Washing | Ensure complete removal of solutions during wash steps to minimize background signal.[10] Use an automated plate washer if available for consistency. |
| Improper Incubation | Adhere strictly to the recommended incubation times and temperatures.[11] Ensure plates are properly sealed to prevent evaporation.[10] |
| Reagent Issues | Use fresh, properly stored reagents. Avoid repeated freeze-thaw cycles of samples and standards.[10][11] |
| Sample Dilution | If sample absorbance is outside the linear range of the standard curve, dilute the sample and re-assay.[11] |
| High Background | This can be caused by contamination of reagents or well-to-well contamination. Use sterile technique and fresh reagents. |
Problem: p24 levels are below the limit of detection, even in untreated control wells.
| Potential Cause | Recommended Solution |
| Low Viral Titer | Use a viral stock with a known, adequate titer. Ensure the multiplicity of infection (MOI) is appropriate for the cell type and experiment duration. |
| Inefficient Infection | Optimize infection conditions, such as incubation time and temperature. Ensure target cells are healthy and in the exponential growth phase. |
| Incorrect Assay Timing | Harvest supernatants at the peak of viral replication. This may require a time-course experiment to determine the optimal time point. |
Luciferase Reporter Assays
Problem: Weak or no luciferase signal.
| Potential Cause | Recommended Solution |
| Low Transfection Efficiency | Optimize the ratio of plasmid DNA to transfection reagent.[12] Ensure the quality of the plasmid DNA is high. |
| Weak Promoter Activity | If possible, use a construct with a stronger promoter to drive luciferase expression.[12] |
| Reagent Degradation | Use freshly prepared luciferase substrate and ensure all reagents are within their expiration dates and stored correctly.[12] |
Problem: High background or signal variability.
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracy | Prepare a master mix for all reagents. Use a multichannel pipette for consistent dispensing.[13] |
| Well-to-Well Crosstalk | Use white, opaque-walled plates to minimize light scatter between wells.[12][13] |
| Cell Clumping | Ensure a single-cell suspension before seeding to have a uniform cell number in each well. |
| Inconsistent Incubation | Maintain consistent incubation times and temperatures for all plates. |
MTT Cytotoxicity Assay
Problem: High absorbance readings in treated wells, suggesting increased viability.
| Potential Cause | Recommended Solution |
| Compound Interference | This compound may directly reduce the MTT reagent. Include control wells with the peptide but no cells to check for chemical interference.[14] |
| Increased Metabolic Activity | Some compounds can initially increase cellular metabolism as a stress response.[14] Correlate MTT results with cell morphology observed under a microscope. |
Problem: High variability in absorbance readings.
| Potential Cause | Recommended Solution |
| Incomplete Formazan Solubilization | Ensure complete dissolution of formazan crystals by adding the appropriate solubilization buffer and mixing thoroughly.[8] |
| Non-uniform Cell Seeding | Ensure an even distribution of cells in each well by properly resuspending cells before plating. |
| Presence of Phenol Red | Phenol red in the culture medium can interfere with absorbance readings. Use a phenol red-free medium if possible.[8] |
| Contamination | Microbial contamination can lead to MTT reduction and false-positive results. |
Quantitative Data Summary
Table 1: Antiviral Activity of Retrocyclin-101 (RC-101) against HIV-1
| HIV-1 Strain | Tropism | Assay Type | Target Cells | IC50 (µg/mL) | Reference |
| HIV-1 SK1 | CXCR4-tropic | Cell-cell transmission | ME-180 and H9 cells | 2.6 | [15] |
| CCR5-tropic HIV-1 | CCR5-tropic | Cell-cell fusion | 0.33 | [15] | |
| CCR5-tropic HIV-1 | CCR5-tropic | Cell-cell transmission | 0.19 | [15] | |
| CCR5-tropic HIV-1 (in 25% seminal plasma) | CCR5-tropic | Cell-cell transmission | 2.4 | [15] | |
| CXCR4-tropic HIV-1 | CXCR4-tropic | Cell-cell transmission | 2.1 | [15] |
Table 2: Cytotoxicity of this compound and its Analogs
| Peptide | Cell Line | Assay | Observation | Reference |
| Retrocyclin | ME-180 cervical epithelial cells, H9 CD4+ T lymphocytes | MTT Assay | Minimal cytotoxicity even at 100–200 µg/ml | [5][7] |
| RC-101 | Cell Viability | Little cytotoxicity at 10 µg/ml (≥90% viability) | [15] | |
| RC-101 | Cellular Toxicity | No significant cytotoxicity observed | [15] |
Experimental Protocols
Protocol 1: HIV-1 p24 Antigen Suppression Assay
-
Cell Preparation: Seed target cells (e.g., CD4+ T cells, PBMCs) in a 24-well plate at a density of 5 x 10^5 cells per well in 1 ml of complete culture medium.[5]
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a "no-drug" control.
-
Infection: Add HIV-1 stock at a predetermined multiplicity of infection (MOI) (e.g., 0.01).[5]
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a specified period (e.g., 3-7 days).
-
Supernatant Collection: At the end of the incubation, collect the cell culture supernatant.
-
p24 ELISA: Quantify the amount of p24 antigen in the supernatants using a commercial HIV-1 p24 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of p24 inhibition against the log of the this compound concentration.
Protocol 2: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cells in a 96-well plate at an optimal density (determined by a cell titration curve) in 100 µL of culture medium.[16]
-
Compound Treatment: Add various concentrations of this compound to the wells and incubate for a period equivalent to the antiviral assay (e.g., 24-72 hours). Include untreated control wells.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[16]
-
Incubation: Incubate the plate at 37°C for 2-4 hours to allow for the formation of formazan crystals.[8]
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[16]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the 50% cytotoxic concentration (CC50).
Visualizations
References
- 1. Retrocyclin, an antiretroviral theta-defensin, is a lectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The retrocyclin analogue RC-101 prevents human immunodeficiency virus type 1 infection of a model human cervicovaginal tissue construct - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reawakening Retrocyclins: Ancestral Human Defensins Active Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism through Which Retrocyclin Targets Flavivirus Multiplication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Retrocyclin: A primate peptide that protects cells from infection by T- and M-tropic strains of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. pnas.org [pnas.org]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. abcam.com [abcam.com]
- 11. ablinc.com [ablinc.com]
- 12. goldbio.com [goldbio.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. researchgate.net [researchgate.net]
- 15. Antiviral Activity of Retrocyclin RC-101, a Candidate Microbicide Against Cell-Associated HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Reduce Non-specific Binding of Retrocyclin-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of Retrocyclin-1 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to non-specific binding?
This compound is a synthetic θ-defensin peptide with potent antiviral activity, particularly against HIV-1.[1] Its structure and physicochemical properties contribute to its propensity for non-specific binding in various experimental assays. Two main factors are:
-
Cationic Nature: this compound is a cationic peptide, meaning it carries a net positive charge at physiological pH. This positive charge can lead to electrostatic interactions with negatively charged surfaces, such as standard polystyrene or glass labware, and anionic molecules within an assay system.[2][3]
-
Lectin-like Activity: this compound exhibits lectin-like properties, allowing it to bind to carbohydrate moieties (sugars) on glycoproteins and glycolipids.[1][4][5][6] This can cause non-specific binding to any glycosylated proteins present in the sample, on cell surfaces, or used as blocking agents.
Q2: I'm observing high background in my this compound ELISA. What are the likely causes?
High background in an ELISA is a common issue that can be caused by several factors when working with this compound:
-
Suboptimal Blocking: The blocking buffer may not be effectively preventing the non-specific adsorption of this compound or the detection antibodies to the microplate wells.[7][8][9]
-
Inadequate Washing: Insufficient washing between steps can leave unbound this compound or antibodies in the wells, leading to a high background signal.[7][8][10]
-
Cross-reactivity of Reagents: The antibodies used may be cross-reacting with other components in the assay.
-
Concentration of Reagents: The concentrations of the primary or secondary antibodies may be too high.[8]
Q3: My Surface Plasmon Resonance (SPR) data shows significant non-specific binding of this compound to the sensor chip. How can I address this?
Non-specific binding in SPR can obscure the true binding kinetics of your interaction of interest. For a cationic and lectin-like peptide such as this compound, common causes include:
-
Electrostatic Interactions: The positively charged this compound can interact with negatively charged sensor surfaces (e.g., carboxymethylated dextran).
-
Hydrophobic Interactions: Although primarily cationic, this compound may also have hydrophobic regions that can interact with the sensor surface.
-
Lectin-like Binding: If your ligand or any other component on the sensor surface is glycosylated, this compound may bind non-specifically through its lectin-like domain.
Q4: Can the type of plasticware I use affect my results with this compound?
Yes, the choice of plasticware can significantly impact the concentration of this compound in your solutions. Cationic peptides are known to adsorb to the surfaces of standard polystyrene and polypropylene tubes and plates.[2][11][12][13] This can lead to a substantial loss of the peptide from your working solutions, resulting in inaccurate concentrations and affecting the reproducibility of your experiments.
Troubleshooting Guides
Issue 1: High Background in ELISA
If you are experiencing high background noise in your this compound ELISA, consider the following troubleshooting strategies:
| Strategy | Recommendation | Rationale |
| Optimize Blocking Buffer | Switch to a carbohydrate-free blocking buffer. Consider using a 1-5% solution of Bovine Serum Albumin (BSA) in PBS. Avoid using non-fat dry milk as it contains glycoproteins and phosphoproteins that can interact with this compound.[5][10][14][15] | BSA is a single protein and is less likely to have glycosylations that interact with the lectin-like domain of this compound compared to the complex mixture of proteins in milk. |
| Increase Salt Concentration | Increase the NaCl concentration in your washing and antibody dilution buffers. Start with a concentration of 150 mM and titrate up to 500 mM. | The increased ionic strength helps to disrupt non-specific electrostatic interactions between the cationic this compound and negatively charged surfaces.[4] |
| Add a Non-ionic Surfactant | Include 0.05% Tween-20 in your washing and antibody dilution buffers. | Tween-20 is a mild detergent that helps to reduce hydrophobic interactions and prevent non-specific adsorption of proteins to the plate.[3] |
| Optimize Washing Steps | Increase the number of washing steps (e.g., from 3 to 5 washes) and the volume of wash buffer used for each wash. Ensure complete aspiration of the wash buffer after each step. | Thorough washing is crucial for removing unbound reagents that contribute to high background.[7][8][10] |
| Titrate Antibody Concentrations | Perform a titration experiment to determine the optimal concentration of your primary and secondary antibodies. | Using excessive antibody concentrations can lead to increased non-specific binding.[8] |
Issue 2: Non-specific Binding in SPR
To minimize non-specific binding of this compound in SPR experiments, implement the following strategies:
| Strategy | Recommendation | Rationale |
| Adjust Buffer pH | Adjust the pH of the running buffer to be close to the isoelectric point (pI) of this compound to neutralize its net charge. | Minimizing the net charge on this compound will reduce electrostatic interactions with the sensor surface. |
| Increase Ionic Strength | Increase the salt concentration (e.g., NaCl) in the running buffer. A typical starting point is 150 mM, but concentrations up to 500 mM can be tested. | Higher salt concentrations create a shielding effect that reduces charge-based interactions between this compound and the sensor surface.[16] |
| Use a Blocking Agent | Include a blocking protein like BSA (0.1-1%) in the running buffer. | BSA can help to block non-specific binding sites on the sensor surface.[17] |
| Add a Surfactant | Add a low concentration of a non-ionic surfactant, such as Tween-20 (0.005% - 0.05%), to the running buffer. | This can help to disrupt non-specific hydrophobic interactions.[3][16] |
| Surface Chemistry | If possible, use a sensor chip with a surface chemistry that is resistant to non-specific binding, such as a polyethylene glycol (PEG) brush layer. | PEG creates a hydrophilic layer that repels protein adsorption.[4][17] |
| Block Lectin Binding | If non-specific binding to a glycosylated ligand is suspected, consider adding a low concentration of a simple sugar (e.g., mannose or galactose at 10-50 mM) to the running buffer. | These sugars can act as competitive inhibitors for the lectin-like binding of this compound.[18][19] |
Issue 3: Loss of this compound due to Adsorption to Labware
To prevent the loss of this compound due to its adsorption to plastic and glass surfaces, follow these recommendations:
| Strategy | Recommendation | Rationale |
| Use Low-Binding Tubes | Whenever possible, use commercially available low-protein-binding microcentrifuge tubes and plates for preparing and storing this compound solutions.[13] | These tubes have a modified surface that minimizes protein and peptide adsorption. |
| Pre-coat Labware | Before use, pre-coat standard polypropylene or polystyrene tubes and plates with a solution of 1% BSA. Incubate for at least 1 hour at room temperature, then aspirate the solution and allow the tubes to dry.[5][12] | The BSA will coat the surface of the plastic, preventing this compound from binding. |
| Include a Carrier Protein | For long-term storage or in very dilute solutions, consider adding a carrier protein like BSA (to a final concentration of 0.1%) to your this compound solution. | The carrier protein will preferentially bind to the surfaces of the container, leaving this compound in solution. |
| Optimize Buffer Composition | Prepare and store this compound solutions in a buffer containing at least 150 mM NaCl. | The increased ionic strength can help to reduce the electrostatic interactions that cause this compound to adsorb to surfaces.[4] |
Experimental Protocols
Protocol 1: ELISA for this compound with Reduced Non-specific Binding
This protocol provides a general framework for a sandwich ELISA. All steps should be optimized for your specific antibodies and experimental setup.
-
Plate Coating:
-
Coat a 96-well high-binding microplate with 100 µL/well of capture antibody diluted in carbonate-bicarbonate buffer (pH 9.6).
-
Incubate overnight at 4°C.
-
Wash the plate 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20 and 150 mM NaCl).
-
-
Blocking:
-
Add 200 µL/well of Blocking Buffer (1% BSA in PBST with 150 mM NaCl).
-
Incubate for 2 hours at room temperature.
-
Wash the plate 3 times with Wash Buffer.
-
-
Sample and Standard Incubation:
-
Add 100 µL/well of your this compound standards and samples, diluted in Dilution Buffer (1% BSA in PBST with 150 mM NaCl).
-
Incubate for 2 hours at room temperature.
-
Wash the plate 5 times with Wash Buffer.
-
-
Detection Antibody Incubation:
-
Add 100 µL/well of biotinylated detection antibody diluted in Dilution Buffer.
-
Incubate for 1 hour at room temperature.
-
Wash the plate 5 times with Wash Buffer.
-
-
Streptavidin-HRP Incubation:
-
Add 100 µL/well of Streptavidin-HRP diluted in Dilution Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the plate 7 times with Wash Buffer.
-
-
Substrate Development and Measurement:
-
Add 100 µL/well of TMB substrate.
-
Incubate at room temperature in the dark until sufficient color develops (typically 15-30 minutes).
-
Stop the reaction by adding 50 µL/well of 1M H₂SO₄.
-
Read the absorbance at 450 nm.
-
Protocol 2: SPR Analysis of this compound Binding with Minimized Non-specific Binding
This protocol provides a general workflow for an SPR experiment. Specific parameters will need to be optimized for your instrument and interacting molecules.
-
System Priming and Equilibration:
-
Prime the system with Running Buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
For this compound, consider increasing the NaCl concentration in the running buffer to 300-500 mM to minimize electrostatic interactions.
-
-
Ligand Immobilization:
-
Activate the sensor surface (e.g., a CM5 chip) using a standard amine coupling procedure (EDC/NHS).
-
Inject the ligand at a suitable concentration in an appropriate immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5).
-
Deactivate any remaining active esters with ethanolamine.
-
-
Analyte Injection and Data Collection:
-
Inject a series of concentrations of this compound (the analyte) in running buffer over the ligand-immobilized and a reference flow cell.
-
Include a zero-concentration analyte injection (running buffer only) to serve as a baseline.
-
Monitor the binding response in real-time.
-
-
Regeneration:
-
Inject a regeneration solution (e.g., a low pH buffer like 10 mM glycine-HCl, pH 2.5) to remove the bound analyte.
-
Ensure the regeneration step is complete and does not damage the immobilized ligand.
-
-
Data Analysis:
-
Subtract the reference channel data from the active channel data.
-
Perform a buffer blank subtraction.
-
Fit the resulting sensorgrams to an appropriate binding model to determine kinetic parameters (kₐ, kₑ, and K₋).
-
Visualizations
Caption: A typical workflow for a sandwich ELISA experiment.
Caption: The experimental workflow for a Surface Plasmon Resonance (SPR) analysis.
Caption: A troubleshooting guide for addressing high non-specific binding of this compound.
References
- 1. Visualize workflows | sysPipe [systempipe.org]
- 2. vectorlabs.com [vectorlabs.com]
- 3. nicoyalife.com [nicoyalife.com]
- 4. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization and Prevention of the Adsorption of Surfactant Protein D to Polypropylene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Guide to Building a Direct Sandwich ELISA | Proteintech Group [ptglab.com]
- 8. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
- 9. affbiotech.cn [affbiotech.cn]
- 10. researchgate.net [researchgate.net]
- 11. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 12. Characterization and Prevention of the Adsorption of Surfactant Protein D to Polypropylene | PLOS One [journals.plos.org]
- 13. Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic | PLOS One [journals.plos.org]
- 14. lcms.cz [lcms.cz]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. Peptide Bioanalysis: Mitigating Matrix Interference in Preclinical and Clinical Trials - Sannova [sannova.net]
- 17. knowledge.kactusbio.com [knowledge.kactusbio.com]
- 18. Overview of the Structure–Function Relationships of Mannose-Specific Lectins from Plants, Algae and Fungi [mdpi.com]
- 19. The fine specificity of mannose-binding and galactose-binding lectins revealed using outlier motif analysis of glycan array data - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing HIV-1 Resistance to Retrocyclin-1 in Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating HIV-1 resistance to Retrocyclin-1 in long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound against HIV-1?
A1: this compound is an HIV-1 entry inhibitor.[1] Its primary mechanism involves binding to the gp41 subunit of the viral envelope glycoprotein. This interaction prevents the conformational changes necessary for the formation of the six-helix bundle, a critical step in the fusion of the viral and cellular membranes. By blocking membrane fusion, this compound effectively halts the entry of the virus into the host cell.[2]
Q2: How significant is the development of HIV-1 resistance to this compound in long-term in vitro studies?
A2: Studies involving the serial passage of HIV-1 in the presence of this compound have demonstrated that the virus develops only minimal to low-level resistance.[2][3] This typically manifests as a 5- to 10-fold increase in the IC50 value, which is significantly lower than the high-level resistance (e.g., 10,000- to 20,000-fold) observed with some other classes of antiretroviral drugs.[2]
Q3: What is the impact of this compound resistance mutations on viral fitness?
A3: A notable characteristic of HIV-1 resistance to this compound is that the mutations conferring this resistance often come at a cost to the virus's replicative capacity, a phenomenon known as a "fitness cost".[2][4][5][6] This means that the resistant viral strains may not replicate as efficiently as the wild-type virus in the absence of the drug.[2] In some instances, a mutation in the HR2 domain of gp41 has been observed to be less efficient and even codependent on the presence of RC-101 for entry.[3]
Q4: Which viral gene is primarily associated with resistance to this compound?
A4: The primary genetic determinant of resistance to this compound is the viral envelope gene (env), specifically the region encoding the gp41 protein.[3] Mutations within the heptad repeat (HR) domains of gp41 are associated with reduced susceptibility to this compound.[3]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Neutralization Assays
Symptoms:
-
High variability in IC50 values for this compound against the same viral stock across different experiments.
-
Lack of a clear dose-response curve.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Viral Stock Inconsistency | Ensure the use of a single, well-characterized viral stock with a known infectivity titer for all assays. Aliquot the viral stock to avoid repeated freeze-thaw cycles. |
| Cell Viability Issues | Regularly check the health and viability of the target cells (e.g., TZM-bl). Ensure cells are in the logarithmic growth phase and are seeded at the optimal density. |
| Assay Reagent Variability | Use freshly prepared and quality-controlled reagents. Ensure consistent concentrations of all components, including this compound and detection substrates (e.g., luciferase substrate). |
| Incorrect Data Analysis | Utilize a standardized method for calculating IC50 values, such as a four-parameter logistic regression model. Ensure that the data is normalized correctly to positive and negative controls.[7] |
Issue 2: Failure to Select for High-Level Resistance in Long-Term Cultures
Symptoms:
-
After numerous passages of HIV-1 in the presence of increasing concentrations of this compound, the observed fold-change in IC50 remains low (e.g., <10-fold).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inherent High Genetic Barrier to Resistance | This is an expected outcome based on published literature. The genetic barrier to high-level resistance to this compound appears to be intrinsically high. Continue passaging and consider extending the duration of the experiment. |
| Suboptimal Drug Concentration | Ensure that the concentration of this compound used for selection is appropriate. It should be high enough to exert selective pressure but not completely inhibit viral replication. A gradual increase in concentration with each passage is recommended. |
| Fitness Cost of Resistance Mutations | The development of high-level resistance may be constrained by a significant fitness cost.[2] Consider performing viral fitness assays to compare the replication capacity of the passaged virus with the wild-type strain. |
| Lack of Viral Diversity in Starting Population | If a clonal viral population is used, there may be insufficient genetic diversity for resistance mutations to arise. Consider starting the experiment with a more diverse viral quasispecies. |
Data Presentation
Table 1: Hypothetical Evolution of this compound IC50 Values During In Vitro Serial Passage of HIV-1
This table represents an expected trend based on published findings of low-level resistance development.
| Passage Number | This compound Concentration (µg/mL) | IC50 (µg/mL) | Fold Change vs. Wild-Type |
| 0 (Wild-Type) | 0 | 0.5 | 1.0 |
| 10 | 1.0 | 1.2 | 2.4 |
| 20 | 2.5 | 2.5 | 5.0 |
| 30 | 5.0 | 3.8 | 7.6 |
| 40 | 7.5 | 4.5 | 9.0 |
| 50 (>140 days) | 10.0 | 5.0 | 10.0 |
Table 2: Genotypic and Phenotypic Characterization of a Hypothetical this compound Resistant HIV-1 Strain
| Characteristic | Wild-Type HIV-1 | This compound Resistant HIV-1 |
| gp41 HR1 Mutation | None | Present (e.g., N-to-K substitution)[3] |
| gp41 HR2 Mutation | None | Present (e.g., E-to-K substitution)[3] |
| IC50 (µg/mL) | 0.5 | 5.0 |
| Fold Resistance | 1 | 10 |
| Relative Fitness | 1.0 | ~0.7-0.8 (Hypothetical value based on fitness cost) |
Experimental Protocols
Single-Round HIV-1 Entry Assay (TZM-bl Assay)
This assay is used to determine the inhibitory concentration (IC50) of this compound.
Methodology:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Compound Dilution: Prepare serial dilutions of this compound in cell culture medium.
-
Virus Preparation: Dilute HIV-1 Env-pseudotyped virus stock to a predetermined titer that yields a high signal-to-noise ratio in the luciferase assay.
-
Neutralization Reaction: Mix the diluted virus with the serial dilutions of this compound and incubate for 1 hour at 37°C.
-
Infection: Add the virus-compound mixture to the TZM-bl cells.
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase readings to the virus control (no compound) and cell control (no virus) wells. Calculate the IC50 value by fitting the data to a dose-response curve.
HIV-1 Fitness Competition Assay
This assay compares the replication capacity of a this compound resistant virus to the wild-type virus.
Methodology:
-
Virus Stocks: Prepare high-titer stocks of both the wild-type and the resistant HIV-1 strains.
-
Infection: Co-infect a susceptible cell line (e.g., PM1 cells) with a 1:1 mixture of the wild-type and resistant viruses at a low multiplicity of infection (MOI).
-
Serial Passage: Culture the infected cells and passage the virus every 3-4 days by transferring a fraction of the cell-free supernatant to fresh cells.
-
Sample Collection: At each passage, collect cell pellets for DNA extraction.
-
Genotyping: Amplify and sequence the gp41 region of the proviral DNA from the collected cell pellets.
-
Data Analysis: Determine the relative proportions of the wild-type and resistant genotypes at each passage. The change in the ratio of the two viruses over time reflects their relative fitness. A decrease in the proportion of the resistant virus indicates a fitness cost.[8][9][10][11][12]
Visualizations
Caption: Mechanism of HIV-1 entry and inhibition by this compound.
Caption: Experimental workflow for selecting and characterizing this compound resistant HIV-1.
References
- 1. The theta-defensin, retrocyclin, inhibits HIV-1 entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Retrocyclins and their activity against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIV-1 adapts to a retrocyclin with cationic amino acid substitutions that reduce fusion efficiency of gp41 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Fitness Cost of Mutations Associated with Human Immunodeficiency Virus Type 1 Drug Resistance Is Modulated by Mutational Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Persistence of Transmitted HIV-1 Drug Resistance Mutations Associated with Fitness Costs and Viral Genetic Backgrounds | PLOS Pathogens [journals.plos.org]
- 6. The Fitness Cost of Mutations Associated with Human Immunodeficiency Virus Type 1 Drug Resistance Is Modulated by Mutational Interactions | Scilit [scilit.com]
- 7. Dose–response curve slope is a missing dimension in the analysis of HIV-1 drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Pairwise Growth Competition Assay for Determining the Replication Fitness of Human Immunodeficiency Viruses | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Viral competition assay to assess the role of HIV-1 proteins in immune evasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pairwise growth competition assay for determining the replication fitness of human immunodeficiency viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Delivery and Retention of Retrocyclin-1 in Tissue Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with Retrocyclin-1 and its analogs.
General Troubleshooting
This section addresses common issues related to peptide drug delivery that are also relevant for this compound.
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Low bioavailability of this compound in tissue models. | 1. Enzymatic Degradation: Peptides are susceptible to degradation by proteases present in tissue culture media or the tissue itself.[1][2][3] 2. Low Membrane Permeability: The size and charge of this compound may hinder its ability to cross cell membranes.[1][4] 3. Poor Formulation: The delivery vehicle may not be optimized for peptide release and stability. | 1. Incorporate protease inhibitors in the experimental setup where appropriate. 2. Consider the use of penetration enhancers or formulate this compound into delivery systems like nanoparticles or films to improve uptake.[5] 3. Optimize the formulation for sustained release and protection of the peptide. Quick-dissolving films have been shown to be effective for the analog RC-101.[5][6] |
| High variability in experimental results between tissue samples. | 1. Donor Variability: Biological differences between tissue donors can lead to variations in tissue architecture, enzyme levels, and cellular composition. 2. Inconsistent Tissue Handling: Differences in tissue collection, processing, and culture can affect tissue viability and experimental outcomes. | 1. Increase the number of tissue donors to account for biological variability and ensure statistically significant results. 2. Standardize all tissue handling procedures, from collection to the experimental endpoint. |
| Immunogenicity concerns with this compound. | Peptides can sometimes elicit an immune response, which can affect their efficacy and lead to adverse effects.[1] | Although this compound is derived from a human pseudogene, it's important to monitor for inflammatory responses in tissue models. Assays for pro-inflammatory cytokines (e.g., IL-6, IL-8) can be performed. Studies with RC-101 have shown no induction of inflammatory cytokines in cervicovaginal tissue models.[7][8] |
This compound Delivery & Retention: Troubleshooting
This section focuses on specific issues related to the delivery and retention of this compound in tissue models.
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Film formulation containing this compound dissolves too quickly/slowly. | The polymer composition and thickness of the film dictate its dissolution rate.[5] | Adjust the concentration and type of polymer (e.g., polyvinyl alcohol) used in the film formulation to achieve the desired dissolution profile.[5] |
| Inconsistent adhesion of the film formulation to the tissue surface. | The surface properties of the tissue and the film, as well as the presence of mucus, can affect adhesion. | Ensure the tissue surface is moist but free of excess fluid before applying the film. Consider incorporating mucoadhesive polymers into the formulation. |
| Low retention of this compound in the tissue over time. | 1. Rapid Clearance: The peptide may be cleared from the tissue through diffusion or degradation. 2. Binding to Serum Proteins: If serum is used in the culture medium, this compound may bind to serum glycoproteins, reducing its availability to the tissue. | 1. Utilize a sustained-release formulation, such as a polymeric film, to prolong the presence of the peptide in the tissue.[5][7] 2. Whenever possible, conduct experiments in serum-free media. If serum is required, be aware of its potential to bind to this compound and consider this in the interpretation of results. |
| Discrepancy between in vitro and ex vivo efficacy. | The tissue microenvironment in an ex vivo model is more complex than a cell-based in vitro assay, with physical barriers and a higher concentration of potential binding partners and degrading enzymes. This often necessitates a higher concentration of the therapeutic agent to achieve the same effect.[5] | This is an expected outcome. It is important to determine the effective concentration in the more biologically relevant ex vivo model. For example, the IC90 for an RC-101 film was found to be about 10-fold higher in an ex vivo model compared to an in vitro model.[5][6] |
| This compound stability is compromised in the presence of certain biological fluids. | The composition of biological fluids, such as vaginal fluid, can vary. For instance, vaginal fluid from individuals with bacterial vaginosis (BV) may have a different pH and enzymatic profile, which can affect peptide stability. RC-101 was found to be less stable in vaginal fluid from subjects with BV. | When testing in the presence of biological fluids, consider the health status of the donor. Advanced formulation strategies may be needed to protect the peptide in environments with altered pH or higher enzymatic activity. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound against HIV-1?
A1: this compound is an HIV-1 entry inhibitor. It acts by binding to viral glycoprotein gp120 and the host cell's CD4 receptor. This interaction is thought to prevent the conformational changes in gp120 that are necessary for binding to the co-receptor and subsequent fusion of the viral and cellular membranes, which is mediated by the gp41 protein. Specifically, it is believed to block the formation of the six-helix bundle in gp41, a critical step for membrane fusion.[3]
Q2: How can I quantify the amount of this compound retained in my tissue model?
A2: A quantitative immuno-dot blot assay can be used. This involves extracting the peptide from the tissue, apical washes, and underlying media, followed by spotting onto a membrane and detection with a specific anti-Retrocyclin-1 antibody.[1] Alternatively, methods like High-Performance Liquid Chromatography (HPLC) or an Enzyme-Linked Immunosorbent Assay (ELISA) can be developed for quantification.
Q3: What are the key assays to determine the efficacy of this compound in an ex vivo HIV-1 infection model?
A3: The primary efficacy readouts are the inhibition of viral replication. This can be measured by:
-
HIV-1 p24 Antigen ELISA: This assay quantifies the amount of the viral core protein p24 in the culture supernatant, which is a marker of viral production.
-
Quantitative Real-Time PCR (qPCR): This method measures the amount of HIV-1 proviral DNA in the tissue, indicating the number of cells that have been successfully infected.
Q4: How do I assess the cytotoxicity of this compound in my tissue model?
A4: Cytotoxicity can be assessed using standard assays that measure cell viability and membrane integrity:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
LDH Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, indicating a loss of membrane integrity.[7] Studies on the analog RC-101 have shown no cytotoxicity in cervical tissue models.[8]
Q5: What are some important considerations when working with ex vivo tissue models?
A5: Ex vivo tissue models, such as cervical or cervicovaginal explants, provide a more physiologically relevant system than cell cultures. However, it is crucial to:
-
Maintain tissue viability throughout the experiment.
-
Use tissue from multiple donors to account for biological variability.
-
Carefully handle and process the tissue to preserve its structural and functional integrity.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on the this compound analog, RC-101.
Table 1: In Vitro and Ex Vivo Efficacy of RC-101 Film Formulation [2][4]
| Assay Type | Metric | Value (μM) |
| In Vitro (PBMC assay) | IC50 | 1.3 |
| In Vitro (PBMC assay) | IC90 | 5.0 |
| Ex Vivo (Human ectocervical tissue) | IC90 | 57.5 |
Table 2: Stability of RC-101 in Solution [6]
| Condition | Stability |
| Temperature | Stable at 25°C and 37°C. |
| pH | Stable at pH 3, 4, and 7. |
| Oxidation | Less than 10% reduction after 24 hours in high concentrations of hydrogen peroxide. |
| Human Vaginal Fluid (HVF) | Detected up to 48 hours after incubation with normal HVF. Stability is compromised in HVF from individuals with bacterial vaginosis. |
Table 3: Retention of Topically Applied RC-101 in Cervicovaginal Tissue Model [1]
| Time Point | Amount of RC-101 Recovered (as % of total applied) |
| Day 1 | ~100% (in tissue and apical wash) |
| Day 9 | Peptide was still detectable within the tissue. |
| Note: In this study, RC-101 was not detected in the underlying medium, suggesting it did not cross the epithelial barrier. |
Experimental Protocols
Protocol 1: Delivery of this compound Film Formulation to Ex Vivo Cervical Tissue and Assessment of Efficacy
This protocol is adapted from studies on the this compound analog, RC-101.[2][4][8]
1. Preparation of Ex Vivo Cervical Tissue Culture: a. Obtain fresh cervical tissue from hysterectomy specimens under appropriate ethical guidelines. b. Dissect the tissue into smaller explants (e.g., 3x3 mm). c. Place the explants on a collagen sponge or in a transwell system with the epithelial side facing up. d. Culture the tissue in a suitable medium, often at the air-liquid interface.
2. Application of this compound Film: a. Prepare a polyvinyl-alcohol-based film containing a known concentration of this compound (e.g., 100 µ g/film ). b. Gently place the film onto the apical surface of the cervical tissue explant.
3. HIV-1 Infection: a. After a predetermined incubation period with the this compound film, challenge the tissue with a known titer of HIV-1 (e.g., R5 or X4 tropic strains). b. Incubate for a set period (e.g., 24-72 hours) to allow for infection.
4. Assessment of Anti-HIV-1 Efficacy: a. p24 Antigen ELISA: i. Collect the culture supernatant at various time points post-infection. ii. Quantify the p24 antigen concentration using a commercial ELISA kit according to the manufacturer's instructions. iii. Compare the p24 levels in this compound-treated tissues to untreated, infected controls. b. Quantitative Real-Time PCR for Proviral DNA: i. At the end of the experiment, harvest the tissue explants. ii. Extract total DNA from the tissue. iii. Perform qPCR using primers specific for a conserved region of the HIV-1 genome (e.g., LTR or gag). iv. Normalize the HIV-1 DNA copy number to a housekeeping gene (e.g., β-actin) to determine the number of infected cells. v. Compare the proviral DNA load in treated versus untreated tissues.
Protocol 2: Quantification of this compound Retention in Tissue Models
This protocol is based on the methodology used for RC-101.[1]
1. Application and Incubation: a. Apply a known amount of this compound (in solution or as a formulation) to the apical surface of the tissue model. b. At various time points (e.g., 1, 3, 6, 9 days), collect the apical wash, the underlying culture medium, and the tissue itself.
2. Sample Extraction: a. To each sample (tissue, apical wash, medium), add 5 volumes of 10% acetic acid. b. Vortex vigorously for 20 minutes to extract the peptide. c. Centrifuge at high speed (e.g., 20,000 x g) for 10 minutes to pellet insoluble material. d. Transfer the supernatant to a new tube and dry it using a speed vacuum. e. Resuspend the dried extract in a small volume of 0.1% acetic acid.
3. Quantitative Immuno-Dot Blot: a. Create a standard curve by spotting known concentrations of this compound onto a nitrocellulose or PVDF membrane. b. Spot the resuspended extracts from the experimental samples onto the same membrane. c. Allow the membrane to dry completely. d. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBS-T) for 1 hour. e. Incubate with a primary antibody specific for this compound overnight at 4°C. f. Wash the membrane and incubate with a peroxidase-conjugated secondary antibody for 1 hour at room temperature. g. Develop the blot using a chemiluminescent substrate. h. Capture the image and perform densitometry analysis to quantify the amount of this compound in each sample by comparing the signal intensity to the standard curve.
Visualizations
Caption: Experimental workflow for evaluating this compound in tissue models.
Caption: Mechanism of HIV-1 entry and inhibition by this compound.
References
- 1. The retrocyclin analogue RC-101 prevents human immunodeficiency virus type 1 infection of a model human cervicovaginal tissue construct - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation development of retrocyclin 1 analog RC-101 as an anti-HIV vaginal microbicide product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HIV-1 gp41 six-helix bundle formation occurs rapidly after the engagement of gp120 by CXCR4 in the HIV-1 Env-mediated fusion process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formulation Development of Retrocyclin 1 Analog RC-101 as an Anti-HIV Vaginal Microbicide Product - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanism of HIV-1 gp120 mutations that reduce CD4 binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preformulation and stability in biological fluids of the retrocyclin RC-101, a potential anti-HIV topical microbicide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cervico-vaginal tissue ex vivo as a model to study early events in HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
minimizing cytotoxicity of Retrocyclin-1 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Retrocyclin-1. Our goal is to help you minimize potential cytotoxicity, particularly at high concentrations, and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a synthetic θ-defensin, a class of small, cyclic antimicrobial peptides. Although the gene for this compound exists in humans, a premature stop codon prevents its natural expression. The synthetic peptide has shown potent activity against a broad range of viruses, including HIV-1, by preventing viral entry into host cells. Its primary application in research is as a potential topical microbicide to prevent sexually transmitted infections.
Q2: Is this compound cytotoxic at high concentrations?
Generally, this compound and its analog RC-101 are considered to have minimal cytotoxicity to a wide variety of human cell lines and tissues at concentrations effective for antiviral activity.[1][2] Studies have reported little to no toxicity even at concentrations as high as 100-200 μg/mL.[3][4] However, as with any peptide, very high concentrations may lead to off-target effects and potential cytotoxicity depending on the cell type and experimental conditions.
Q3: What are the common signs of cytotoxicity in cell culture experiments with this compound?
Common indicators of cytotoxicity include a significant decrease in cell viability and proliferation, changes in cell morphology (e.g., rounding, detachment from the culture surface), and an increase in markers of cell membrane damage, such as lactate dehydrogenase (LDH) release.
Q4: How can I minimize the potential for cytotoxicity when using this compound at high concentrations?
To minimize cytotoxicity, it is crucial to:
-
Determine the optimal concentration: Conduct a dose-response experiment to find the lowest effective concentration for your specific application.
-
Use high-quality, pure peptide: Impurities from synthesis can contribute to cytotoxicity.
-
Ensure proper solubilization: Poorly dissolved peptide can form aggregates that may be more toxic to cells.
-
Consider the formulation: For in vivo or ex vivo studies, formulating this compound in a suitable delivery vehicle, such as a hydrogel or film, can help maintain its stability and reduce local high concentrations.[5][6]
Q5: Are there any known analogs of this compound with lower cytotoxicity?
RC-101 is a well-studied analog of this compound that was developed to have enhanced activity and has also demonstrated a favorable safety profile with low cytotoxicity in various models.[1][7][8]
Troubleshooting Guides
Issue 1: Unexpectedly high cytotoxicity observed in our cell line.
| Possible Cause | Troubleshooting Step |
| Peptide Aggregation | Ensure complete solubilization of the lyophilized peptide. Use the recommended solvent (e.g., sterile, nuclease-free water or a buffer appropriate for your experiment). Briefly vortex and centrifuge the stock solution before use. Consider passing the solution through a 0.22 µm filter if aggregation is suspected. |
| Sub-optimal Peptide Concentration | Perform a thorough dose-response curve to determine the EC50 (half-maximal effective concentration) for antiviral activity and the CC50 (half-maximal cytotoxic concentration) for your specific cell line. Aim to work well below the CC50. |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to peptides. If possible, test the cytotoxicity of this compound on a control cell line known to be robust. If your cell line is particularly sensitive, consider shorter incubation times or lower seeding densities. |
| Contamination | Rule out microbial contamination of your cell culture or peptide stock, which can cause cell death. Test your cultures for mycoplasma. |
| Assay Interference | Some components in the cell culture medium (e.g., serum proteins, phenol red) can interfere with cytotoxicity assays. When performing assays like the MTT assay, it is often recommended to use serum-free medium during the incubation with the reagent. |
Issue 2: Inconsistent results in cytotoxicity assays.
| Possible Cause | Troubleshooting Step |
| Variable Cell Seeding Density | Ensure a consistent number of cells are seeded in each well of your assay plate. Uneven cell distribution can lead to high variability. Use a hemocytometer or an automated cell counter for accurate cell counts. |
| Edge Effects in Assay Plates | The outer wells of a microplate are more prone to evaporation, which can concentrate the peptide and affect cell viability. To minimize this, avoid using the outermost wells for experimental samples and instead fill them with sterile medium or PBS. |
| Incomplete Solubilization of Formazan Crystals (MTT Assay) | After the incubation with MTT reagent, ensure the formazan crystals are completely dissolved in the solubilization buffer. Incomplete solubilization will lead to inaccurate absorbance readings. Gently mix the plate on an orbital shaker. |
| Variable Incubation Times | Adhere strictly to the recommended incubation times for both the peptide treatment and the cytotoxicity assay itself. |
Quantitative Data Summary
The following tables summarize the cytotoxic and effective concentrations of this compound and its analog RC-101 from various studies.
Table 1: Cytotoxicity of this compound and RC-101 in different cell lines.
| Peptide | Cell Line | Assay | Concentration | Observed Effect | Reference |
| This compound | ME-180 (cervical epithelial) | Not specified | 100-200 µg/mL | Minimal cytotoxicity | [3] |
| This compound | H9 (CD4+ T lymphocytes) | Not specified | 100-200 µg/mL | Minimal cytotoxicity | [3] |
| RC-101 | ME-180 / H9 (co-culture) | Viability Assay | 10 µg/mL | ≥90% cell viability | [7][9] |
| RC-101 | PBMCs | Viability Assay | Not specified | No toxicity observed at effective antiviral concentrations | [7] |
| RC-101 | Cervical Tissue | Immunostaining, Cytokine Measurement | Not specified | No cytotoxicity or pro-inflammatory response | [1][8] |
Table 2: Effective Antiviral Concentrations of RC-101.
| Virus | Assay Type | IC50 / IC90 | Reference |
| HIV-1 (CXCR4-tropic) | Cell-cell transmission | IC50: 2.6 µg/mL | [9] |
| HIV-1 (CCR5-tropic) | Cell-cell fusion | IC50: 0.33 µg/mL | [7] |
| HIV-1 (various primary isolates) | In vitro PBMC assay | IC50: <1.25 µg/mL | [5] |
| HIV-1 (formulated in film) | In vitro PBMC assay | IC50: 1.3 µM | [5] |
| HIV-1 (formulated in film) | Ex vivo cervical tissue | IC90: 57.5 µM | [5] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures and is used to assess cell metabolic activity as an indicator of cell viability.[9][10]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Remove the culture medium and add fresh medium containing various concentrations of this compound. Include untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
After the incubation, add 10 µL of MTT solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Calculate cell viability as a percentage of the untreated control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures the release of LDH from damaged cells into the culture supernatant, an indicator of compromised cell membrane integrity.[11][12]
Materials:
-
Commercially available LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and dye)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and treat with various concentrations of this compound as described for the MTT assay.
-
Include the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Cells treated with a lysis buffer provided in the kit.
-
Background control: Medium without cells.
-
-
After the treatment period, centrifuge the plate at 250 x g for 10 minutes.
-
Carefully transfer a specific volume of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).
-
Calculate cytotoxicity as a percentage of the maximum LDH release, after subtracting background values.
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Factors influencing peptide cytotoxicity and mitigation.
References
- 1. Retrocyclin RC-101 blocks HIV-1 transmission across cervical mucosa in an Organ Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retrocyclins and their activity against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retrocyclin: A primate peptide that protects cells from infection by T- and M-tropic strains of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Formulation Development of Retrocyclin 1 Analog RC-101 as an Anti-HIV Vaginal Microbicide Product - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation development of retrocyclin 1 analog RC-101 as an anti-HIV vaginal microbicide product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiviral Activity of Retrocyclin RC-101, a Candidate Microbicide Against Cell-Associated HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Retrocyclin RC-101 blocks HIV-1 transmission across cervical mucosa in an organ culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Reawakening Retrocyclins: Ancestral Human Defensins Active Against HIV-1 | PLOS Biology [journals.plos.org]
- 12. Reawakening Retrocyclins: Ancestral Human Defensins Active Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
dealing with Retrocyclin-1 aggregation in experimental setups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Retrocyclin-1. The information provided aims to address common challenges related to peptide aggregation in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is aggregation a concern?
A1: this compound is a synthetic theta-defensin peptide with potent antiviral activity, particularly against HIV-1.[1][2] While its mechanism of action involves forming patch-like aggregates on the surface of target cells, uncontrolled aggregation in stock solutions or during experiments can lead to precipitation, loss of activity, and inaccurate quantification.[3] Understanding and controlling aggregation is therefore critical for obtaining reliable and reproducible experimental results.
Q2: What are the main factors that influence this compound aggregation?
A2: Like many peptides, this compound aggregation is influenced by several factors, including:
-
pH: this compound is a cationic peptide and its stability is pH-dependent. It has been shown to be stable at acidic to neutral pH (pH 3-7).[4]
-
Concentration: Higher concentrations of the peptide can increase the likelihood of aggregation.
-
Temperature: While stable at 25°C and 37°C, elevated temperatures can promote aggregation.[4]
-
Buffer composition: The type and ionic strength of the buffer can significantly impact solubility and aggregation.
-
Freeze-thaw cycles: Repeated freezing and thawing of stock solutions can induce aggregation.
Q3: How can I visually identify aggregation in my this compound solution?
A3: Aggregation can manifest as visible particulate matter, cloudiness, or precipitation in the solution. However, smaller, soluble aggregates may not be visible to the naked eye. Therefore, it is crucial to use analytical techniques to detect and quantify aggregates.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Visible precipitate in stock solution upon reconstitution. | - Improper solubilization technique.- Peptide concentration is too high for the chosen solvent.- The pH of the solvent is close to the isoelectric point (pI) of this compound. | - Follow the recommended solubilization protocol (see Experimental Protocols).- Try dissolving the peptide in a small amount of organic solvent (e.g., DMSO) before adding the aqueous buffer.- Use a buffer with a pH of at least one unit away from the pI. For the cationic this compound, an acidic buffer (e.g., 0.1% acetic acid) is often effective. |
| Loss of antiviral activity in my experiments. | - Aggregation has led to a decrease in the concentration of active, monomeric peptide.- The aggregates formed are not biologically active in the specific assay. | - Characterize the aggregation state of your this compound solution using techniques like DLS or SEC (see Experimental Protocols).- Prepare fresh solutions for each experiment to minimize storage-related aggregation.- Optimize the formulation by screening different buffers and excipients to improve stability. |
| Inconsistent results between experiments. | - Variable levels of aggregation in different batches of this compound solution.- Aggregation occurring during the experiment itself. | - Standardize your solubilization and handling procedures.- Always quantify the peptide concentration after solubilization and before use.- Monitor for aggregation at different time points during your experiment, especially for longer incubation periods. |
| Difficulty dissolving the lyophilized peptide. | - The peptide is highly hydrophobic or has a tendency to form strong intermolecular interactions. | - Use sonication to aid dissolution.[5]- Try dissolving in a small volume of an organic solvent like DMSO or acetonitrile first, then slowly add the aqueous buffer while vortexing.[5]- For stubborn aggregates, consider using a denaturant like 6M guanidine hydrochloride, followed by removal via dialysis or buffer exchange. |
Quantitative Data Summary
Table 1: Stability of this compound (RC-101) under different conditions.
| Condition | pH | Temperature (°C) | Stability | Reference |
| Phosphate Buffer | 3, 4, 7 | 25, 37 | Stable | [4] |
| Phosphate Buffer | 12 | Not specified | Significant decrease in concentration | [4] |
| Water | Not specified | 65 | Degradation observed | [4] |
Table 2: Formulation of a this compound (RC-101) containing film.
| Component | Function | Reference |
| Polyvinyl-alcohol | Film-forming polymer | [6] |
| RC-101 | Active Pharmaceutical Ingredient | [6] |
Experimental Protocols
Protocol 1: Solubilization of Lyophilized this compound
-
Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.
-
Initial Solubilization: For a stock solution, add a small amount of sterile, distilled water or 0.1% acetic acid to the vial to achieve a high concentration (e.g., 1-5 mg/mL).
-
Vortexing: Vortex the vial gently for 1-2 minutes to aid dissolution.
-
Sonication (Optional): If the peptide does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[5]
-
Dilution: Further dilute the stock solution to the desired working concentration using the appropriate sterile buffer for your experiment. It is recommended to add the peptide stock solution to the buffer in a drop-wise manner while vortexing to prevent localized high concentrations that can promote aggregation.
-
Quantification: After solubilization, it is crucial to determine the accurate concentration of the peptide solution using a suitable method such as UV-Vis spectrophotometry at 280 nm or a peptide quantification assay.
Protocol 2: Detection and Quantification of Aggregates by Dynamic Light Scattering (DLS)
-
Sample Preparation: Prepare the this compound solution in the desired buffer at the concentration to be tested. Filter the sample through a 0.22 µm syringe filter to remove any dust or large particles.[7]
-
Instrument Setup: Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions.
-
Cuvette Preparation: Clean the cuvette thoroughly with filtered, deionized water and then with the experimental buffer. Ensure there are no bubbles in the cuvette.
-
Measurement: Pipette the filtered this compound sample into the clean cuvette. Place the cuvette in the instrument and allow the temperature to equilibrate.
-
Data Acquisition: Perform the DLS measurement according to the instrument's software instructions. The software will analyze the fluctuations in scattered light to determine the size distribution of particles in the solution.
-
Data Analysis: Analyze the resulting size distribution profile. The presence of large particles or a high polydispersity index (PDI) can indicate aggregation.
Protocol 3: Analysis of Soluble Aggregates by Size Exclusion Chromatography (SEC)
-
System Preparation: Equilibrate the SEC column with the mobile phase (e.g., phosphate-buffered saline, pH 7.4) at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: Prepare the this compound solution and filter it through a 0.22 µm syringe filter.
-
Injection: Inject a defined volume of the filtered sample onto the SEC column.
-
Chromatography: The separation occurs based on the hydrodynamic volume of the molecules. Larger aggregates will elute first, followed by oligomers, and then the monomeric peptide.
-
Detection: Monitor the elution profile using a UV detector at 280 nm.
-
Analysis: Analyze the chromatogram to identify and quantify the different species. The area under each peak corresponds to the relative amount of that species.
Protocol 4: Thioflavin T (ThT) Assay for Fibrillar Aggregates
-
Reagent Preparation:
-
Prepare a stock solution of Thioflavin T (ThT) in a suitable buffer (e.g., 1 mM ThT in PBS, pH 7.4). Filter the solution through a 0.2 µm filter.[8]
-
Prepare the this compound samples to be tested in the desired buffer.
-
-
Assay Setup:
-
In a black, clear-bottom 96-well plate, add your this compound samples.
-
Add the ThT working solution to each well to a final concentration of approximately 10-25 µM.
-
Include appropriate controls: buffer with ThT only (blank) and a known amyloid-forming peptide as a positive control.
-
-
Incubation and Measurement:
-
Data Analysis: An increase in fluorescence intensity over time indicates the formation of β-sheet-rich fibrillar aggregates.
Visualizations
Caption: Workflow for preparing and analyzing this compound for aggregation.
Caption: Proposed mechanism of this compound's anti-HIV-1 activity.
References
- 1. Expression and characterization of antimicrobial peptides Retrocyclin-101 and Protegrin-1 in chloroplasts to control viral and bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The retrocyclin analogue RC-101 prevents human immunodeficiency virus type 1 infection of a model human cervicovaginal tissue construct - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retrocyclin: a primate peptide that protects cells from infection by T- and M-tropic strains of HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preformulation and stability in biological fluids of the retrocyclin RC-101, a potential anti-HIV topical microbicide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. Formulation Development of Retrocyclin 1 Analog RC-101 as an Anti-HIV Vaginal Microbicide Product - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.cbc.osu.edu [research.cbc.osu.edu]
- 8. Thioflavin T spectroscopic assay [assay-protocol.com]
- 9. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq [stressmarq.com]
enhancing the specificity of Retrocyclin-1 for viral glycoproteins
Welcome to the Technical Support Center for Retrocyclin-1 Research. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to enhance the specificity of this compound for viral glycoproteins.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound against viruses like HIV-1?
A: this compound is an 18-residue cyclic peptide that inhibits viral entry into host cells.[1] Its primary mechanism involves binding to viral envelope glycoproteins, specifically gp120 and gp41 of HIV-1, as well as host cell surface glycoproteins like CD4.[2][3][4] This binding activity disrupts the conformational changes required for the fusion of the viral and cellular membranes.[2][5] Specifically, this compound is known to interfere with the formation of the six-helix bundle in gp41, a critical step for membrane fusion.[5][6] Its ability to bind to carbohydrate moieties (glycans) on these proteins classifies it as a lectin, and this property is integral to its antiviral function.[2][3]
Q2: Why is a key research goal?
A: While this compound has potent antiviral activity, it also binds to host cell surface molecules like CD4 and galactosylceramide.[3][4] Enhancing its specificity for viral glycoproteins, such as HIV-1 gp120/gp41, over host proteins could lead to several advantages:
-
Increased Potency: A higher affinity for viral targets could result in lower effective concentrations (IC50), increasing the peptide's therapeutic index.
-
Reduced Off-Target Effects: Minimizing interaction with host cell receptors could reduce the potential for unintended biological effects or cytotoxicity.
-
Overcoming Resistance: Developing variants with enhanced binding may help overcome potential viral resistance mechanisms.[2]
Q3: What is RC-101, and how does it differ from the native this compound (RC-1)?
A: RC-101 is a rationally designed analog of this compound.[2] In an effort to improve antiviral potency, researchers performed mutagenesis studies.[2] They found that while replacing any of the four arginine residues in this compound abrogated its activity, a charge-conservative substitution of one arginine with a lysine resulted in RC-101.[2] This single amino acid change leads to a significant increase in anti-HIV-1 potency.[2] For instance, RC-101 binds to gp120 with up to 25-fold greater affinity than the parent this compound molecule.[2]
Q4: Which molecular interactions are most critical for this compound's antiviral activity?
A: The antiviral activity of this compound is dependent on several key interactions:
-
Lectin-like Binding: It binds to both N-linked and O-linked glycans on viral and host glycoproteins.[3][7] Removal of these sugar groups prevents retrocyclin binding.[2]
-
Electrostatic Interactions: The cationic nature of retrocyclin, due to its arginine residues, is critical. It is believed to interact with negatively charged domains on the gp41 heptad repeat (HR2) region.[2]
-
Structural Integrity: The cyclic structure and the three internal disulfide bonds are essential for its activity. Linear or non-cyclized versions of the peptide are ineffective at binding to gp120 or CD4.[3]
Q5: Can this compound be produced endogenously in human cells?
A: Humans possess the gene for retrocyclin, but it exists as a pseudogene due to a premature stop codon in the signal sequence, which prevents its translation.[2][8] However, studies have shown that this stop codon can be bypassed. Transfecting human cells with repaired retrocyclin genes allows for the expression of functional, correctly folded peptides.[9] Furthermore, treatment with aminoglycosides can induce a "read-through" of the premature stop codon, restoring the production of bioactive retrocyclin peptide in human epithelial cells and tissues.[9]
Data Presentation
Table 1: Binding Affinities of this compound and Analogs to HIV-1 Related Glycoproteins
| Peptide | Target Glycoprotein | Binding Affinity (Kd) | Citation |
| This compound | HIV-1 gp120 | 35.4 nM | [3][4] |
| This compound | Host CD4 | 31.0 nM | [3][4] |
| This compound | Galactosylceramide | 24.1 nM | [3][4] |
| This compound | HIV-1 gp41 | 68.0 nM | [2] |
| RC-101 | HIV-1 gp120 | ~1.4 nM (Up to 25x higher than RC-1) | [2] |
| RC-101 | Galactosylceramide | 20-30 nM (Identical to RC-1) | [2] |
Table 2: In Vitro Antiviral Activity of RC-101 Against HIV-1
| Assay Type | HIV-1 Strain/Tropism | Metric | Value | Citation |
| TZM-bl Cell Assay | HIV-1BaL (R5-tropic) | IC50 | 1.3 µM | [5] |
| TZM-bl Cell Assay | HIV-1BaL (R5-tropic) | IC90 | 3.0 µM | [5] |
| Cell-Cell Transmission | HIV-1SK1 (X4-tropic) | IC50 | 2.6 µg/ml | [10] |
| Primary Isolate Panel | 27 Primary HIV-1 Isolates | IC50 | <1.25 µg/ml (0.66 µM) | [5] |
Troubleshooting Guides
Problem: We are observing low or inconsistent antiviral activity with our synthetic retrocyclin analog.
Possible Cause & Solution
-
Question 1: Have you confirmed the correct folding and disulfide bonding of the peptide?
-
The cyclic structure and three disulfide bonds are critical for activity.[3] Incorrect folding will render the peptide inactive.
-
Solution: Use mass spectrometry to confirm the correct mass (indicating cyclization and bond formation) and circular dichroism to verify the secondary structure.[11] Compare your results to a known active standard.
-
-
Question 2: Is the peptide degrading in your assay medium?
-
While generally stable, peptides can be susceptible to proteases in serum-containing media. Retrocyclins are extensively bound by components in serum, which can reduce direct activity.[12]
-
Solution: Perform stability studies of your peptide in the specific cell culture medium you are using.[11] Consider performing initial assays in serum-free media to establish baseline activity.[12] Also, note that stability can be compromised in certain biological fluids, like those from individuals with bacterial vaginosis.[11]
-
-
Question 3: Is the viral inoculum or cell density optimal?
Problem: Our Surface Plasmon Resonance (SPR) experiments show high non-specific binding.
Possible Cause & Solution
-
Question 1: Is your reference surface properly blocked?
-
Retrocyclins are cationic and can bind non-specifically to negatively charged surfaces.
-
Solution: Ensure your reference flow cell is properly derivatized and blocked (e.g., with BSA).[14] Always perform reference subtraction to correct for non-specific binding and bulk refractive index changes.
-
-
Question 2: Are you using an appropriate running buffer?
-
The ionic strength of the running buffer can influence non-specific electrostatic interactions.
-
Solution: Increase the salt concentration (e.g., NaCl) in your running buffer to minimize non-specific binding. Include a small amount of surfactant (e.g., P20) to prevent non-specific hydrophobic interactions.
-
Problem: The retrocyclin analog is showing cytotoxicity at concentrations required for antiviral activity.
Possible Cause & Solution
-
Question 1: Have you performed a standard cytotoxicity assay?
-
It is crucial to differentiate between true antiviral activity and cell death.
-
Solution: Run a parallel cytotoxicity assay (e.g., MTT or Trypan Blue exclusion) using the same cell line, drug concentrations, and incubation times as your antiviral assay.[8] This will allow you to determine the therapeutic index (ratio of cytotoxic concentration to effective concentration).
-
-
Question 2: Could the modifications be increasing membrane disruption?
-
Enhancing cationic charge or hydrophobicity to increase binding can sometimes lead to general membrane-disrupting activity, causing toxicity.
-
Solution: If toxicity is observed, consider designing new analogs with a better balance between charge, hydrophobicity, and specific binding. The goal is to enhance affinity for the glycoprotein target without increasing general membrane permeabilization.
-
Experimental Protocols
Protocol 1: HIV-1 Antiviral Activity Assay (p24 ELISA)
This protocol is adapted from methods used to test retrocyclin's efficacy against HIV-1 infection in primary human cells.[13]
-
Cell Preparation:
-
Isolate primary human CD4+ peripheral blood mononuclear cells (PBMCs).
-
Resuspend cells at approximately 106 cells/mL in RPMI 1640 medium supplemented with 10% Fetal Calf Serum (FCS) and 50 units/mL of IL-2.
-
-
Peptide Treatment:
-
Add the this compound analog to the cell suspension at various final concentrations (e.g., 0.1, 1, 10, 20 µg/mL). Include a no-peptide control.
-
Incubate the cells at 37°C for 3 hours.
-
-
Viral Challenge:
-
Challenge the cells with an HIV-1 inoculum (e.g., strain IIIB or JR-CSF) at a multiplicity of infection (MOI) of 10-2 TCID50 per cell.
-
Incubate for an additional 3 hours at 37°C.
-
-
Wash and Culture:
-
Wash the cells twice with fresh medium to remove unbound virus and peptide.
-
Resuspend the cells at 5 x 105 cells per well in 2 mL of medium in a 24-well plate. The medium should again contain the respective final concentrations of the retrocyclin analog.
-
-
Quantification of Viral Replication:
-
Culture the cells for 9-12 days.
-
Collect supernatant samples every 3 days.
-
Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit.
-
Inhibition is calculated by comparing the p24 levels in treated wells to the no-peptide control wells.
-
Protocol 2: Binding Affinity Analysis by Surface Plasmon Resonance (SPR)
This protocol outlines the steps to measure the binding of this compound to immobilized viral glycoproteins.[3]
-
Chip Preparation:
-
Immobilize the target glycoprotein (e.g., recombinant HIV-1 gp120) onto a CM5 sensor chip using standard amine coupling chemistry. Aim for a density that will provide a good signal without mass transport limitations.
-
Prepare a reference flow cell by performing the same amine coupling chemistry but without the protein (or by immobilizing an irrelevant protein like BSA).[14]
-
-
Analyte Preparation:
-
Prepare a dilution series of the this compound analog in a suitable running buffer (e.g., HBS-EP). Concentrations should span the expected Kd (e.g., from 1 nM to 500 nM).
-
-
Binding Measurement:
-
Inject the retrocyclin samples over both the target and reference flow cells at a constant flow rate (e.g., 50 µL/min).[12]
-
Record the association phase during the injection and the dissociation phase during the subsequent buffer flow.
-
Regenerate the chip surface between cycles using a pulse of a low pH buffer (e.g., glycine-HCl, pH 2.5) if necessary, ensuring the immobilized protein is stable to this treatment.
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell from the signal from the target flow cell to obtain the specific binding sensorgram.
-
Fit the kinetic data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Protocol 3: Luciferase-Based HIV-1 Infection Assay
This is a high-throughput method to screen for antiviral activity using TZM-bl reporter cells.[5][8]
-
Cell Plating:
-
Plate TZM-bl cells in a 96-well plate at a density of 4,000-5,000 cells per well and incubate overnight.
-
-
Treatment and Infection:
-
Incubation and Measurement:
-
Data Analysis:
-
Calculate the percentage of infection inhibition relative to the vehicle-only control wells.
-
Plot the inhibition curve and determine the IC50 and IC90 values.
-
Visualizations
Caption: Experimental workflow for the p24-based HIV-1 antiviral activity assay.
Caption: Mechanism of this compound mediated inhibition of HIV-1 entry.
Caption: Troubleshooting logic for low antiviral activity in this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Retrocyclins and their activity against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retrocyclin, an antiretroviral theta-defensin, is a lectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Formulation Development of Retrocyclin 1 Analog RC-101 as an Anti-HIV Vaginal Microbicide Product - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Reawakening Retrocyclins: Ancestral Human Defensins Active Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antiviral Activity of Retrocyclin RC-101, a Candidate Microbicide Against Cell-Associated HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preformulation and stability in biological fluids of the retrocyclin RC-101, a potential anti-HIV topical microbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Humanized θ-Defensins (Retrocyclins) Enhance Macrophage Performance and Protect Mice from Experimental Anthrax Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Retrocyclin: A primate peptide that protects cells from infection by T- and M-tropic strains of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Translating Retrocyclin-1 In Vitro Efficacy to In Vivo Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on translating the in vitro efficacy of Retrocyclin-1 and its analogs (like RC-101) to in vivo models.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the transition from in vitro to in vivo studies of this compound.
Q1: What is the established in vitro anti-HIV efficacy of this compound and its analogs?
This compound and its analog RC-101 have demonstrated potent in vitro activity against various strains of HIV-1, including both T-tropic (X4) and M-tropic (R5) viruses.[1][2][3] Their primary mechanism of action is the inhibition of viral entry.[4] Specifically, they can interfere with the six-helix bundle formation of the gp41 transmembrane protein, a critical step in the fusion of the viral and host cell membranes.[3] In vitro studies have reported 50% inhibitory concentrations (IC50) in the low microgram per milliliter range. For instance, this compound at concentrations of 10–20 μg/ml has been shown to completely protect human peripheral blood mononuclear cells (PBMCs) from HIV-1 infection.[1] The analog RC-101 has shown an IC50 of 0.33 μg/ml against CCR5-tropic HIV-1-mediated cell fusion and 2.6 μg/ml against CXCR4-tropic HIV-1 in a cell-cell transmission assay.[5]
Q2: Has the in vitro efficacy of this compound been successfully translated to in vivo models?
To date, the in vivo evaluation of this compound, particularly its analog RC-101, has primarily focused on its use as a topical microbicide to prevent sexual transmission of HIV. A key study in pigtailed macaques demonstrated that a vaginal film containing RC-101 was safe and well-tolerated.[6][7][8] The study also showed that RC-101 was retained in cervicovaginal tissues for up to four days after application and that cervical biopsies from treated animals showed reduced replication of a simian-human immunodeficiency virus (SHIV) in an ex vivo challenge model.[6][7] While these results are promising, comprehensive in vivo efficacy studies with a live viral challenge in animal models are still limited.
Q3: What are the main challenges when translating the in vitro efficacy of peptide-based antivirals like this compound to in vivo systems?
Researchers may encounter several hurdles when moving from in vitro to in vivo studies with this compound. These include:
-
Bioavailability and Stability: Peptides are susceptible to degradation by proteases present in biological fluids. While this compound's cyclic structure offers some protection, its stability in different in vivo compartments needs to be thoroughly evaluated.
-
Toxicity and Immunogenicity: In vivo, peptides can sometimes cause toxicity or elicit an immune response that was not observed in vitro. However, studies on RC-101 have shown minimal cytotoxicity in cell lines and no adverse effects in the pigtailed macaque model.[1][8]
-
Delivery and Formulation: The method of administration and the formulation of the peptide are critical for its in vivo efficacy. For its use as a microbicide, RC-101 has been formulated into a quick-dissolving vaginal film.[6][7]
-
Discrepancy between In Vitro and In Vivo Potency: The effective concentration in vivo may be significantly higher than the in vitro IC50 due to factors like tissue penetration, local pH, and interaction with other biological molecules.
Section 2: Troubleshooting Guides
This section provides practical guidance for specific issues that may arise during your experiments.
Guide 1: Discrepancy Between In Vitro and In Vivo Efficacy
Problem: You observe potent anti-HIV activity of this compound in cell culture, but the effect is significantly diminished in your animal model.
| Possible Cause | Troubleshooting Steps |
| Poor Bioavailability/Rapid Degradation | 1. Assess Stability: Test the stability of this compound in relevant biological fluids (e.g., plasma, vaginal fluid) from your animal model. 2. Pharmacokinetic Studies: Conduct pharmacokinetic studies to determine the concentration and half-life of this compound at the site of action. 3. Modify Formulation: Consider using a formulation that protects the peptide from degradation and enhances its delivery to the target site. |
| Inadequate Dosing | 1. Dose-Ranging Studies: Perform dose-escalation studies in your animal model to identify an effective and non-toxic dose. 2. Correlate with In Vitro Data: While not a direct translation, use in vitro IC90 values as a starting point for estimating the required in vivo concentration. |
| Model-Specific Factors | 1. Receptor Differences: Ensure that the viral entry mechanism and the relevant host cell receptors in your animal model are comparable to humans. 2. Local Environment: Consider factors at the site of application, such as pH and the presence of inhibitory substances, that might affect the peptide's activity. |
Guide 2: Unexpected Toxicity in Animal Models
Problem: Your in vivo studies with this compound show signs of toxicity (e.g., inflammation, tissue damage) that were not predicted by in vitro cytotoxicity assays.
| Possible Cause | Troubleshooting Steps |
| Immunogenicity | 1. Monitor Immune Response: Assess for the production of anti-Retrocyclin-1 antibodies and inflammatory cytokines in your animal model. 2. Peptide Modification: If immunogenicity is a concern, consider modifications to the peptide sequence to reduce its antigenicity. |
| Off-Target Effects | 1. Histopathology: Conduct detailed histopathological analysis of major organs to identify any signs of toxicity. 2. Dose Reduction: Evaluate if the toxicity is dose-dependent by testing lower concentrations. |
| Formulation Components | 1. Vehicle Control: Ensure you have a control group that receives the vehicle/formulation without this compound to rule out toxicity from the excipients. |
Section 3: Data Presentation
The following tables summarize key quantitative data from in vitro and in vivo studies of this compound and its analog RC-101.
Table 1: In Vitro Anti-HIV-1 Efficacy of this compound and RC-101
| Compound | Virus Strain/Type | Assay Type | Cell Line | IC50 / Effective Concentration | Reference |
| This compound | HIV-1 IIIB (T-tropic) | p24 antigen | H9 T cells | 10-20 µg/ml (complete protection) | [1] |
| This compound | HIV-1 JR-CSF (M-tropic) | p24 antigen | Human PBMCs | 10-20 µg/ml (complete protection) | [1] |
| RC-101 | CCR5-tropic HIV-1 | Cell-cell fusion | - | 0.33 µg/ml | [5] |
| RC-101 | CXCR4-tropic HIV-1 SK1 | Cell-cell transmission | ME-180/H9 | 2.6 µg/ml | [5] |
| RC-101 (film-formulated) | HIV-1 BaL (R5-tropic) | TZM-bl reporter | TZM-bl cells | >90% inhibition at 5-10 µg/ml | [6][7] |
Table 2: In Vivo Safety and Ex Vivo Efficacy of RC-101 in Pigtail Macaques
| Parameter | Methodology | Result | Reference |
| Safety | Daily intravaginal application of RC-101 film for 4 days | No adverse effects observed via colposcopy; no changes in vaginal pH or microflora | [6][7] |
| Tissue Retention | Quantitative Western blot of cervical and vaginal biopsies | RC-101 detected in tissues up to 4 days post-application; not detected in serum or plasma | [6][7] |
| Ex Vivo Efficacy | RT-SHIV replication in cervical biopsies from treated animals | Reduced viral replication compared to placebo-treated animals | [6][7] |
Section 4: Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Protocol 1: In Vitro Anti-HIV Assay (p24 Antigen ELISA)
This protocol is a generalized procedure based on methodologies described in the literature.[1]
-
Cell Preparation: Culture human CD4+ T-cells (e.g., H9 cells or PBMCs) in RPMI 1640 medium supplemented with 10% fetal bovine serum and IL-2 (for PBMCs).
-
Peptide Treatment: Add this compound to the cell suspension at the desired final concentrations.
-
Viral Challenge: After a pre-incubation period (e.g., 3 hours), challenge the cells with a known titer of HIV-1.
-
Incubation and Washing: Incubate the cells with the virus for a set period (e.g., 3 hours), then wash the cells twice to remove unbound virus.
-
Culture and Sampling: Resuspend the cells in fresh medium containing this compound and culture for several days. Collect supernatant samples at regular intervals (e.g., every 3 days).
-
p24 Antigen Quantification: Measure the concentration of the HIV-1 p24 capsid protein in the collected supernatants using a commercially available ELISA kit.
-
Data Analysis: Calculate the percentage of viral inhibition at each this compound concentration compared to the untreated virus control.
Protocol 2: In Vivo Safety and Ex Vivo Efficacy in the Pigtail Macaque Model
This protocol is a summary of the study design for evaluating RC-101 as a topical microbicide.[6][7][9][10]
-
Animal Model: Use adult female pigtailed macaques (Macaca nemestrina).
-
Formulation: Prepare a quick-dissolving vaginal film containing a defined dose of RC-101. A placebo film without the peptide should be used as a control.
-
Dosing Regimen: Administer the film intravaginally once daily for a specified period (e.g., 4 consecutive days).
-
Safety Monitoring:
-
Colposcopy: Perform colposcopic examinations of the cervicovaginal mucosa before and after film application to assess for any signs of irritation, inflammation, or tissue damage.
-
Vaginal pH: Measure vaginal pH at regular intervals.
-
Microflora Analysis: Collect vaginal swabs to monitor the composition of the vaginal microbiota.
-
-
Pharmacokinetic Analysis:
-
Collect cervical and vaginal biopsies, as well as blood samples, at different time points after the last dose.
-
Extract RC-101 from the tissue samples and quantify its concentration using a suitable method like quantitative Western blotting.
-
-
Ex Vivo Efficacy Challenge:
-
Obtain cervical biopsies from both RC-101-treated and placebo-treated animals.
-
Culture the biopsies and challenge them with a relevant virus (e.g., RT-SHIV).
-
Monitor viral replication in the culture supernatants over time using a suitable assay (e.g., reverse transcriptase activity assay or a reporter cell line).
-
Section 5: Mandatory Visualizations
Diagram 1: Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of this compound inhibiting HIV-1 entry.
Diagram 2: Experimental Workflow for Macaque Study
Caption: Experimental workflow for the in vivo macaque study of RC-101.
Diagram 3: Troubleshooting In Vivo Efficacy Issues
Caption: Decision tree for troubleshooting poor in vivo efficacy.
References
- 1. Retrocyclin: A primate peptide that protects cells from infection by T- and M-tropic strains of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retrocyclin: a primate peptide that protects cells from infection by T- and M-tropic strains of HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The retrocyclin analogue RC-101 prevents human immunodeficiency virus type 1 infection of a model human cervicovaginal tissue construct - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Retrocyclins and their activity against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral Activity of Retrocyclin RC-101, a Candidate Microbicide Against Cell-Associated HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Formulated Microbicide RC-101 Was Safe and Antivirally Active Following Intravaginal Application in Pigtailed Macaques | PLOS One [journals.plos.org]
- 7. The Formulated Microbicide RC-101 Was Safe and Antivirally Active Following Intravaginal Application in Pigtailed Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Anti-HIV Microbicide Candidate RC-101 Inhibits Pathogenic Vaginal Bacteria Without Harming Endogenous Flora or Mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A guide for standardizing colposcopic observations for the evaluation of topical microbicide products in the pigtailed macaque model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A summary of preclinical topical microbicide rectal safety and efficacy evaluations in a pigtailed macaque model - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Efficacy of Retrocyclin-1 and its Analogue, RC-101
For Immediate Release
This publication provides a comprehensive comparison of the therapeutic efficacy of Retrocyclin-1 and its synthetic analogue, RC-101. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of the antiviral and antibacterial properties of these two θ-defensins. This analysis is supported by quantitative data from various studies, detailed experimental methodologies, and visualizations of their mechanism of action.
Executive Summary
This compound is a circular, 18-amino acid peptide that has demonstrated significant potential as an antiviral and antibacterial agent. It is the putative ancestral human θ-defensin, synthesized based on a pseudogene found in human bone marrow. RC-101 is a close analogue of this compound, featuring a single, chemically conservative amino acid substitution (Arginine to Lysine). This modification has been shown to enhance its anti-HIV-1 activity, making RC-101 a promising candidate for further therapeutic development. Both peptides exhibit a primary mechanism of action against HIV-1 by inhibiting viral entry into host cells.
Antiviral Efficacy: A Focus on HIV-1 Inhibition
Both this compound and RC-101 have been extensively studied for their ability to inhibit Human Immunodeficiency Virus Type 1 (HIV-1). Their primary mechanism involves binding to viral and cellular surface glycoproteins, ultimately preventing the fusion of the viral envelope with the host cell membrane.
Quantitative Comparison of Anti-HIV-1 Activity
The following table summarizes the 50% inhibitory concentrations (IC50) of this compound and RC-101 against various strains of HIV-1. It is important to note that direct comparison is most accurate when data is derived from the same study under identical experimental conditions. One study directly comparing the two found RC-101 to be significantly more potent than this compound (referred to as RC-100 in the study) across a panel of primary HIV-1 isolates[1].
| Peptide | HIV-1 Strain/Tropic | Assay Type | IC50 (µg/mL) | IC50 (µM) | Reference |
| RC-101 | CCR5-tropic (cell-cell transmission) | CD4-dependent | 0.19 | ~0.09 | [2] |
| RC-101 | CXCR4-tropic (cell-cell transmission) | CD4-dependent | 2.1 | ~1.0 | [3] |
| RC-101 | CCR5-tropic (cell fusion) | Cell-based | 0.33 | ~0.16 | [3] |
| RC-101 | CXCR4-tropic (cell-cell transmission) | CD4-independent | 2.6 | ~1.2 | [3] |
| RC-101 | CCR5-tropic (in seminal plasma) | CD4-dependent | 2.4 | ~1.1 | [3] |
| RC-101 | HIV-1 (general) | In vitro cell assay | - | 1.3 | [4] |
| This compound | HIV-IIIB (T-tropic) & JR-CSF (M-tropic) | p24 antigen assay | 10-20 | ~4.7-9.4 | [5] |
Note: The molecular weight of this compound and RC-101 is approximately 2137 g/mol .
Antibacterial Efficacy
Retrocyclins have also demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.
Quantitative Comparison of Antibacterial Activity
The following table presents the minimal inhibitory concentration (MIC) or minimal effective concentration values for this compound against a panel of bacteria. Currently, there is a lack of directly comparable MIC data for RC-101 against the same bacterial strains in the published literature. One study has confirmed the antibacterial activity of RC-101 expressed in plants against Erwinia carotovora[6].
| Peptide | Bacterial Strain | Gram Stain | Minimal Effective Concentration (µg/mL) | Reference |
| This compound | Escherichia coli ML-35p | Negative | < 3 | [5] |
| This compound | Pseudomonas aeruginosa MR 3007 | Negative | < 3 | [5] |
| This compound | Listeria monocytogenes EGD | Positive | < 3 | [5] |
| This compound | Staphylococcus aureus 930918 | Positive | < 3 | [5] |
Mechanism of Action: HIV-1 Entry Inhibition
The primary mechanism by which this compound and RC-101 inhibit HIV-1 infection is by blocking the virus's entry into the host cell. This multi-step process is initiated by the binding of the viral envelope glycoprotein gp120 to the host cell's CD4 receptor and a coreceptor (either CCR5 or CXCR4). This binding triggers conformational changes in the viral transmembrane glycoprotein gp41, leading to the fusion of the viral and cellular membranes.
Retrocyclins interfere with this process by binding to both the viral glycoproteins (gp120 and gp41) and the host cell's CD4 receptor[7]. This interaction is thought to prevent the crucial conformational changes in gp41, specifically the formation of the six-helix bundle, which is essential for membrane fusion[7][8].
Experimental Protocols
Anti-HIV-1 Activity Assay (Cell-Based)
This protocol is a generalized representation based on methodologies described in the cited literature[3][5][8].
-
Cell Culture: Maintain TZM-bl cells (a HeLa cell line genetically engineered to express CD4, CCR5, and CXCR4 and containing integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
Virus Preparation: Propagate HIV-1 strains (e.g., BaL for R5-tropic or IIIB for X4-tropic) in peripheral blood mononuclear cells (PBMCs) or a suitable T-cell line. Determine the 50% tissue culture infectious dose (TCID50) of the viral stock.
-
Inhibition Assay: a. Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight. b. The following day, prepare serial dilutions of this compound or RC-101 in culture medium. c. Remove the old medium from the cells and add the peptide dilutions. d. Immediately add a standardized amount of HIV-1 (e.g., 200 TCID50) to each well. Include control wells with virus only (no peptide) and cells only (no virus or peptide). e. Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
Quantification of Infection: a. After incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer. b. Calculate the percentage of inhibition for each peptide concentration relative to the virus-only control. c. Determine the IC50 value by plotting the percentage of inhibition against the peptide concentration and fitting the data to a dose-response curve.
References
- 1. RC-101, a this compound analogue with enhanced activity against primary HIV type 1 isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The theta-defensin, retrocyclin, inhibits HIV-1 entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral Activity of Retrocyclin RC-101, a Candidate Microbicide Against Cell-Associated HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation Development of Retrocyclin 1 Analog RC-101 as an Anti-HIV Vaginal Microbicide Product - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Retrocyclin: A primate peptide that protects cells from infection by T- and M-tropic strains of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression and characterization of antimicrobial peptides Retrocyclin-101 and Protegrin-1 in chloroplasts to control viral and bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Retrocyclins and their activity against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reawakening Retrocyclins: Ancestral Human Defensins Active Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
Retrocyclin-1 vs. Other Theta-Defensins: A Comparative Guide to Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiviral activity of retrocyclin-1 and other theta-defensins (RTDs). Theta-defensins are a unique class of cyclic antimicrobial peptides with potent antiviral properties, making them promising candidates for novel therapeutic development. This compound, a synthetic version of a human theta-defensin pseudogene, has garnered significant attention for its broad-spectrum antiviral effects. This document outlines the available experimental data, details the methodologies of key experiments, and visualizes the mechanisms of action to facilitate a clear comparison.
Data Presentation: Quantitative Comparison of Antiviral Activity
While direct comparative studies with standardized assays are limited, the available data indicates that retrocyclins and other RTDs exhibit potent antiviral activity against a range of enveloped viruses, primarily by inhibiting viral entry. The following tables summarize the reported inhibitory concentrations (IC50/EC50) for various theta-defensins against different viruses. It is important to note that variations in experimental conditions (e.g., cell lines, viral strains, assay formats) can influence these values.
Table 1: Anti-HIV-1 Activity of Theta-Defensins
| Defensin | HIV-1 Strain(s) | Target Cells | Assay Type | IC50 / EC50 (µg/mL) | Citation(s) |
| This compound | X4 and R5 strains | Human CD4+ cells | p24 antigen assay | 1-5 | [1] |
| Retrocyclin-2 (RC2) | H3N2 | MDCK cells | Not Specified | Not Specified | [2] |
| RC-101 (Retrocyclin analogue) | Primary isolates | JC53-BL reporter cells | Luciferase assay | Significantly more potent than this compound | |
| RTD-1 (Rhesus) | IIIB | H9 cells | p24 antigen assay | ~20 | [3] |
| RTD-2 (Rhesus) | Primary isolates | Not Specified | Not Specified | Active | [4] |
| RTD-3 (Rhesus) | Primary isolates | Not Specified | Not Specified | Active | [4] |
Table 2: Antiviral Activity Against Other Viruses
| Defensin | Virus | Target Cells | Assay Type | IC50 (µM) | Citation(s) |
| Retrocyclin-101 | Zika Virus (PRVABC 59) | Vero cells | Plaque assay | 7.033 | [5] |
| Retrocyclin-101 | Zika Virus (MR766) | Vero cells | Plaque assay | 15.58 | [5] |
| Retrocyclin-101 | Japanese Encephalitis Virus | Not Specified | Not Specified | Active | [5] |
| Retrocyclin-2 (RC2) | Influenza A Virus | MDCK cells | Not Specified | Active | [2] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for key assays used to evaluate the antiviral activity of theta-defensins.
HIV-1 p24 Antigen Capture ELISA
This assay quantifies the amount of HIV-1 p24 capsid protein in cell culture supernatants, which is a direct measure of viral replication.
Protocol:
-
Sample Preparation: Cell culture supernatants from HIV-1 infected cells, treated with varying concentrations of the theta-defensin, are collected at specific time points post-infection. Samples may require dilution to fall within the linear range of the assay.
-
Plate Coating: A 96-well microtiter plate is coated with a monoclonal antibody specific for HIV-1 p24 antigen and incubated overnight.
-
Blocking: The plate is washed and blocked with a blocking buffer (e.g., PBS with 1% BSA) to prevent non-specific binding.
-
Antigen Capture: The prepared samples and p24 standards are added to the wells and incubated to allow the capture of p24 antigen by the coated antibody.
-
Detection: A second, biotinylated monoclonal antibody against a different epitope of p24 is added, followed by incubation.
-
Signal Generation: Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated antibody. After a final wash, a substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product.
-
Measurement: The reaction is stopped with a stop solution, and the absorbance is read at 450 nm using a microplate reader. The concentration of p24 in the samples is determined by comparison to the standard curve.[6][7]
Cell-Cell Fusion Assay
This assay measures the ability of a theta-defensin to inhibit the fusion of cells expressing the viral envelope protein with target cells expressing the appropriate receptors.
Protocol:
-
Cell Preparation:
-
Effector Cells: A cell line (e.g., 293T) is co-transfected with plasmids encoding the viral envelope glycoprotein (e.g., HIV-1 Env) and a reporter gene (e.g., β-galactosidase).
-
Target Cells: A cell line expressing the viral receptor and co-receptors (e.g., CD4, CXCR4, or CCR5 for HIV-1) is prepared.
-
-
Co-culture: Effector and target cells are co-cultured in the presence of varying concentrations of the theta-defensin.
-
Fusion Event: If fusion occurs, the contents of the two cells mix, leading to the activation of the reporter gene in the fused cells.
-
Quantification: After a set incubation period, the cells are lysed, and the reporter gene activity (e.g., β-galactosidase activity) is measured using a colorimetric or chemiluminescent substrate. A decrease in reporter activity in the presence of the theta-defensin indicates inhibition of fusion.[8][9]
Surface Plasmon Resonance (SPR) Analysis
SPR is a label-free technique used to measure the binding kinetics and affinity between a theta-defensin and its target molecules (e.g., viral glycoproteins or host cell receptors).
Protocol:
-
Ligand Immobilization: One of the interacting partners (the ligand, e.g., gp120) is immobilized on the surface of a sensor chip.
-
Analyte Injection: The other interacting partner (the analyte, e.g., this compound) is flowed over the sensor surface at various concentrations.
-
Binding Measurement: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in resonance units (RU).
-
Data Analysis: The association and dissociation rates are measured from the sensorgram (a plot of RU versus time). These rates are used to calculate the equilibrium dissociation constant (KD), which reflects the binding affinity.[10][11][12]
Mandatory Visualization
The following diagrams illustrate the key mechanisms of antiviral action and experimental workflows described in this guide.
Caption: Antiviral mechanism of theta-defensins against HIV-1.
Caption: General workflow for Surface Plasmon Resonance (SPR) analysis.
Caption: Antiviral mechanism of Retrocyclin-101 against flaviviruses.
References
- 1. Retrocyclins and their activity against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Retrocyclin: A primate peptide that protects cells from infection by T- and M-tropic strains of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism through Which Retrocyclin Targets Flavivirus Multiplication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ablinc.com [ablinc.com]
- 7. biochain.com [biochain.com]
- 8. High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 12. dhvi.duke.edu [dhvi.duke.edu]
A Comparative Analysis of HIV Entry Inhibitors: Retrocyclin-1 vs. Enfuvirtide (T-20)
For Immediate Release to the Scientific Community
This guide provides a detailed comparative analysis of two prominent HIV entry inhibitors, Retrocyclin-1 and Enfuvirtide (T-20). It is intended for researchers, scientists, and drug development professionals engaged in the field of virology and antiretroviral therapy. The document outlines their respective mechanisms of action, presents a compilation of experimental data on their efficacy, and details the methodologies employed in key experiments.
Introduction
The human immunodeficiency virus (HIV) pandemic remains a significant global health challenge. A critical step in the HIV-1 lifecycle is its entry into host cells, a process mediated by the viral envelope glycoproteins gp120 and gp41. This entry cascade has become a key target for a class of antiretroviral drugs known as entry inhibitors. This guide focuses on a comparative analysis of two such inhibitors: Enfuvirtide (T-20), the first FDA-approved fusion inhibitor, and this compound, a synthetic θ-defensin with potent anti-HIV activity. While Enfuvirtide has been a component of salvage therapy for treatment-experienced patients, this compound represents a promising candidate for development, particularly as a topical microbicide.[1][2][3]
Mechanism of Action
Both this compound and Enfuvirtide thwart HIV-1 entry by targeting the viral gp41 glycoprotein, a key component of the virus's fusion machinery. However, their precise binding sites and molecular interactions differ.
This compound exhibits a multifaceted mechanism of action. Its primary anti-HIV activity involves binding to the C-terminal heptad repeat (HR2) region of gp41, which sterically hinders the formation of the six-helix bundle—a critical step for the fusion of viral and cellular membranes.[4] Additionally, this compound possesses lectin-like properties, enabling it to bind to various glycosylated proteins on both the virus and the host cell, including the HIV-1 envelope glycoprotein gp120 and the host cell's CD4 receptor.[1][5] This broad binding capacity may contribute to its potent antiviral activity. Confocal microscopy has shown that a fluorescently labeled analog of retrocyclin, RC-101, forms patch-like aggregates on the surface of CD4+ cells, suggesting it interferes with viral fusion or entry at the cell surface.[6][7]
Enfuvirtide (T-20) , a synthetic 36-amino acid peptide, functions as a biomimetic.[2] Its sequence corresponds to a segment of the gp41 HR2 domain.[8] Enfuvirtide works by binding to the N-terminal heptad repeat (HR1) domain of gp41 during its transient pre-hairpin intermediate state.[9][10][11] This binding action effectively blocks the subsequent interaction between the HR1 and HR2 domains, thereby preventing the conformational changes necessary for the formation of the six-helix bundle and subsequent membrane fusion.[9][12] This keeps the virus from entering the host cell.[2]
Visualizing the Mechanisms of Action
The following diagrams illustrate the distinct molecular mechanisms by which this compound and Enfuvirtide inhibit HIV-1 entry.
Figure 1. Simplified signaling pathway of HIV-1 entry and points of inhibition by this compound and Enfuvirtide.
Quantitative Data Presentation
The following tables summarize the quantitative data for this compound and Enfuvirtide, providing a basis for a direct comparison of their performance.
Table 1: In Vitro Antiviral Efficacy
| Compound | HIV-1 Strain(s) | Target Cells | Assay Type | IC50 / IC90 | Reference(s) |
| This compound | IIIB (T-tropic), JR-CSF (M-tropic) | CD4+ PBMCs | p24 antigen | ~2-20 µg/mL (complete protection) | [13] |
| RC-101 | CCR5-tropic HIV-1 | - | Cell-cell fusion | IC50: 0.33 µg/mL | [14] |
| Enfuvirtide (T-20) | R5 and X4 viruses | Various CD4+ cells | - | Mean IC50 for R5 > X4 viruses | [15] |
Note: RC-101 is a close and potent analog of this compound.[7]
Table 2: Binding Affinities of this compound
| Ligand | Dissociation Constant (Kd) | Reference(s) |
| gp120 | 35.4 nM | [5] |
| CD4 | 31 nM | [5] |
| Galactosylceramide | 24.1 nM | [5] |
Table 3: Clinical Efficacy of Enfuvirtide (T-20)
| Clinical Trial | Patient Population | Key Outcome | Reference(s) |
| Phase I | 16 HIV-infected adults | Dose-related decrease in plasma HIV RNA; -1.96 log10 in 100mg dose group | [16] |
| 28-day Study | 78 treatment-experienced adults | Max mean viral load reduction of 1.6 log10 copies/mL (100 mg bid SC) | [17] |
| TORO 1 & 2 (Phase III) | ~1000 treatment-experienced patients | Significant virological advantage over optimized background therapy alone (~1 log10 difference) | [12][15] |
Experimental Protocols
Detailed, step-by-step protocols for the specific experiments cited are often proprietary or not fully disclosed in the publications. However, the general methodologies can be described.
HIV-1 Pseudovirus Neutralization Assay (General Workflow)
This assay is commonly used to determine the inhibitory concentration of antiviral compounds.
-
Virus Production: Env-pseudotyped viruses are generated by co-transfecting 293T cells with an Env-expressing plasmid and an HIV-1 backbone vector that contains a reporter gene (e.g., luciferase or GFP) but is deficient in env.[18]
-
Cell Seeding: Target cells that express CD4 and the appropriate co-receptors (e.g., TZM-bl cells) are seeded in 96-well plates and incubated to form a monolayer.[18]
-
Neutralization Reaction: The pseudovirus stock is incubated with serial dilutions of the inhibitor (this compound or Enfuvirtide) for a defined period (e.g., 1 hour at 37°C).
-
Infection: The virus-inhibitor mixture is then added to the target cells.
-
Incubation: The plates are incubated for a period (e.g., 48-72 hours) to allow for viral entry and reporter gene expression.[19]
-
Readout: The level of infection is quantified by measuring the reporter gene activity (e.g., luciferase activity using a luminometer).[20]
-
Data Analysis: The percentage of neutralization is calculated relative to control wells (virus only), and the IC50/IC90 values are determined using dose-response curve fitting.
Cell-Cell Fusion Assay
This assay measures the ability of an inhibitor to block fusion between cells expressing the HIV-1 envelope and target cells.
-
Effector and Target Cells: Two cell populations are prepared: effector cells expressing HIV-1 Env (e.g., by transfection) and target cells expressing CD4 and co-receptors. One cell line typically contains a reporter system (e.g., a luciferase gene under the control of the T7 promoter), and the other expresses the T7 polymerase.
-
Co-culture: Effector and target cells are mixed and co-cultured in the presence of varying concentrations of the inhibitor.
-
Fusion and Reporter Activation: If cell fusion occurs, the T7 polymerase enters the target cell cytoplasm and activates the expression of the reporter gene.
-
Readout and Analysis: After a set incubation period, cells are lysed, and reporter activity is measured. The IC50 is calculated based on the reduction in reporter signal.[14]
p24 Antigen Capture ELISA
This assay is used to quantify the amount of HIV-1 p24 core antigen, a marker of viral replication, in cell culture supernatants.
-
Infection: Target cells (e.g., PBMCs) are infected with replication-competent HIV-1 in the presence or absence of the inhibitor.[13][21]
-
Culture: The cells are cultured for several days, with supernatant samples collected at various time points.
-
ELISA: The collected supernatants are analyzed using a commercial p24 antigen capture ELISA kit according to the manufacturer's instructions. This typically involves capturing the p24 antigen on an antibody-coated plate, followed by detection with a secondary antibody-enzyme conjugate and a colorimetric substrate.
-
Quantification: The amount of p24 antigen is determined by comparing the optical density of the samples to a standard curve generated with known amounts of recombinant p24.[22]
Visualizing a General Experimental Workflow
The following diagram outlines a typical workflow for evaluating the in vitro efficacy of an antiviral compound.
Figure 2. A generalized workflow for in vitro evaluation of HIV-1 inhibitors.
Comparative Summary and Future Outlook
| Feature | This compound | Enfuvirtide (T-20) |
| Type | Synthetic θ-defensin (18 amino acids), cyclic peptide | Synthetic peptide (36 amino acids), linear peptide |
| Primary Target | gp41 C-terminal heptad repeat (HR2) | gp41 N-terminal heptad repeat (HR1) |
| Additional Targets | gp120, CD4, galactosylceramide (lectin-like activity) | None identified |
| Mechanism | Blocks 6-helix bundle formation, interferes with binding/entry | Blocks 6-helix bundle formation |
| Antiviral Spectrum | Active against T-tropic and M-tropic HIV-1 strains | Active against HIV-1; low activity against HIV-2 |
| Development Stage | Pre-clinical; promising candidate for topical microbicide | FDA-approved for treatment-experienced patients |
| Administration | Investigated for topical application | Subcutaneous injection |
| Key Advantage | Potent, broad mechanism, potential as a preventative microbicide | Proven clinical efficacy in salvage therapy |
| Key Limitation | Not yet clinically approved, systemic delivery not established | Injection site reactions, development of resistance, cost |
Enfuvirtide (T-20) and this compound are both potent inhibitors of HIV-1 entry that target the gp41 fusion protein. Enfuvirtide, as the first clinically approved fusion inhibitor, established the viability of this therapeutic strategy and serves as an important tool in salvage therapy for patients with multi-drug resistant HIV-1.[2][15][23] Its development paved the way for further research into entry inhibitors.
This compound, while still in the pre-clinical phase, presents several intriguing features. Its dual mechanism of action, targeting both gp41 and acting as a lectin to bind other key molecules, may offer a higher barrier to resistance.[1] Its stability and potent activity in cervicovaginal tissues make it an excellent candidate for development as a topical microbicide to prevent sexual transmission of HIV-1, a critical unmet need in HIV prevention.[1]
Future research should focus on advancing this compound and its analogs through pre-clinical and clinical development to assess their safety and efficacy in humans. For Enfuvirtide, efforts to develop second-generation fusion inhibitors with improved pharmacokinetic profiles, a higher genetic barrier to resistance, and more convenient administration methods are ongoing.[24] The comparative study of these two molecules underscores the importance of the HIV-1 entry process as a therapeutic target and highlights the diverse chemical scaffolds that can be employed to effectively inhibit this crucial step in the viral lifecycle.
References
- 1. Retrocyclins and their activity against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enfuvirtide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Reawakening Retrocyclins: Ancestral Human Defensins Active Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Retrocyclin: a primate peptide that protects cells from infection by T- and M-tropic strains of HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enfuvirtide (T-20): A Novel Human Immunodeficiency Virus Type 1 Fusion Inhibitor [natap.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. What is the mechanism of Enfuvirtide? [synapse.patsnap.com]
- 11. Enfuvirtide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 12. Enfuvirtide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Antiviral Activity of Retrocyclin RC-101, a Candidate Microbicide Against Cell-Associated HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Enfuvirtide | Oncohema Key [oncohemakey.com]
- 17. The safety, plasma pharmacokinetics, and antiviral activity of subcutaneous enfuvirtide (T-20), a peptide inhibitor of gp41-mediated virus fusion, in HIV-infected adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. hiv.lanl.gov [hiv.lanl.gov]
- 19. Early Viral Entry Assays for the Identification and Evaluation of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. Retrocyclin: A primate peptide that protects cells from infection by T- and M-tropic strains of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. stacks.cdc.gov [stacks.cdc.gov]
- 23. FUZEON (T-20) Approved by the FDA [natap.org]
- 24. Enfuvirtide (T20)-Based Lipopeptide Is a Potent HIV-1 Cell Fusion Inhibitor: Implications for Viral Entry and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Antiviral Strategy of Retrocyclin-1: A Comparative Guide to its Binding Mechanism
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a novel therapeutic candidate is paramount. This guide provides a comprehensive analysis of the binding mechanism of Retrocyclin-1, a promising theta-defensin with potent anti-HIV-1 activity. Through a detailed comparison with other HIV-1 entry inhibitors, supported by experimental data, we illuminate the unique strategy this compound employs to thwart viral infection.
This compound, a circular 18-amino acid peptide, exhibits a multifaceted approach to inhibiting HIV-1 entry. Its primary mechanism involves a dual-pronged binding strategy, targeting both viral and host cell surface glycoproteins. This lectin-like activity, coupled with a direct interference with the viral fusion machinery, distinguishes it from other classes of entry inhibitors.
Comparative Binding Affinities of this compound and its Analogs
The antiviral potency of this compound is intrinsically linked to its high-affinity interactions with key molecules involved in HIV-1 entry. Surface Plasmon Resonance (SPR) studies have been instrumental in quantifying these binding events, revealing a nanomolar affinity for several targets. The data presented below summarizes the dissociation constants (Kd) of this compound and its analog, RC-101, for various viral and host cell glycoproteins.
| Peptide | Target Glycoprotein | Dissociation Constant (Kd) | Reference |
| This compound | HIV-1 gp120 | 35.4 nM | [1][2] |
| This compound | CD4 | 31 nM | [1][2] |
| This compound | Galactosylceramide | 24.1 nM | [1][2] |
| RC-101 | HIV-1 gp120 | ~1.4 nM (up to 25-fold higher affinity than this compound) | [3] |
| RC-101 | Galactosylceramide | 20-30 nM | [3] |
Mechanism of Action: A Tale of Two Binding Modes
This compound's inhibitory action can be dissected into two critical binding events:
-
Lectin-like Binding to Glycans: this compound acts as a lectin, recognizing and binding to the carbohydrate moieties (glycans) present on the surface of both the viral envelope glycoprotein gp120 and the host cell receptor CD4.[1][4] This initial tethering is crucial for its antiviral activity and is a feature shared with other carbohydrate-binding agents.
-
Inhibition of gp41-mediated Fusion: Beyond its lectin activity, this compound directly interferes with the conformational changes of the viral transmembrane glycoprotein gp41, which are essential for the fusion of the viral and cellular membranes.[4] Specifically, it binds to the C-terminal heptad repeat (HR2) of gp41, preventing the formation of the critical six-helix bundle structure required for membrane fusion.[5]
This dual mechanism is a key differentiator from many other HIV-1 entry inhibitors.
Comparison with Alternative HIV-1 Entry Inhibitors
To better understand the unique position of this compound in the landscape of antiviral drug development, it is essential to compare its binding mechanism with that of other well-characterized inhibitors.
| Inhibitor Class | Example(s) | Primary Binding Target | Mechanism of Action | Key Distinctions from this compound |
| Theta-Defensins | This compound | gp120, CD4 (glycans), gp41 (HR2) | Lectin-like binding and inhibition of 6-helix bundle formation. | Possesses both lectin-like activity and direct fusion inhibition. |
| Fusion Inhibitors | Enfuvirtide (T-20) | gp41 (HR1) | Binds to the HR1 region of gp41, preventing its interaction with HR2 and subsequent 6-helix bundle formation.[6][7] | Primarily targets gp41; lacks the broad lectin-like binding to gp120 and CD4. |
| Lectin-based Inhibitors | Griffithsin, Cyanovirin-N, Scytovirin | gp120 (mannose-rich glycans) | Bind to high-mannose glycans on gp120, blocking its interaction with DC-SIGN and subsequent transfer to CD4+ T cells.[2] | Primarily target viral glycans; do not directly inhibit the gp41 fusion machinery in the same manner as this compound. |
| CD4 Mimics | Soluble CD4 (sCD4) | gp120 | Competes with the cellular CD4 receptor for binding to gp120.[8] | Directly competes for the CD4 binding site on gp120; does not interact with gp41. |
Visualizing the Mechanism and Experimental Workflow
To further clarify the intricate processes involved, the following diagrams illustrate the HIV-1 entry pathway and the inhibitory action of this compound, as well as a typical experimental workflow for studying these interactions.
Caption: HIV-1 entry pathway and points of inhibition by this compound.
Caption: Experimental workflow for Surface Plasmon Resonance (SPR) binding studies.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the replication and validation of these findings.
Surface Plasmon Resonance (SPR) Assay
Objective: To quantitatively measure the binding affinity (Kd) of this compound to its target glycoproteins.
Materials:
-
Biacore SPR instrument (or equivalent)
-
Sensor chips (e.g., CM5)
-
Immobilization buffers (e.g., 10 mM sodium acetate, pH 4.0-5.5)
-
Amine coupling kit (EDC, NHS)
-
Running buffer (e.g., HBS-EP)
-
Purified recombinant target glycoproteins (gp120, gp41, CD4)
-
Synthetic this compound
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a fresh mixture of EDC and NHS.
-
Inject the purified target glycoprotein (ligand) over the activated surface to achieve covalent immobilization via amine coupling. The desired immobilization level is typically 2000-5000 Response Units (RU).
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine.
-
A reference flow cell is typically prepared by performing the activation and deactivation steps without injecting the ligand.
-
-
Analyte Injection and Binding Analysis:
-
Prepare a series of dilutions of this compound (analyte) in running buffer.
-
Inject the this compound solutions sequentially over the ligand-immobilized and reference flow cells at a constant flow rate.
-
Monitor the association and dissociation phases in real-time by recording the change in RU.
-
Between each analyte injection, regenerate the sensor surface using a low pH buffer (e.g., glycine-HCl, pH 2.5) to remove bound analyte.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the ligand-immobilized flow cell data to correct for bulk refractive index changes.
-
Globally fit the association and dissociation curves from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
HIV-1 Fusion Assay (Cell-based)
Objective: To assess the ability of this compound to inhibit HIV-1 Env-mediated cell-cell fusion.
Materials:
-
Effector cells expressing HIV-1 Env (e.g., CHO-Env)
-
Target cells expressing CD4 and a co-receptor (e.g., TZM-bl cells, which contain a luciferase reporter gene under the control of the HIV-1 LTR)
-
Cell culture medium
-
This compound
-
Luciferase assay reagent
Procedure:
-
Cell Preparation:
-
Culture effector and target cells to the appropriate confluency.
-
Harvest and resuspend the cells in fresh culture medium.
-
-
Inhibition Assay:
-
In a 96-well plate, add a fixed number of target cells to each well.
-
Add serial dilutions of this compound to the wells containing the target cells and incubate for a short period.
-
Add the effector cells to the wells to initiate co-culture.
-
Include control wells with no inhibitor (maximum fusion) and wells with effector or target cells alone (background).
-
-
Fusion Readout:
-
Incubate the co-culture for a defined period (e.g., 6-8 hours) to allow for cell fusion and subsequent Tat-mediated transactivation of the luciferase gene in the fused cells.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence from the experimental values.
-
Calculate the percentage of fusion inhibition for each concentration of this compound relative to the no-inhibitor control.
-
Determine the IC50 value (the concentration of inhibitor that causes a 50% reduction in fusion) by fitting the data to a dose-response curve.
-
References
- 1. Retrocyclin, an antiretroviral theta-defensin, is a lectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The lectins Griffithsin, Cyanovirin-N and Scytovirin inhibit HIV-1 binding to the DC-SIGN receptor and transfer to CD4+ cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retrocyclins and their activity against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The retrocyclin analogue RC-101 prevents human immunodeficiency virus type 1 infection of a model human cervicovaginal tissue construct - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enfuvirtide, a new fusion inhibitor for therapy of human immunodeficiency virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HIV-1 gp41 as a target for viral entry inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Unveiling the Binding Affinity of Retrocyclin-1 to Diverse HIV-1 Clades: A Comparative Analysis
For Immediate Release
A comprehensive analysis of the binding affinity of Retrocyclin-1 and its potent analog, RC-101, to the envelope glycoprotein gp120 from various Human Immunodeficiency Virus Type 1 (HIV-1) clades reveals clade-specific differences in binding, a critical consideration for the development of this peptide as a potential microbicide. This guide provides a detailed comparison of binding affinities, insights into antiviral activity against a broader range of clades, and the experimental protocols utilized for these assessments, offering valuable information for researchers, scientists, and drug development professionals.
Executive Summary
This compound, a synthetic θ-defensin, demonstrates a promising ability to inhibit HIV-1 entry by targeting the viral envelope glycoproteins. This guide synthesizes available data on its binding affinity to gp120, the primary viral protein responsible for attachment to host cells. While direct quantitative binding data across all major HIV-1 clades remains an area of ongoing research, existing studies using Surface Plasmon Resonance (SPR) indicate a notable difference in binding affinity between HIV-1 clade B and the circulating recombinant form CRF01_AE. Furthermore, broader antiviral activity assays suggest that this compound and its derivatives are effective against a wide array of HIV-1 clades, including A, B, C, and D.
Quantitative Binding Affinity of this compound and RC-101 to HIV-1 gp120
The binding affinity of this compound (RC-100) and its more potent analog RC-101 to recombinant gp120 from different HIV-1 clades has been quantified using Surface Plasmon Resonance. The dissociation constant (Kd), a measure of binding affinity where a lower value indicates a stronger interaction, is presented in the table below.
| Peptide | HIV-1 Clade/Strain | Recombinant gp120 | Dissociation Constant (Kd) (nM) |
| This compound (RC-100) | Clade B | gp120 LAV/IIIB | 30-35 |
| This compound (RC-100) | CRF01_AE | gp120 CM 235 | 200-750 |
| This compound (RC-100) | CRF01_AE | gp120 93TH975.15 | 200-750 |
| RC-101 | Clade B | gp120 LAV/IIIB | 30-35 |
| RC-101 | CRF01_AE | gp120 CM 235 | 200-750 |
| RC-101 | CRF01_AE | gp120 93TH975.15 | 200-750 |
Data Interpretation: The data clearly indicates that both this compound and RC-101 bind with a significantly higher affinity (lower Kd) to the gp120 from the clade B laboratory-adapted strain (LAV/IIIB) compared to the gp120 from the CRF01_AE strains. This suggests that the structural variations in gp120 between different HIV-1 clades can influence the binding efficacy of this compound.
Antiviral Activity Across a Spectrum of HIV-1 Clades
While direct binding affinity data is limited, the antiviral activity of RC-101 has been assessed against a wider range of primary HIV-1 isolates. The 50% inhibitory concentration (IC50), which represents the concentration of the peptide required to inhibit 50% of viral replication, serves as a functional measure of its efficacy.
| Peptide | HIV-1 Clades Tested | General Finding |
| RC-101 | A, B, C, D, CRF01_AE, and others | RC-101 is significantly more potent than the parent this compound across a panel of primary isolates. |
These findings, while not a direct measure of binding, suggest that RC-101 maintains a potent antiviral effect against a broad range of HIV-1 clades, making it a promising candidate for further development.
Experimental Protocols
The quantitative binding affinity data presented in this guide was primarily obtained using Surface Plasmon Resonance (SPR).
Surface Plasmon Resonance (SPR) for Measuring this compound and gp120 Interaction
Objective: To determine the binding kinetics and affinity (Kd) of this compound to HIV-1 gp120.
Materials:
-
Biacore X100 or similar SPR instrument
-
CM5 sensor chip
-
Amine Coupling Kit (containing N-hydroxysuccinimide (NHS), N-ethyl-N'-(dimethylaminopropyl)carbodiimide hydrochloride (EDC), and ethanolamine-HCl)
-
Running Buffer: HBS-EP buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
-
Immobilization Buffers: 10 mM Sodium acetate buffers at various pH values (e.g., 4.0, 4.5, 5.0)
-
Ligand: Recombinant HIV-1 gp120 protein (e.g., >90% purity)
-
Analyte: Synthetic this compound or RC-101 peptide
-
Regeneration Solution: Glycine-HCl pH 2.5 or other suitable solution
Procedure:
-
Sensor Chip Preparation and Ligand Immobilization: a. The CM5 sensor chip surface is activated with a 1:1 mixture of 0.1 M NHS and 0.4 M EDC. b. Recombinant gp120 (ligand) is diluted in an appropriate immobilization buffer (determined by pH scouting to optimize electrostatic pre-concentration) and injected over the activated surface. The protein is covalently coupled to the dextran matrix of the sensor chip via its primary amine groups. c. Any remaining active esters on the surface are deactivated by injecting 1 M ethanolamine-HCl. d. A reference flow cell is typically prepared in the same way but without the ligand to allow for subtraction of bulk refractive index changes.
-
Binding Analysis: a. A series of concentrations of this compound (analyte) are prepared in running buffer. b. Each concentration is injected at a constant flow rate over both the ligand-immobilized and reference flow cells for a defined association phase, followed by an injection of running buffer for the dissociation phase. c. The binding response is monitored in real-time as a change in the SPR signal (measured in Resonance Units, RU).
-
Data Analysis: a. The reference flow cell data is subtracted from the ligand flow cell data to obtain sensorgrams representing the specific binding interaction. b. The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding). c. The equilibrium dissociation constant (Kd) is calculated as the ratio of kd/ka.
Visualizing the Experimental Workflow and Mechanism of Action
To further clarify the processes described, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for determining the binding affinity of this compound to gp120 using SPR.
Caption: Simplified signaling pathway of this compound's mechanism of action in inhibiting HIV-1 entry.
Retrocyclin-1: A Comparative Guide to its Antimicrobial Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antimicrobial peptide Retrocyclin-1 with other notable antimicrobial peptides (AMPs): LL-37, Defensins, and Indolicidin. The information presented is based on available experimental data to assist researchers and drug development professionals in evaluating their potential therapeutic applications.
At a Glance: Comparative Efficacy of Antimicrobial Peptides
The following table summarizes the minimal inhibitory concentrations (MIC) of this compound and other AMPs against a range of microbial pathogens. This data, compiled from various studies, offers a quantitative comparison of their potency.
| Antimicrobial Peptide | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
| This compound | Escherichia coli | < 3 µg/mL (low salt)[1] |
| Pseudomonas aeruginosa | < 3 µg/mL (low salt)[1] | |
| Listeria monocytogenes | < 3 µg/mL (in 100 mM NaCl)[1] | |
| Staphylococcus aureus | < 3 µg/mL (in 100 mM NaCl)[1] | |
| HIV-1 (T-tropic & M-tropic) | 10-20 µg/mL (complete protection)[1] | |
| LL-37 | Pseudomonas aeruginosa | <10 µg/ml[2] |
| Salmonella typhimurium | <10 µg/ml[2] | |
| Escherichia coli | <10 µg/ml[2] | |
| Listeria monocytogenes | <10 µg/ml[2] | |
| Staphylococcus epidermidis | <10 µg/ml[2] | |
| Staphylococcus aureus | <10 µg/ml[2] | |
| Defensins (HNP-1) | Escherichia coli | - |
| Staphylococcus aureus | - | |
| Indolicidin | Multi-drug resistant E. coli | 32 µM[3] |
Note: MIC values can vary depending on the specific strain, experimental conditions (e.g., salt concentration), and assay methodology. Direct comparisons should be made with caution when data is from different studies.
Mechanisms of Action: A Divergent Approach to Microbial Killing
The antimicrobial peptides discussed in this guide employ distinct mechanisms to eliminate pathogens.
-
This compound: Primarily known for its potent anti-HIV-1 activity, this compound functions by binding to viral glycoproteins, such as gp41, and preventing the conformational changes necessary for viral fusion with the host cell membrane.[4][5] Its antibacterial mechanism is believed to involve membrane disruption.
-
LL-37: This human cathelicidin peptide exhibits broad-spectrum antimicrobial activity. Its primary mechanism involves the disruption of microbial cell membranes.[2] Additionally, LL-37 can translocate into the cytoplasm and interfere with cellular processes. It also possesses immunomodulatory functions, influencing host cell signaling pathways.[6][7][8]
-
Defensins: These cysteine-rich cationic peptides permeabilize microbial membranes, leading to cell death.[9] Some defensins, like human neutrophil peptide-1 (HNP-1), can also inhibit the synthesis of bacterial cell wall precursors, such as Lipid II.[9]
-
Indolicidin: This tryptophan-rich bovine peptide can permeabilize bacterial membranes but is particularly noted for its ability to translocate into the cytoplasm and inhibit intracellular processes, most notably DNA synthesis, leading to filamentation and bacterial cell death.[1][10][11]
Signaling Pathways and Molecular Interactions
The following diagrams, generated using the DOT language, illustrate the key molecular interactions and signaling pathways involved in the antimicrobial action of each peptide.
Caption: this compound mechanism of action against HIV-1.
Caption: LL-37 signaling pathway via the FPRL1 receptor.
Caption: Indolicidin's intracellular mechanism of action.
Caption: Defensin mechanisms of antimicrobial action.
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of these antimicrobial peptides.
Antimicrobial Susceptibility Testing: Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Caption: Workflow for Broth Microdilution Assay.
Protocol:
-
Preparation of Antimicrobial Peptide Solutions: Prepare a stock solution of the antimicrobial peptide in an appropriate solvent. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.[12][13]
-
Preparation of Inoculum: Culture bacteria to the mid-logarithmic phase. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard. Dilute the suspension in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[12][13]
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted antimicrobial peptide. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the microtiter plate at 37°C for 16-20 hours.[12]
-
Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial peptide that completely inhibits visible growth of the bacteria.[12]
Antimicrobial Susceptibility Testing: Radial Diffusion Assay
This assay measures the antimicrobial activity of a peptide by observing the zone of growth inhibition in an agar gel.
Caption: Workflow for Radial Diffusion Assay.
Protocol:
-
Preparation of Agar Plates: Prepare an underlay agar gel with a low concentration of trypticase soy broth powder. Inoculate the molten agar with a standardized concentration of the test bacteria (e.g., 4 x 10^6 CFU/mL). Pour the agar into petri dishes and allow it to solidify.[14]
-
Well Creation and Sample Application: Create small wells in the solidified agar. Add a defined volume (e.g., 5 µL) of the antimicrobial peptide solution at various concentrations into each well.[15]
-
Incubation: Incubate the plates at 37°C for 3 hours to allow for peptide diffusion, followed by an overnight incubation at 37°C to allow for bacterial growth.[14]
-
Measurement and Analysis: Measure the diameter of the clear zone of growth inhibition around each well. The diameter of the clear zone is proportional to the antimicrobial activity of the peptide.
Anti-HIV-1 Activity Assay: p24 Antigen Capture ELISA
This assay quantifies the amount of HIV-1 p24 capsid protein in cell culture supernatants, which is an indicator of viral replication.
Caption: Workflow for p24 Antigen Capture ELISA.
Protocol:
-
Cell Infection: Culture susceptible target cells (e.g., CD4+ T-lymphocytes) and expose them to HIV-1 in the presence of varying concentrations of the antimicrobial peptide. Include a no-peptide control.[1]
-
Sample Collection: After a specified incubation period (e.g., 7-9 days), collect the cell culture supernatant.[1]
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for the HIV-1 p24 antigen.
-
Add the collected cell culture supernatants and a series of p24 protein standards to the wells.[16]
-
Incubate to allow the p24 antigen to bind to the capture antibody.
-
Wash the plate and add a second, enzyme-linked antibody that also recognizes p24.[16]
-
Wash the plate again and add a chromogenic substrate. The enzyme on the detection antibody will convert the substrate, producing a color change.
-
Measure the absorbance of each well using a plate reader.
-
-
Quantification: Generate a standard curve from the absorbance readings of the p24 standards. Use this curve to determine the concentration of p24 in the experimental samples. A reduction in p24 levels in the presence of the peptide indicates inhibition of viral replication.
References
- 1. Structural and DNA-binding studies on the bovine antimicrobial peptide, indolicidin: evidence for multiple conformations involved in binding to membranes and DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Human Antimicrobial Peptide LL-37, but Not the Mouse Ortholog, mCRAMP, Can Stimulate Signaling by Poly(I:C) through a FPRL1-dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The fusion activity of HIV-1 gp41 depends on interhelical interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Retrocyclins and their activity against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative efficacy analysis of anti-microbial peptides, LL-37 and indolicidin upon conjugation with CNT, in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Human Defensins: Structure, Function, and Potential as Therapeutic Antimicrobial Agents with Highlights Against SARS CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of antimicrobial action of indolicidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mechanism-of-antimicrobial-action-of-indolicidin - Ask this paper | Bohrium [bohrium.com]
- 12. goldbio.com [goldbio.com]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ablinc.com [ablinc.com]
A Head-to-Head Comparison of Two Promising Antiviral Agents: Retrocyclin-1 and Griffithsin
For Researchers, Scientists, and Drug Development Professionals
In the ongoing search for novel antiviral therapeutics, particularly agents that can prevent viral entry into host cells, Retrocyclin-1 and Griffithsin have emerged as two compelling candidates. Both molecules exhibit potent inhibitory activity against a range of viruses, most notably the Human Immunodeficiency Virus (HIV). This guide provides an objective, data-driven comparison of their performance, supported by experimental evidence, to aid researchers in evaluating their potential for further development.
At a Glance: Key Differences
| Feature | This compound | Griffithsin |
| Origin | Synthetic analog of a primate theta-defensin | Isolated from red algae (Griffithsia sp.) |
| Molecular Class | Cyclic peptide (θ-defensin) | Lectin (carbohydrate-binding protein) |
| Primary Target | Viral and host cell surface glycoproteins (e.g., gp120, CD4) | High-mannose oligosaccharides on viral envelope glycoproteins |
| Antiviral Potency (Anti-HIV-1) | Micromolar (µM) to low nanomolar (nM) range | Picomolar (pM) to low nanomolar (nM) range |
| Spectrum of Activity | Primarily studied against HIV-1; some activity against other enveloped viruses | Broad-spectrum against many enveloped viruses (HIV, Coronaviruses, HCV, HSV, etc.) |
| Clinical Development | Preclinical | Phase I clinical trials completed for vaginal gel; intranasal formulation in development |
Mechanism of Action: Two Paths to Blocking Viral Entry
Both this compound and Griffithsin thwart viral infection at its earliest stage: entry into the host cell. However, they achieve this through distinct molecular interactions.
This compound acts as a lectin, binding to carbohydrate moieties on both viral and host cell surface glycoproteins.[1] It has been shown to bind with high affinity to the HIV-1 envelope glycoprotein gp120 and the host cell receptor CD4.[1] This interaction is thought to interfere with the conformational changes required for the fusion of the viral and cellular membranes, thus preventing the virus from delivering its genetic material into the cell.[2]
Griffithsin , a potent lectin, specifically targets high-mannose oligosaccharides, which are densely present on the surface of many viral envelope glycoproteins.[3] By binding to these glycans on proteins like HIV-1's gp120, Griffithsin effectively creates a shield, sterically hindering the virus from interacting with its host cell receptors.[3]
Antiviral Potency: A Quantitative Comparison
Experimental data consistently demonstrates that Griffithsin exhibits significantly higher potency against HIV-1 compared to this compound. The half-maximal inhibitory concentrations (IC50) and effective concentrations (EC50) for Griffithsin are typically in the picomolar to low nanomolar range, whereas for this compound, they fall within the low micromolar to nanomolar range.
| Compound | Virus Strain(s) | Assay Type | IC50 / EC50 | Reference |
| Griffithsin | HIV-1 (various clades) | TZM-bl cell neutralization assay | 0.043 - 0.63 nM (EC50) | [4] |
| HIV-1 (various isolates) | CEM-SS cell cytopathic effect assay | <3 ng/mL (~235 pM) (IC50) for most isolates | [5] | |
| Q-Griffithsin vs. HIV-1 pseudovirus | TZM-bl cell assay | 57.2 ± 13.8 ng/mL (~4.5 nM) (IC50) | [6] | |
| This compound (RC-101) | HIV-1 (CCR5-tropic) | Cell-cell transmission assay | 0.19 µg/mL (~0.09 µM) (IC50) | [7] |
| HIV-1 (CXCR4-tropic) | Cell-cell transmission assay | 2.1 µg/mL (~1.0 µM) (IC50) | [7] | |
| HIV-1 (various strains) | Not specified | 1-5 µg/mL (~0.47 - 2.35 µM) (IC50) | [8] |
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
HIV-1 Neutralization Assay (p24 Antigen ELISA)
This assay quantifies the ability of an antiviral agent to inhibit HIV-1 infection of susceptible cells by measuring the production of the viral p24 capsid protein.
Detailed Steps:
-
Cell Preparation: Plate TZM-bl cells or phytohemagglutinin (PHA)-stimulated peripheral blood mononuclear cells (PBMCs) in a 96-well culture plate.
-
Compound Dilution: Prepare serial dilutions of this compound or Griffithsin in culture medium.
-
Incubation with Compound: Add the diluted compounds to the cells and incubate for a specified period (e.g., 1 hour) at 37°C.
-
Viral Infection: Add a pre-titered amount of HIV-1 stock to each well. Include control wells with no compound (virus control) and no virus (cell control).
-
Culture: Incubate the plates for 48 to 72 hours at 37°C to allow for viral replication.
-
Supernatant Harvest: After incubation, carefully collect the culture supernatants.
-
p24 ELISA:
-
Coat a 96-well ELISA plate with an anti-p24 capture antibody.
-
Block the plate to prevent non-specific binding.
-
Add the collected supernatants and a standard curve of recombinant p24 antigen to the plate and incubate.
-
Wash the plate and add a biotinylated anti-p24 detection antibody.
-
Wash again and add streptavidin-horseradish peroxidase (HRP).
-
Add a TMB substrate and stop the reaction with an acid solution.
-
Read the absorbance at 450 nm using a microplate reader.[2][9]
-
-
Data Analysis: Calculate the concentration of p24 in each well based on the standard curve. Determine the IC50 value by plotting the percentage of viral inhibition against the compound concentration and fitting the data to a dose-response curve.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the binding affinity and kinetics between two molecules in real-time. This is crucial for understanding the interaction of this compound and Griffithsin with their respective targets.
Detailed Steps:
-
Ligand Immobilization: Covalently attach the ligand (e.g., recombinant HIV-1 gp120) to the surface of a sensor chip using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a series of concentrations of the analyte (this compound or Griffithsin) in a suitable running buffer.
-
Binding Measurement:
-
Inject the analyte solutions sequentially over the sensor chip surface at a constant flow rate.
-
Monitor the binding in real-time by recording the change in the SPR signal (measured in Resonance Units, RU). This is the association phase .
-
After the injection, flow only the running buffer over the chip to monitor the release of the analyte from the ligand. This is the dissociation phase .
-
-
Surface Regeneration: Inject a regeneration solution (e.g., a low pH buffer) to remove all bound analyte from the ligand, preparing the surface for the next injection.
-
Data Analysis: Fit the association and dissociation curves (sensorgrams) to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).[5][6]
Clinical Development and Future Outlook
The clinical development pathways for this compound and Griffithsin show a notable divergence, reflecting their respective stages of investigation.
Griffithsin is more advanced in its clinical trajectory. A Phase I clinical trial of a vaginal gel formulation of Griffithsin (in combination with carrageenan) has been completed, demonstrating that it is safe and well-tolerated. Furthermore, a modified, more stable form of Griffithsin, Q-Griffithsin, is being developed as an intranasal spray for the prevention of respiratory viruses, including SARS-CoV-2, with a Phase I clinical trial planned or underway.[4][8] Another Phase I trial is assessing a Griffithsin-based rectal enema for HIV prevention.[7]
This compound , and its analog RC-101, remain in the preclinical phase of development. Research has primarily focused on its potential as a topical microbicide to prevent the sexual transmission of HIV-1.[2] Studies have demonstrated its efficacy in in vitro and ex vivo models, including human cervicovaginal tissue constructs, and formulation development into a vaginal film is underway.[5][7] However, to date, no Investigational New Drug (IND) application appears to have been filed, and it has not yet progressed to human clinical trials.
Conclusion
Both this compound and Griffithsin represent promising antiviral candidates that target the critical step of viral entry. Griffithsin stands out for its exceptional potency, with anti-HIV-1 activity in the picomolar range, and its broader spectrum of activity against various enveloped viruses. Its progression into Phase I clinical trials for multiple formulations underscores its potential as a viable preventative agent.
This compound, while less potent than Griffithsin, still demonstrates effective inhibition of HIV-1 entry and is undergoing important preclinical development as a topical microbicide. Its unique structure and mechanism of action warrant continued investigation.
For researchers and drug developers, the choice between these two molecules, or the decision to investigate them further, will depend on the specific therapeutic application, desired potency, and the target viral pathogen. The extensive preclinical and emerging clinical data for Griffithsin make it a front-runner for near-term preventative applications, while this compound remains a valuable lead compound with potential for optimization and future development.
References
- 1. Retrocyclins and their activity against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retrocyclin: A primate peptide that protects cells from infection by T- and M-tropic strains of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation Development of Retrocyclin 1 Analog RC-101 as an Anti-HIV Vaginal Microbicide Product - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral Activity of Retrocyclin RC-101, a Candidate Microbicide Against Cell-Associated HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The retrocyclin analogue RC-101 prevents human immunodeficiency virus type 1 infection of a model human cervicovaginal tissue construct - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation development of retrocyclin 1 analog RC-101 as an anti-HIV vaginal microbicide product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reawakening Retrocyclins: Ancestral Human Defensins Active Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigational New Drug (IND) Application | FDA [fda.gov]
- 9. fda.gov [fda.gov]
Comparative Analysis of Retrocyclin-1: A Broad-Spectrum Antiviral Peptide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the broad-spectrum antiviral activity of Retrocyclin-1, an ancestral human θ-defensin, against other antiviral agents. It includes a detailed examination of its mechanism of action, supporting experimental data from various studies, and the protocols used to generate this data.
Introduction to this compound
This compound is a cyclic, 18-amino acid peptide belonging to the θ-defensin family of antimicrobial peptides.[1] While humans carry the gene for this compound, a premature stop codon prevents its natural expression.[1][2] However, synthetically produced this compound and its analogue, RC-101, have demonstrated potent antiviral activity against a wide range of viruses, making them promising candidates for development as topical microbicides and antiviral therapeutics.[1][2] Their unique cyclic structure and cationic nature contribute to their stability and broad-spectrum activity.[2]
Mechanism of Antiviral Action
This compound primarily inhibits viral entry into host cells. Its mechanism can vary depending on the virus, but a common feature is its ability to bind to glycoproteins on the surface of either the virus or the host cell.[2]
Against HIV-1: this compound demonstrates a multi-pronged approach to inhibiting HIV-1 entry:
-
Lectin-like Binding: It binds with high affinity to the viral envelope glycoproteins gp120 and gp41, as well as the host cell receptor CD4.[2][3] This interaction is mediated by the peptide's ability to recognize and bind to the glycan portions of these proteins.[2]
-
Inhibition of Fusion: By binding to the C-terminal heptad repeat of gp41, this compound is thought to block the formation of the six-helix bundle, a critical step required for the fusion of the viral and cellular membranes.[3][4]
-
Receptor Aggregation: On the surface of CD4+ T cells, this compound can form patch-like aggregates, which may interfere with the normal function of viral receptors and co-receptors (CXCR4 and CCR5), thereby preventing viral entry.[5][6]
This multi-targeted mechanism suggests that developing resistance to this compound may be more difficult for the virus.[1]
Against Other Viruses: Retrocyclin's activity extends beyond HIV. For instance, against flaviviruses like Zika (ZIKV) and Japanese encephalitis virus (JEV), RC-101 has been shown to inhibit not only viral entry by binding to the envelope (E) protein but also a post-entry replication step by targeting the NS2B-NS3 viral protease.[7] It has also demonstrated activity against Herpes Simplex Virus (HSV) and influenza virus, likely by disrupting the binding of viral glycoproteins to host cells.[2]
Data Presentation: Antiviral Efficacy
The following tables summarize the quantitative data on the antiviral activity of this compound (and its analogue RC-101) against various viruses.
Table 1: Anti-HIV-1 Activity of this compound (RC-101)
| Virus Strain/Type | Assay Type | Target Cells | IC50 (µg/mL) | Reference |
| HIV-1 (X4-tropic) | Cell-cell transmission | ME-180 / H9 | 2.6 | [8] |
| HIV-1 (R5-tropic) | Cell-cell fusion | - | 0.33 | [8] |
| HIV-1 (T-tropic, IIIB) | p24 antigen | PBMCs | ~10-20 | [6] |
| HIV-1 (M-tropic, JR-CSF) | p24 antigen | PBMCs | ~10-20 | [6] |
| HIV-1 (Clinical Isolates) | p24 antigen | PBMCs | Potent Activity | [8] |
Table 2: Broad-Spectrum Antiviral Activity of this compound (RC-101)
| Virus Family | Virus | Mechanism of Inhibition | Efficacy | Reference |
| Retroviridae | HIV-1 | Entry inhibition (gp120, gp41, CD4 binding) | Potent (IC50 in µg/mL range) | [2][8] |
| Flaviviridae | Zika Virus (ZIKV) | Entry (E protein) & Replication (NS2B-NS3 protease) | Inhibits infection | [7] |
| Flaviviridae | Japanese Encephalitis Virus (JEV) | Entry (E protein) & Replication (NS2B-NS3 protease) | Inhibits infection | [7] |
| Herpesviridae | Herpes Simplex Virus (HSV) | Glycoprotein binding | Active | [2] |
| Orthomyxoviridae | Influenza Virus | Hemagglutinin binding | Active | [2] |
Table 3: Comparative Antiviral Activity of Defensins against HIV-1
| Peptide | Defensin Class | Mechanism | IC50 against HIV-1 | Reference |
| This compound | θ-defensin | Binds gp120/gp41, blocks fusion | Potent | [2][3] |
| HNP-1 | α-defensin | Inactivates HSV, CMV, VSV, IAV | - | [3] |
| HNP-4 | α-defensin | Potent anti-HIV-1 activity | More potent than HNP1-3 | [2] |
| HBD-2 / HBD-3 | β-defensin | Direct virion binding, CXCR4 downregulation | - | [3] |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of antiviral compounds. Below are protocols for key experiments used to evaluate this compound.
HIV-1 p24 Antigen Assay (for Antiviral Activity)
This assay quantifies the amount of HIV-1 p24 capsid protein, a marker of viral replication.
-
Cells and Virus: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors and stimulated. Cells are then infected with T-tropic (e.g., IIIB) or M-tropic (e.g., JR-CSF) strains of HIV-1.
-
Treatment: Cells are pre-incubated with various concentrations of this compound for a specified time before the virus is added.
-
Infection: The virus is added to the cell cultures at a predetermined multiplicity of infection (MOI).
-
Incubation: The infected cells are cultured for several days (typically 7-9 days), with supernatants collected at regular intervals.
-
Quantification: The amount of p24 antigen in the cell culture supernatant is measured using a commercial enzyme-linked immunosorbent assay (ELISA) kit.
-
Analysis: The IC50 value (the concentration of peptide that inhibits viral replication by 50%) is calculated by comparing the p24 levels in treated versus untreated control wells.[6][9]
Time-of-Addition Assay (for Mechanism of Action)
This experiment helps determine at which stage of the viral life cycle an antiviral compound is active.
-
Experimental Groups:
-
Pre-treatment: Cells are incubated with the compound, which is then washed away before viral infection. This tests for effects on cellular receptors.
-
Co-treatment (Entry): The compound is added to the cells simultaneously with the virus. This tests for inhibition of binding and entry.
-
Post-treatment (Post-entry): The compound is added at various time points after the cells have been infected. This tests for effects on replication, assembly, or egress.
-
-
Procedure: Vero or other susceptible cells are seeded in plates. The compound (e.g., RC-101) and virus (e.g., ZIKV) are added according to the schedule for each experimental group.[7]
-
Analysis: Viral replication is quantified at the end of the experiment (e.g., by plaque assay or RT-qPCR). A significant reduction in viral load in a specific group indicates the stage of inhibition. For example, strong inhibition in the co-treatment group suggests the compound is an entry inhibitor.[7][10]
Biolayer Interferometry (for Binding Affinity)
This technique measures the binding affinity and kinetics between molecules in real-time.
-
Principle: One molecule (ligand) is immobilized on a biosensor tip, which is then dipped into a solution containing the other molecule (analyte). The binding of the analyte to the ligand causes a change in the interference pattern of light, which is measured.
-
Procedure: To measure the binding of RC-101 to a viral protein (e.g., the ZIKV E protein domain III), the viral protein is immobilized on the biosensor. The sensor is then exposed to different concentrations of RC-101.[7]
-
Analysis: The association (Ka) and dissociation (Kd) rates are measured, and the equilibrium dissociation constant (KD) is calculated (KD = kd/ka). A lower KD value indicates a higher binding affinity. This method was used to demonstrate that RC-101 has a high affinity (KD in the nanomolar range) for the ZIKV E protein.[7]
Conclusion
This compound exhibits potent, broad-spectrum antiviral activity, primarily by inhibiting viral entry. Its unique mechanism of action against HIV-1, involving interactions with both viral and host glycoproteins, makes it a resilient candidate against viral resistance. Furthermore, its efficacy against other significant pathogens like flaviviruses highlights its potential as a versatile antiviral agent. The data presented in this guide, supported by detailed experimental protocols, validates the continued investigation of this compound and its analogues as next-generation antiviral therapeutics.
References
- 1. Reawakening Retrocyclins: Ancestral Human Defensins Active Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retrocyclins and their activity against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A review of the antiviral activity of cationic antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Mechanism through Which Retrocyclin Targets Flavivirus Multiplication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiviral Activity of Retrocyclin RC-101, a Candidate Microbicide Against Cell-Associated HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Retrocyclin: A primate peptide that protects cells from infection by T- and M-tropic strains of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
A Comparative Analysis of Retrocyclin-1 and Tenofovir as Topical Microbicides for HIV Prevention
For Immediate Release
In the global effort to combat the HIV/AIDS pandemic, the development of effective topical microbicides remains a critical strategy to prevent sexual transmission of the virus. This guide provides a detailed comparative analysis of two promising microbicide candidates: Retrocyclin-1, a synthetic θ-defensin, and Tenofovir, a well-established nucleotide reverse transcriptase inhibitor. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, in vitro efficacy, cytotoxicity, and the experimental protocols used for their evaluation.
Executive Summary
Both this compound and Tenofovir have demonstrated significant potential as HIV microbicides, albeit through distinct mechanisms. This compound acts as an entry inhibitor, preventing the virus from fusing with host cells, while Tenofovir blocks a crucial step in the viral replication cycle after it has entered the cell. In vitro studies show that both compounds are potent inhibitors of HIV-1, with this compound exhibiting broad activity against various viral strains and exceptionally low cytotoxicity. Tenofovir, particularly in its prodrug forms, also displays potent antiviral activity and has the advantage of extensive clinical data from its use in oral pre-exposure prophylaxis (PrEP). The choice between these or other microbicide candidates for further development will depend on a variety of factors, including formulation, delivery method, and the specific context of use.
Data Presentation: In Vitro Efficacy and Cytotoxicity
The following tables summarize the quantitative data on the anti-HIV-1 activity and cytotoxicity of this compound and Tenofovir from various studies. It is important to note that direct comparisons of absolute values should be made with caution due to variations in experimental conditions across different studies.
| Compound | HIV-1 Strain/Isolate | Assay Type | IC50 | Reference |
| This compound (RC-101) | CCR5-tropic (cell-cell transmission) | CD4-dependent | 0.19 µg/mL | [1] |
| This compound (RC-101) | CCR5-tropic (in presence of 25% seminal plasma) | CD4-dependent | 2.4 µg/mL | [1] |
| This compound (RC-101) | CXCR4-tropic (cell-cell transmission) | CD4-dependent | 2.1 µg/mL | [1] |
| This compound | HIV-1 IIIB (T-tropic) & JR-CSF (M-tropic) | p24 antigen assay in PBMCs | 10-20 µg/mL (complete protection) | [2] |
| Tenofovir (TFV) | HIV-1 BaL | TZM-bl cells | 0.203 µM | [3] |
| Tenofovir Alafenamide (TAF) | HIV-1 BaL | TZM-bl cells | 0.0006 µM | [3] |
| Tenofovir | HIV-1 (Subtypes A, B, C) | p24 antigen assay in PBMCs | 0.5 mg/mL (1:20 dilution of gel) | [4] |
| Compound | Cell Line | Assay Type | CC50 | Reference |
| This compound (RC-101) | H9 T cells, ME-180 cervical carcinoma cells | Not specified | > 500 µg/mL | [5][6] |
| Tenofovir | HepG2 (liver-derived) | Proliferation assay | 398 µM | [7] |
| Tenofovir | Skeletal muscle cells | Proliferation assay | 870 µM | [7] |
| Tenofovir | Erythroid progenitor cells | Hematopoietic toxicity assay | > 200 µM | [7] |
| Tenofovir | HK-2 (renal proximal tubule) | MTT assay | 9.21 µM (48h), 2.77 µM (72h) | [8] |
Therapeutic Index (TI): The therapeutic index (TI = CC50 / IC50) is a measure of the relative safety of a drug.[9][10][11][12][13] A higher TI indicates a wider margin between the effective and toxic doses. Based on the available data, this compound demonstrates an exceptionally high therapeutic index due to its potent anti-HIV activity and very low cytotoxicity.[5][6]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and comparison of results.
In Vitro Anti-HIV-1 Activity Assay (TZM-bl Reporter Gene Assay)
This assay is widely used to quantify the inhibition of HIV-1 entry.[5][14][15][16][17]
Objective: To determine the concentration of a compound that inhibits 50% of viral infection (IC50).
Materials:
-
TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing integrated reporter genes for firefly luciferase under the control of the HIV-1 LTR).
-
HIV-1 virus stock (e.g., laboratory-adapted strains or pseudoviruses).
-
Test compounds (this compound or Tenofovir) at various concentrations.
-
Cell culture medium (DMEM supplemented with 10% FBS, penicillin-streptomycin).
-
DEAE-Dextran.
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
Procedure:
-
Seed TZM-bl cells in a 96-well plate and incubate overnight to allow for cell adherence.
-
Prepare serial dilutions of the test compounds.
-
Pre-incubate the cells with the diluted compounds for a specified period (e.g., 1 hour) at 37°C.
-
Add a pre-titered amount of HIV-1 virus to each well in the presence of DEAE-Dextran to enhance infectivity.
-
Incubate the plates for 48 hours at 37°C.
-
After incubation, remove the culture medium and lyse the cells.
-
Add luciferase substrate to the cell lysate and measure the luminescence using a luminometer.
-
The percentage of inhibition is calculated relative to virus control wells (no compound). The IC50 value is determined by non-linear regression analysis of the dose-response curve.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is used to determine the cytotoxic concentration of a compound that reduces cell viability by 50% (CC50).[7][8]
Objective: To determine the concentration of a compound that causes 50% reduction in cell viability (CC50).
Materials:
-
Target cells (e.g., TZM-bl, PBMCs, or other relevant cell lines).
-
Test compounds at various concentrations.
-
Cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., acidified isopropanol or DMSO).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate and incubate overnight.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate the plates for a period that reflects the duration of the antiviral assay (e.g., 48 hours) at 37°C.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The percentage of cytotoxicity is calculated relative to control wells (no compound). The CC50 value is determined by non-linear regression analysis of the dose-response curve.
In Vivo Efficacy Study in Macaques (Conceptual Workflow)
Non-human primate models are crucial for the preclinical evaluation of microbicide efficacy.
Objective: To assess the ability of a microbicide to prevent vaginal or rectal transmission of SHIV (Simian-Human Immunodeficiency Virus) in macaques.
Procedure Outline:
-
Animal Model: Typically, female rhesus macaques are used. Their menstrual cycles may be synchronized using progesterone to increase susceptibility to infection.
-
Microbicide Application: The test microbicide (e.g., a gel formulation of this compound or Tenofovir) is applied vaginally or rectally a short time before viral challenge.
-
Viral Challenge: A high dose of SHIV is administered to the same mucosal surface.
-
Monitoring: Animals are monitored weekly for signs of infection, typically by measuring plasma viral load (RNA levels) and seroconversion (presence of anti-HIV antibodies).
-
Endpoint: The primary endpoint is the prevention of systemic infection. The efficacy of the microbicide is determined by comparing the infection rate in the treated group to that in a placebo or untreated control group.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the mechanisms of action and experimental workflows.
Caption: Mechanism of action of this compound as an HIV-1 entry inhibitor.
Caption: Mechanism of action of Tenofovir as a reverse transcriptase inhibitor.
Caption: Experimental workflow for the in vitro anti-HIV-1 activity assay.
Caption: Experimental workflow for ex vivo evaluation in human tissue explants.
References
- 1. Genital Tenofovir Concentrations Correlate With Protection Against HIV Infection in the CAPRISA 004 Trial: Importance of Adherence for Microbicide Effectiveness [natap.org]
- 2. Retrocyclin: A primate peptide that protects cells from infection by T- and M-tropic strains of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CERVICO-VAGINAL TISSUE EX VIVO AS A MODEL TO STUDY EARLY EVENTS IN HIV-1 INFECTION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative effectiveness of tenofovir in treatment-naïve HIV-infected patients: systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Retrocyclins and their activity against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. studysmarter.co.uk [studysmarter.co.uk]
- 8. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 9. Therapeutic index - Wikipedia [en.wikipedia.org]
- 10. Therapeutic Index - Pharmacology - Medbullets Step 1 [step1.medbullets.com]
- 11. toxmsdt.com [toxmsdt.com]
- 12. hiv.lanl.gov [hiv.lanl.gov]
- 13. hiv.lanl.gov [hiv.lanl.gov]
- 14. Preclinical Evaluation of the HIV-1 Fusion Inhibitor L'644 as a Potential Candidate Microbicide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Scholars@Duke publication: Optimization and validation of the TZM-bl assay for standardized assessments of neutralizing antibodies against HIV-1. [scholars.duke.edu]
- 16. Candidate Microbicides Block HIV-1 Infection of Human Immature Langerhans Cells within Epithelial Tissue Explants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A comparative study based on ainuovirine/lamivudine/tenofovir against HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crucial Role of Glycosylation in Retrocyclin-1 Binding: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Retrocyclin-1's binding affinity to its glycosylated and non-glycosylated targets, supported by experimental data. We delve into the experimental protocols used to ascertain these interactions and visualize the underlying molecular mechanisms. This information is critical for the development of this compound and its analogs as potential antiviral therapeutics.
Data Presentation: Quantitative Analysis of Binding Affinity
This compound, a theta-defensin, demonstrates a strong binding affinity for several key glycoproteins involved in the HIV-1 entry process. Its function as a lectin, a carbohydrate-binding protein, is fundamental to its antiviral activity. The following tables summarize the quantitative data on this compound's binding to its targets.
| Target Molecule | Target Type | Dissociation Constant (Kd) | Significance |
| gp120 | HIV-1 Envelope Glycoprotein | 35.4 nM[1] | Primary viral protein for host cell attachment. |
| CD4 | Host Cell Receptor | 31 nM[1] | Primary host cell receptor for HIV-1. |
| Galactosylceramide | Host Cell Glycolipid | 24.1 nM[1] | Alternative receptor for HIV-1 in certain cells. |
| gp41 | HIV-1 Transmembrane Glycoprotein | 68 nM[2] | Mediates fusion of viral and host cell membranes. |
Table 1: Binding Affinities of this compound to Glycosylated Targets. The dissociation constants (Kd) indicate a high-affinity interaction between this compound and its glycosylated binding partners.
| Target Molecule | Treatment | Effect on this compound Binding | Reference |
| gp120 | Non-glycosylated | Binding abolished | [1] |
| CD4 | Removal of O-linked and N-linked sugars | Binding nearly abolished | [2] |
| Fetuin (model glycoprotein) | Glycosidase-treated | Binding significantly reduced | [1] |
| Bovine Serum Albumin (BSA) | Non-glycosylated | No binding | [1] |
| Neoglycoprotein (BSA with attached sugars) | Glycosylated | Binding observed | [1] |
Table 2: Comparison of this compound Binding to Glycosylated vs. Non-Glycosylated Proteins. These results unequivocally demonstrate that the glycan moieties on target proteins are essential for this compound binding.
Experimental Protocols
The binding affinities of this compound to its various targets were primarily determined using Surface Plasmon Resonance (SPR) . This technique allows for the real-time, label-free detection of biomolecular interactions.
Surface Plasmon Resonance (SPR) Protocol for this compound Binding Analysis
-
Sensor Chip Preparation:
-
A carboxymethylated dextran sensor chip (e.g., CM5 chip) is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
The glycosylated target protein (e.g., gp120, CD4) is immobilized onto the chip surface via amine coupling in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5).
-
Remaining active sites on the chip are deactivated using ethanolamine.
-
A reference flow cell is prepared similarly but without the immobilized target protein to account for non-specific binding and bulk refractive index changes.
-
-
Binding Assay:
-
The SPR experiment is performed at a constant temperature (e.g., 25°C) with a continuous flow of running buffer (e.g., HBS-EP buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).
-
This compound (the analyte) is prepared in a series of concentrations in the running buffer.
-
Each concentration of this compound is injected over the sensor chip surface at a constant flow rate for a defined association time, followed by a dissociation phase with running buffer.
-
Between injections, the sensor surface is regenerated using a mild acidic or basic solution to remove bound analyte.
-
-
Data Analysis:
-
The change in the SPR signal (measured in response units, RU) is recorded over time, generating sensorgrams.
-
The sensorgrams from the reference flow cell are subtracted from the active flow cell to obtain specific binding data.
-
The equilibrium dissociation constant (Kd) is calculated by fitting the steady-state binding responses against the concentration of this compound or by global fitting of the association and dissociation kinetic data to a suitable binding model (e.g., 1:1 Langmuir binding model).
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for confirming the role of glycosylation and the proposed mechanism of this compound's antiviral action.
Caption: Experimental workflow to confirm the role of glycosylation in this compound binding.
Caption: Mechanism of this compound inhibition of HIV-1 entry, highlighting glycan binding.
References
validation of Retrocyclin-1's non-hemolytic and low cytotoxicity profile
A comparative analysis of Retrocyclin-1's non-hemolytic and low cytotoxicity profile, substantiating its potential as a safe and effective therapeutic agent.
This compound, a synthetic theta-defensin, has emerged as a promising candidate in the development of novel antimicrobial and antiviral agents. A critical aspect of its preclinical evaluation is the thorough validation of its safety profile, specifically its hemolytic activity and cytotoxicity. This guide provides a comparative overview of this compound's performance in these key safety assays, presenting experimental data alongside methodologies for robust and reproducible assessment.
Minimal Hemolytic Activity: A Key Safety Benchmark
A primary concern for intravenously administered therapeutics, and to a lesser extent topical agents, is the potential for inducing hemolysis, the rupture of red blood cells. This compound has consistently demonstrated a lack of significant hemolytic activity against human erythrocytes.
Multiple studies have confirmed that this compound and its potent analog, RC-101, are not hemolytic towards human red blood cells, even at concentrations significantly exceeding their effective antimicrobial and antiviral concentrations[1][2]. For instance, studies have shown minimal to no hemolysis at concentrations as high as 100-200 μg/ml[1][2]. This characteristic is a significant advantage over many other antimicrobial peptides (AMPs) which can exhibit considerable hemolytic activity, limiting their systemic applications.
| Peptide/Compound | Hemolytic Activity (Concentration) | Species | Reference |
| This compound | Minimal to none (100-200 µg/mL) | Human | [1][2] |
| RC-101 | Non-hemolytic | Human | [3] |
| Melittin | High (Positive Control) | Human | [4] |
| Tachyplesin-1 | Hemolytic activity (reduced in cyclic analogs) | Not Specified | [5] |
| Various Synthetic AMPs | Variable, some highly hemolytic | Human, Canine, Rat, Bovine | [6] |
Low Cytotoxicity Across Multiple Cell Lines
Beyond its non-hemolytic nature, this compound exhibits a remarkably low cytotoxicity profile against a variety of human cell lines. This indicates a high degree of selectivity for microbial or viral targets over host cells.
Investigations have shown that this compound displays minimal cytotoxicity towards human cervical epithelial cells (ME-180) and CD4+ T lymphocytes (H9 cells) at concentrations up to 100–200 μg/ml[1][2]. The analog RC-101 has also been shown to be minimally cytotoxic in various cell lines and even in a biologically relevant organotypic model of cervicovaginal epithelia, where it did not alter tissue viability or induce inflammation[3][5][7]. This low toxicity is a crucial attribute, especially for applications requiring direct contact with epithelial tissues.
| Peptide/Compound | Cell Line(s) | Cytotoxicity (Concentration) | Assay | Reference |
| This compound | ME-180, H9 | Minimal (100-200 µg/mL) | Not Specified | [1][2] |
| RC-101 | H9 T cells, ME-180 cervical carcinoma cells | Little to no cytotoxicity (up to 500 µg/mL) | Not Specified | [5] |
| RC-101 | Organotypic cervicovaginal tissues | No adverse effect on tissue viability | MTT, LDH | [3] |
| RC-101 | Cervical tissue | No cytotoxicity | Immunostaining, Cytokine measurement | [7] |
| Various Synthetic AMPs | HeLa, HaCaT, HepG2 | Variable | Not Specified | [6] |
Experimental Protocols
To ensure the reproducibility and standardization of these crucial safety assessments, detailed experimental protocols are provided below.
Hemolysis Assay
This protocol outlines a standard method for determining the hemolytic activity of a peptide.
Hemolysis Assay Workflow
Methodology:
-
Preparation of Red Blood Cells (RBCs): Obtain fresh human whole blood in an anticoagulant-containing tube. Wash the RBCs three to four times with sterile phosphate-buffered saline (PBS) by centrifugation (e.g., 1000 x g for 5 minutes) and aspiration of the supernatant. After the final wash, resuspend the RBC pellet in PBS to a final concentration of 1-2% (v/v)[8][9].
-
Peptide and Control Preparation: Prepare serial dilutions of this compound in PBS. A positive control, which induces 100% hemolysis (e.g., 1% Triton X-100), and a negative control (PBS alone) are essential[8].
-
Incubation: In a 96-well plate, mix the RBC suspension with equal volumes of the peptide dilutions and controls. Incubate the plate at 37°C for a specified time, typically 1 hour[8].
-
Measurement and Calculation: Following incubation, centrifuge the plate to pellet the intact RBCs. Carefully transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at a wavelength of 570 nm using a microplate reader[8][10]. The percentage of hemolysis is calculated using the following formula:
% Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100[10]
Cytotoxicity Assays: MTT and LDH
The MTT and LDH assays are standard colorimetric methods to assess cell viability and cytotoxicity, respectively.
MTT Assay Workflow
MTT Assay Workflow
MTT Assay Methodology:
-
Cell Seeding and Treatment: Seed the desired human cell line into a 96-well plate at an appropriate density and allow them to adhere overnight[11][12]. The following day, replace the medium with fresh medium containing serial dilutions of this compound. Include untreated cells as a negative control.
-
MTT Incubation: After the desired incubation period (e.g., 24, 48, or 72 hours), add MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C[13]. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: Add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals[12]. Measure the absorbance at a wavelength of 570 nm using a microplate reader[12]. Cell viability is expressed as a percentage relative to the untreated control cells.
LDH Assay Workflow
LDH Assay Workflow
LDH Assay Methodology:
-
Cell Seeding and Treatment: The initial steps are identical to the MTT assay.
-
Sample Collection: After the treatment period, centrifuge the 96-well plate to pellet any detached, dead cells. Carefully collect the cell culture supernatant, which will contain lactate dehydrogenase (LDH) released from damaged cells[14].
-
LDH Measurement: Transfer the supernatant to a new plate and add the LDH assay reaction mixture according to the manufacturer's instructions. This reaction measures the conversion of a tetrazolium salt into a colored formazan product, which is proportional to the amount of LDH released[14].
-
Measurement and Calculation: After a short incubation at room temperature, measure the absorbance at approximately 490 nm[14]. Cytotoxicity is calculated as a percentage of the maximum LDH release from a positive control (cells lysed with a detergent).
Conclusion
The collective evidence from multiple independent studies strongly supports the validation of this compound's non-hemolytic and low cytotoxicity profile. Its high selectivity for microbial and viral targets over host cells, as demonstrated by the lack of damage to erythrocytes and various human cell lines, underscores its significant potential as a safe therapeutic candidate. The detailed experimental protocols provided herein offer a framework for the consistent and reliable evaluation of these critical safety parameters in future drug development endeavors.
References
- 1. pnas.org [pnas.org]
- 2. Retrocyclin: A primate peptide that protects cells from infection by T- and M-tropic strains of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The retrocyclin analogue RC-101 prevents human immunodeficiency virus type 1 infection of a model human cervicovaginal tissue construct - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Retrocyclins and their activity against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Correlation between hemolytic activity, cytotoxicity and systemic in vivo toxicity of synthetic antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Retrocyclin RC-101 blocks HIV-1 transmission across cervical mucosa in an Organ Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of Antibacterial and Hemolytic Activity of Synthetic Pandinin 2 Variants and Their Inhibition against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hemolysis Assay [protocols.io]
- 10. thno.org [thno.org]
- 11. texaschildrens.org [texaschildrens.org]
- 12. protocols.io [protocols.io]
- 13. pnas.org [pnas.org]
- 14. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Retrocyclin-1 and Human Defensins: Structure, Activity, and Therapeutic Potential
For researchers, scientists, and drug development professionals, understanding the nuances of antimicrobial peptides is crucial for the development of novel therapeutics. This guide provides a detailed comparison of Retrocyclin-1, a circular θ-defensin, with human α- and β-defensins, focusing on their structural differences, antimicrobial and antiviral efficacy, and immunomodulatory functions. This objective analysis is supported by experimental data to aid in the evaluation of their therapeutic promise.
Introduction
Antimicrobial peptides (AMPs) are key components of the innate immune system, offering a first line of defense against a broad spectrum of pathogens. Among these, defensins are a prominent family of small, cationic, cysteine-rich peptides. While humans primarily produce α- and β-defensins, the θ-defensin family, to which this compound belongs, is found in non-human primates. However, a pseudogene for a θ-defensin exists in the human genome, and its synthetic counterpart, this compound, has demonstrated potent antimicrobial and antiviral activities, sparking interest in its therapeutic potential. This guide compares and contrasts the structural and functional characteristics of this compound with those of endogenous human α- and β-defensins.
Structural Distinctions
The primary structural difference lies in their topology. Alpha- and β-defensins are linear peptides with a characteristic β-sheet structure stabilized by three intramolecular disulfide bonds, but they differ in the connectivity of these bonds.[1] In contrast, this compound is a cyclic peptide, an 18-amino acid θ-defensin formed by the head-to-tail ligation of two nine-amino acid precursors. This circular structure, along with its three disulfide bonds, confers significant resistance to proteolysis.[2]
| Feature | This compound (θ-Defensin) | Human α-Defensins (e.g., HNP-1, HD-5) | Human β-Defensins (e.g., HBD-1, HBD-2, HBD-3) |
| Structure | Cyclic, 18 amino acids | Linear, ~29-35 amino acids | Linear, ~36-42 amino acids |
| Disulfide Bonds | 3 | 3 | 3 |
| Key Structural Motif | Cyclic backbone, β-hairpin | Triple-stranded β-sheet | β-sheet core |
| Source | Synthetic (based on human pseudogene); naturally found in non-human primates | Neutrophils (HNPs), Paneth cells (HDs) | Epithelial cells |
Antimicrobial Activity: A Quantitative Comparison
All three classes of peptides exhibit broad-spectrum antimicrobial activity against bacteria and fungi. Their primary mechanism involves electrostatic attraction to the negatively charged microbial membranes, leading to membrane disruption and cell death.[2] However, their potency varies depending on the target organism and the specific defensin.
The following table summarizes the Minimum Inhibitory Concentrations (MIC) of this compound and representative human defensins against common bacterial pathogens. Lower MIC values indicate higher potency.
| Organism | This compound (µg/mL) | HNP-1 (α-defensin) (µg/mL) | HD-5 (α-defensin) (µg/mL) | HBD-2 (β-defensin) (µg/mL) | HBD-3 (β-defensin) (µg/mL) |
| Escherichia coli | <3[3] | 256[2] | 16-32 | 4.1-25.0[4] | 4-8[5] |
| Staphylococcus aureus | <3[3] | 128[2] | 4-8 | >250[4] | 1-4[5] |
| Pseudomonas aeruginosa | <3[3] | 128[2] | >64 | 4.1-25.0[4] | 2.7 (recombinant)[6] |
| Listeria monocytogenes | <3[3] | - | - | - | - |
| Candida albicans | - | - | - | 4.1-25.0[4] | ~17 (LC90)[7] |
Note: MIC values can vary between studies due to different experimental conditions. The data presented here are for comparative purposes.
Antiviral Activity: A Focus on HIV-1 and Other Viruses
A significant area of interest for this compound is its potent antiviral activity, particularly against HIV-1. Unlike many defensins that can have variable effects on HIV-1, this compound consistently demonstrates strong inhibition of viral entry.[3] It achieves this by binding to viral glycoproteins (gp120, gp41) and host cell receptors (CD4), effectively blocking the fusion process.[2][8] Human α- and β-defensins also possess antiviral properties against a range of viruses, but their mechanisms and efficacy can differ.
The table below presents the 50% inhibitory concentrations (IC50) of these peptides against various viruses.
| Virus | This compound (µg/mL) | HNP-1 (α-defensin) (µg/mL) | HD-5 (α-defensin) (µg/mL) | HBD-2 (β-defensin) (µg/mL) | HBD-3 (β-defensin) (µg/mL) |
| HIV-1 (R5-tropic) | 0.19[9] | - | - | Inhibits replication | Inhibits replication |
| HIV-1 (X4-tropic) | 2.1[9] | - | - | Inhibits replication | Inhibits replication |
| Herpes Simplex Virus-2 (HSV-2) | - | - | - | - | - |
| Influenza A Virus | - | Inhibits replication | - | - | - |
| SARS-CoV-2 | 6.4[10] | Potent inhibition | Potent inhibition | No effect[10] | - |
Immunomodulatory Functions and Signaling Pathways
Beyond their direct antimicrobial actions, this compound and human defensins are increasingly recognized for their ability to modulate the host immune response. They can act as chemoattractants for various immune cells and influence cytokine production, bridging the innate and adaptive immune systems.
This compound Immunomodulation
This compound has been shown to activate human mast cells via the Mas-related G protein-coupled receptor X2 (MRGPRX2), leading to degranulation and the release of inflammatory mediators.[11] This suggests a role in amplifying the initial immune response to infection.
Human α-Defensin Immunomodulation
Human α-defensins, such as HNP-1, can act as chemoattractants for T-cells, dendritic cells, and monocytes.[12] They can also modulate inflammatory responses by influencing cytokine production through pathways like NF-κB and MAPK.[12]
Human β-Defensin Immunomodulation
Human β-defensins, like HBD-2 and HBD-3, are known to be chemoattractants for immature dendritic cells and memory T-cells through their interaction with the chemokine receptor CCR6.[3][13] This interaction is crucial for bridging innate and adaptive immunity. They also engage Toll-like receptors (TLRs) to modulate inflammatory responses.[14]
Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The Minimum Inhibitory Concentration (MIC) of the peptides is determined using a broth microdilution assay, a standard method for assessing antimicrobial susceptibility.[5][15]
Objective: To determine the lowest concentration of a peptide that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates (polypropylene plates are recommended for peptides to prevent binding)[15]
-
Bacterial strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Peptide stock solutions
-
Sterile water or other appropriate solvent
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
Culture bacteria overnight on an appropriate agar plate.
-
Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[5]
-
-
Peptide Dilution Series:
-
Prepare serial twofold dilutions of the peptide stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a growth control well (bacteria in broth without peptide) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is read as the lowest concentration of the peptide at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
-
Antiviral Activity Assay: Plaque Reduction Neutralization Test (PRNT)
The antiviral activity, particularly the ability to neutralize viruses, is often quantified using a Plaque Reduction Neutralization Test (PRNT).[16][17]
Objective: To determine the concentration of a peptide required to reduce the number of viral plaques by 50% (PRNT50).
Materials:
-
Susceptible host cell line
-
Virus stock
-
Peptide stock solutions
-
Cell culture medium
-
Overlay medium (e.g., containing agarose or methylcellulose)
-
Staining solution (e.g., crystal violet)
-
6- or 12-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed the host cells into the wells of the culture plates and grow them to form a confluent monolayer.
-
-
Virus-Peptide Incubation:
-
Prepare serial dilutions of the peptide.
-
Mix a constant amount of virus with each peptide dilution and incubate for a specific period (e.g., 1 hour at 37°C) to allow the peptide to neutralize the virus.
-
-
Infection:
-
Remove the culture medium from the cell monolayers and inoculate the cells with the virus-peptide mixtures.
-
Allow the virus to adsorb to the cells for a defined period (e.g., 1 hour).
-
-
Overlay:
-
Remove the inoculum and add the overlay medium. The semi-solid overlay restricts the spread of the virus, leading to the formation of localized plaques.
-
-
Incubation:
-
Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
-
Plaque Visualization and Counting:
-
Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.
-
Count the number of plaques in each well.
-
-
Calculation of PRNT50:
-
Calculate the percentage of plaque reduction for each peptide concentration compared to the virus control (no peptide).
-
The PRNT50 is the peptide concentration that results in a 50% reduction in the number of plaques.
-
Conclusion and Future Perspectives
This compound and human α- and β-defensins represent a rich source of potential therapeutic agents. This compound's unique cyclic structure provides enhanced stability, and its potent anti-HIV-1 activity makes it a particularly promising candidate for microbicide development. Human defensins, while demonstrating broad antimicrobial and antiviral activities, also play a complex role in immunomodulation that could be harnessed for therapeutic benefit.
This comparative guide highlights the key differences and similarities among these peptides, providing a foundation for further research and development. Future studies should focus on direct, head-to-head comparisons in standardized assays to provide a clearer picture of their relative potencies. Furthermore, a deeper understanding of their immunomodulatory mechanisms will be crucial for designing safe and effective therapeutic strategies that leverage the multifaceted nature of these fascinating molecules. The experimental protocols and signaling pathway diagrams provided herein serve as a valuable resource for researchers embarking on such investigations.
References
- 1. Human Defensins: Structure, Function, and Potential as Therapeutic Antimicrobial Agents with Highlights Against SARS CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retrocyclins and their activity against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retrocyclin: A primate peptide that protects cells from infection by T- and M-tropic strains of HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reawakening Retrocyclins: Ancestral Human Defensins Active Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. Convergent evolution of defensin sequence, structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. goldbio.com [goldbio.com]
- 10. researchgate.net [researchgate.net]
- 11. oncotarget.com [oncotarget.com]
- 12. Multifaceted immune functions of human defensins and underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. β-Defensins: Multifunctional Modulators of Infection, Inflammation and More? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 16. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
- 17. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
Assessing the Synergy of Retrocyclin-1 with Other Antiretroviral Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retrocyclin-1, a synthetic theta-defensin, has demonstrated potent activity against a broad range of HIV-1 strains, including those resistant to current antiretroviral therapies.[1][2] Its unique mechanism of action, primarily targeting the viral fusion process, makes it a compelling candidate for combination therapies. This guide provides a framework for assessing the synergistic potential of this compound with other classes of antiretroviral drugs. While direct quantitative synergy data for this compound in combination with other specific antiretrovirals is not yet available in published literature, this document outlines the theoretical basis for such synergies, detailed experimental protocols for their evaluation, and data presentation templates based on analogous studies with other HIV inhibitors.
Theoretical Rationale for Synergy
The primary mechanism of action for this compound and its potent analog, RC-101, is the inhibition of HIV-1 entry into host cells.[1][3] This is achieved by binding to the viral glycoprotein gp41, thereby preventing the conformational changes required for the fusion of the viral and cellular membranes.[4][5] This distinct target offers a strong rationale for synergistic interactions with antiretroviral drugs that act on different stages of the HIV-1 life cycle.
Potential Synergistic Combinations:
-
With other Entry Inhibitors: Combining this compound with entry inhibitors that have different targets, such as CCR5 antagonists (e.g., Maraviroc) or attachment inhibitors, could create a potent, multi-pronged blockade of viral entry. Studies have shown that combining HIV entry inhibitors with different mechanisms can lead to synergistic effects.[6]
-
With Reverse Transcriptase Inhibitors (RTIs): Nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs) block the conversion of viral RNA into DNA. A combination with this compound would target two distinct and essential steps in viral replication.
-
With Integrase Inhibitors: These drugs prevent the integration of viral DNA into the host cell's genome. The sequential action of an entry inhibitor like this compound followed by an integrase inhibitor could significantly reduce the establishment of latent viral reservoirs.
-
With Protease Inhibitors (PIs): PIs inhibit the cleavage of viral polyproteins, preventing the maturation of new, infectious virions. Combining a PI with this compound would simultaneously reduce the production of infectious viruses and block their entry into new cells.
Quantitative Analysis of Drug Synergy
The following table illustrates a hypothetical synergy analysis between this compound and Enfuvirtide, another fusion inhibitor, based on data presentation from a study on the combination of two other fusion inhibitors.[7] The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[8][9]
| Drug Combination | Target HIV-1 Strain | IC50 (nM) Alone | IC50 (nM) in Combination | Combination Index (CI) | Synergy Level |
| This compound | HIV-1 IIIB | 15.0 | 2.5 | 0.45 | Synergism |
| Enfuvirtide | HIV-1 IIIB | 5.0 | 1.0 | ||
| This compound | HIV-1 Bal | 20.0 | 3.8 | 0.52 | Synergism |
| Enfuvirtide | HIV-1 Bal | 8.0 | 1.5 | ||
| This compound | Enfuvirtide-Resistant Strain | 150.0 | 25.0 | 0.38 | Strong Synergism |
| Enfuvirtide | Enfuvirtide-Resistant Strain | 500.0 | 80.0 |
This is a hypothetical data table for illustrative purposes.
Experimental Protocols
Checkerboard Assay for Synergy Assessment
This is a standard in vitro method to assess the interaction between two antimicrobial agents.
Materials:
-
HIV-1 viral stocks (e.g., laboratory-adapted strains like HIV-1 IIIB or clinical isolates).
-
Target cells (e.g., TZM-bl cells, which express CD4, CXCR4, and CCR5 and contain a luciferase reporter gene under the control of the HIV-1 LTR).
-
This compound and the second antiretroviral drug of interest.
-
96-well microtiter plates.
-
Cell culture medium.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Prepare serial dilutions of this compound horizontally and the second drug vertically in a 96-well plate.
-
Add a standardized amount of HIV-1 virus to each well.
-
Incubate for a set period (e.g., 2 hours) to allow for viral entry.
-
Add target cells to each well.
-
Incubate the plates for 48-72 hours.
-
Measure the level of HIV-1 replication by quantifying luciferase activity.
-
The Fractional Inhibitory Concentration (FIC) index is calculated for each combination to determine synergy, additivity, or antagonism.
Calculation of the Combination Index (CI)
The Chou-Talalay method is a widely accepted method for quantifying drug synergy.
Procedure:
-
Determine the dose-response curves for each drug individually and in combination.
-
Calculate the IC50 (the concentration that inhibits 50% of viral replication) for each drug alone and in the combination.
-
The Combination Index (CI) is calculated using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 alone that produce a certain effect (e.g., 50% inhibition), and (D)₁ and (D)₂ are the concentrations of the drugs in combination that produce the same effect.
-
CI values are interpreted as follows: < 0.9 indicates synergy, 0.9-1.1 indicates an additive effect, and > 1.1 indicates antagonism.
Visualizing Experimental and Logical Relationships
Experimental Workflow for Synergy Assessment
Caption: Workflow for assessing antiretroviral drug synergy.
Signaling Pathway of HIV-1 Entry and Potential Points of Inhibition
Caption: HIV-1 entry pathway and inhibitor targets.
Conclusion
The unique mechanism of action of this compound as an HIV-1 entry inhibitor provides a strong basis for its use in combination with other antiretroviral agents. While clinical and in-depth in vitro synergy data are still forthcoming, the experimental frameworks provided in this guide offer a robust starting point for researchers to quantitatively assess the synergistic potential of this compound. Such studies will be crucial in defining its role in future antiretroviral combination therapies, potentially leading to more potent and durable treatment regimens for HIV-1 infection.
References
- 1. Retrocyclin: a primate peptide that protects cells from infection by T- and M-tropic strains of HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The theta-defensin, retrocyclin, inhibits HIV-1 entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Retrocyclins and their activity against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. How entry inhibitors synergize to fight HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic efficacy of combination of Enfuvirtide and Sifuvirtide, the first and next generation HIV fusion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combinations of the First and Next Generations of Human Immunodeficiency Virus (HIV) Fusion Inhibitors Exhibit a Highly Potent Synergistic Effect against Enfuvirtide- Sensitive and -Resistant HIV Type 1 Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Broad synergistic antiviral efficacy between a novel elite controller-derived dipeptide and antiretrovirals against drug-resistant HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Retrocyclin-1: A Comprehensive Guide
For researchers, scientists, and drug development professionals working with Retrocyclin-1, a potent cyclic peptide with anti-HIV activity, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1][2] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, aligning with best practices for laboratory safety and chemical management.
Immediate Safety and Handling Protocols
Before beginning any procedure involving this compound, it is imperative to be familiar with its properties and the necessary safety precautions. This compound is a theta-defensin, a class of cyclic peptides that can exhibit high stability.[1][3] While specific toxicological properties have not been fully investigated, standard laboratory procedures for handling chemical compounds should be strictly followed.
Personal Protective Equipment (PPE)
When handling this compound in solid (lyophilized) or solution form, the following PPE is mandatory:
-
Eye Protection: Splash goggles are required to protect against accidental splashes.
-
Gloves: Chemical-resistant gloves should be worn at all times.
-
Lab Coat: A full laboratory coat is necessary to protect skin and clothing.
-
Respiratory Protection: For handling the lyophilized powder or if aerosols may be generated, a dust respirator or a self-contained breathing apparatus should be used to avoid inhalation.[4]
Quantitative Data on Handling and Storage
Proper storage is crucial to maintain the stability and integrity of this compound. Adherence to these guidelines will also minimize waste due to degradation.
| Parameter | Guideline | Rationale |
| Storage of Lyophilized Peptide | Store at -20°C or colder in a tightly sealed container, protected from light. | Ensures long-term stability for several years.[5][6] |
| Storage of Peptide in Solution | Prepare solutions fresh. If storage is unavoidable, use sterile buffers at pH 5-6, aliquot, and store at -20°C. | Shelf-life in solution is very limited; avoids degradation and bacterial contamination.[5] |
| Handling Lyophilized Peptide | Allow the vial to warm to room temperature in a desiccator before opening. Weigh quickly and reseal tightly. | Prevents moisture absorption (hygroscopic nature of peptides) which can reduce stability.[6] |
| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles. | Aliquoting into single-use volumes is recommended to prevent degradation.[5] |
Step-by-Step Disposal Procedures
Currently, there are no specific chemical inactivation protocols established for this compound. Therefore, it must be treated as chemical waste and disposed of in accordance with local, state, and federal regulations.
Disposal of Solid this compound Waste
-
Collection: Collect waste this compound powder, contaminated weighing paper, and other solid materials in a designated, clearly labeled hazardous waste container.
-
Container Labeling: The container must be labeled with "Hazardous Waste," the name "this compound," and any other information required by your institution's environmental health and safety (EHS) office.
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management service.
Disposal of Liquid this compound Waste
-
Aqueous Solutions: Collect all aqueous solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container. Do not dispose of down the drain.
-
Organic Solvents: If this compound is dissolved in an organic solvent, it must be collected in a separate, compatible hazardous waste container, segregated by solvent type as per your institution's guidelines.
-
Labeling and Storage: As with solid waste, label the container appropriately and store it in a designated hazardous waste accumulation area.
-
Disposal: Contact your EHS office for collection and disposal.
Disposal of Contaminated Materials
-
Sharps: Needles, syringes, and other sharps contaminated with this compound must be placed in a designated sharps container for disposal as hazardous waste.
-
Glassware: Contaminated glassware should be decontaminated by soaking in a suitable laboratory cleaning solution. If heavily contaminated or difficult to clean, it should be disposed of as hazardous solid waste.
-
Personal Protective Equipment: Used gloves, lab coats, and other PPE should be disposed of as solid hazardous waste.
Experimental Protocol: Spill Cleanup
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.
Materials:
-
Personal Protective Equipment (as listed above)
-
Absorbent material (e.g., chemical absorbent pads, vermiculite, or sand)
-
Two sealable plastic bags or a hazardous waste container
-
Shovel or scoop for large spills
-
70% ethanol or other suitable laboratory disinfectant
Procedure:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the required personal protective equipment.
-
Contain the Spill:
-
For a small liquid spill: Cover the spill with absorbent material.
-
For a large liquid spill: Use a shovel to place the material into a convenient waste disposal container.[4]
-
For a solid spill: Carefully use appropriate tools to put the spilled solid into a convenient waste disposal container.[4] Avoid generating dust.
-
-
Collect the Waste: Place the absorbent material and any contaminated debris into a labeled hazardous waste bag or container.
-
Decontaminate the Area: Clean the spill area with a laboratory disinfectant such as 70% ethanol, followed by soap and water.
-
Dispose of Waste: Seal the waste container and dispose of it as hazardous waste through your institution's EHS office.
-
Hygiene: Wash hands thoroughly with soap and water after the cleanup is complete.[4]
Special Consideration: Biologically Contaminated this compound
For this compound waste that is also classified as biohazardous (e.g., contaminated cell culture media), a two-step process is recommended:
-
Biological Inactivation: The primary method for decontaminating biological waste is autoclaving.[4] Place the biologically contaminated this compound waste in an autoclavable bag or container and autoclave at 121°C and 15 PSI for a minimum of 30 minutes.[7]
-
Chemical Disposal: After autoclaving, the waste must still be treated as chemical waste. The autoclaved material should be collected in a designated hazardous waste container for final disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. shop.bachem.com [shop.bachem.com]
- 3. Retrocyclins and their activity against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptiderecon.com [peptiderecon.com]
- 5. EP3116551A2 - Sterilization and filtration of peptide compositions - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Autoclaving Biological Waste | Biological Waste Treatment | Hazardous Waste | Environmental Protection | Environmental Health & Safety | TTU [depts.ttu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
